2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-4-10(14)8-5-13-9-3-6(12)1-2-7(8)9/h1-3,5,13H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORWTPUKOURUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone from 6-fluoroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, a key intermediate in the development of various pharmacologically active molecules. The core of this synthesis is the Friedel-Crafts acylation of 6-fluoroindole with chloroacetyl chloride. This document details the underlying reaction mechanism, provides a thorough, step-by-step experimental protocol, and discusses the critical parameters that influence the reaction's success. Furthermore, it includes essential characterization data and safety protocols necessary for the successful and safe execution of this chemical transformation in a laboratory setting. This guide is intended to equip researchers and professionals in drug development with the practical knowledge and theoretical understanding required to efficiently synthesize this valuable compound.
Introduction: The Significance of Substituted Indoles in Medicinal Chemistry
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it an attractive starting point for the design and synthesis of novel therapeutic agents. The introduction of various substituents onto the indole ring allows for the fine-tuning of a molecule's pharmacological profile, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic properties.
Specifically, the incorporation of a fluorine atom, as seen in 6-fluoroindole, can significantly enhance a drug candidate's metabolic stability and binding affinity for its target protein. The 3-position of the indole ring is particularly susceptible to electrophilic substitution, making it a prime location for further functionalization. The title compound, this compound, serves as a versatile building block, with the chloroacetyl group providing a reactive handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.
Reaction Mechanism: The Friedel-Crafts Acylation of 6-Fluoroindole
The synthesis of this compound from 6-fluoroindole is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). The mechanism proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion.[1]
-
Electrophilic Attack: The electron-rich indole ring of 6-fluoroindole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The attack preferentially occurs at the C3 position, which is the most nucleophilic site of the indole ring, to form a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Rearomatization: A base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the C3 position of the sigma complex. This step restores the aromaticity of the indole ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it can complex with the product.[2]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Fluoroindole | ≥98% | Commercially Available | |
| Chloroacetyl chloride | ≥98% | Commercially Available | Handle in a fume hood |
| Aluminum chloride (anhydrous) | ≥99% | Commercially Available | Handle in a glovebox or under inert atmosphere |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available | |
| Saturated sodium bicarbonate solution | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | ||
| Ethyl acetate | Reagent Grade | Commercially Available | For chromatography |
| Hexane | Reagent Grade | Commercially Available | For chromatography |
Equipment
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Addition funnel.
-
Ice bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Chromatography column.
-
Standard laboratory glassware.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-fluoroindole (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling and Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid. Stir vigorously until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization of this compound
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methylene protons of the chloroacetyl group, and characteristic aromatic protons for the 6-fluoroindole ring system, with coupling patterns influenced by the fluorine atom. The N-H proton of the indole would likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show a signal for the carbonyl carbon, the methylene carbon of the chloroacetyl group, and distinct signals for the carbons of the 6-fluoroindole ring. The carbon atoms bonded to fluorine will exhibit C-F coupling.
-
IR (Infrared) Spectroscopy: Key absorption bands are expected for the N-H stretch of the indole, the C=O stretch of the ketone, and C-F and C-Cl stretching vibrations.[3]
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) should be observable. Fragmentation patterns may include the loss of the chloroacetyl group.[3]
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents involved.
-
Chloroacetyl chloride: This reagent is highly corrosive, toxic if inhaled or swallowed, and causes severe skin burns and eye damage. It reacts violently with water. Always handle chloroacetyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Aluminum chloride (anhydrous): Anhydrous aluminum chloride is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas. It should be handled in a dry environment, such as a glovebox or under an inert atmosphere. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be carried out in a fume hood.
-
General Precautions: A full risk assessment should be conducted before starting the experiment. Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.
Conclusion
The Friedel-Crafts acylation of 6-fluoroindole with chloroacetyl chloride provides an effective method for the synthesis of this compound. This technical guide has outlined the key mechanistic principles, a detailed experimental protocol, and essential safety considerations for this transformation. The resulting product is a valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and development. By following the procedures and safety guidelines detailed in this document, researchers can confidently and safely produce this important chemical building block.
References
- 1. scribd.com [scribd.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | 943126-72-5 | Benchchem [benchchem.com]
- 4. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | C11H10ClFO2 | CID 16755387 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Friedel-Crafts Acylation of 6-Fluoroindole with Chloroacetyl Chloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of 6-fluoroindole with chloroacetyl chloride, a pivotal reaction for the synthesis of 2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone. This intermediate is a valuable building block in the development of various pharmaceutical agents and biologically active molecules. This document elucidates the underlying reaction mechanism, explores potential side reactions, and presents a detailed, field-proven experimental protocol. Quantitative data on reaction yields under various conditions are summarized, and essential characterization data for the product are provided. This guide is intended to equip researchers and professionals in drug development with the necessary knowledge to effectively and safely execute this critical chemical transformation.
Introduction: The Strategic Importance of Indole Functionalization
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole ring is, therefore, a cornerstone of drug discovery and development. The Friedel-Crafts acylation is a classic and robust method for introducing an acyl group onto an aromatic ring.[2] Given the high nucleophilicity of the indole ring, acylation preferentially occurs at the electron-rich C-3 position.[3]
The reaction between 6-fluoroindole and chloroacetyl chloride yields 2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone, a versatile intermediate. The presence of the fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate, often enhancing metabolic stability and binding affinity. The chloroacetyl group, in turn, provides a reactive handle for a variety of subsequent nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.
Reaction Mechanism and Theoretical Considerations
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of a potent electrophile, the acylium ion, and its subsequent attack by the nucleophilic indole ring.
Generation of the Acylium Ion
In the presence of a Lewis acid, such as aluminum chloride (AlCl₃), chloroacetyl chloride is activated to form a highly reactive acylium ion. The Lewis acid coordinates to the chlorine atom of the acid chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates the resonance-stabilized acylium ion, which serves as the active electrophile.[4] It is important to note that a stoichiometric amount of the Lewis acid is typically required, as the product ketone can form a stable complex with the catalyst, rendering it inactive.[5]
Electrophilic Attack and Aromatization
The electron-rich C-3 position of the 6-fluoroindole attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the indole ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[6] The reaction is completed by the deprotonation of the arenium ion, which restores the aromatic system and yields the final product, 2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone.[5] The AlCl₄⁻ species generated in the initial step acts as the base in this deprotonation.[5]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints to ensure a successful and reproducible outcome.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 6-Fluoroindole | 399-52-0 | 135.13 | 5.00 g | 36.99 |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | 4.59 g (3.28 mL) | 40.69 |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 5.42 g | 40.69 |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 100 mL | - |
| Hydrochloric Acid (1M aq.) | 7647-01-0 | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | 50 mL | - |
| Brine (saturated NaCl aq.) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | q.s. | - |
Step-by-Step Methodology
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a reflux condenser is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Addition: Anhydrous aluminum chloride (5.42 g, 40.69 mmol) is added to the flask, followed by the addition of 50 mL of anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.
-
Acyl Chloride Addition: Chloroacetyl chloride (3.28 mL, 40.69 mmol) is dissolved in 20 mL of anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride over 15 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at 0 °C to allow for the complete formation of the acylium ion complex.
-
Indole Addition: 6-Fluoroindole (5.00 g, 36.99 mmol) is dissolved in 30 mL of anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured into a beaker containing 100 g of crushed ice and 50 mL of 1M hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved. The mixture is stirred until all the solids have dissolved.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Washing: The combined organic layers are washed with 50 mL of 1M hydrochloric acid, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. websites.umich.edu [websites.umich.edu]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic characterization of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, a key heterocyclic compound with potential applications in pharmaceutical synthesis and drug development. As this molecule may serve as a critical intermediate, unambiguous confirmation of its structure and purity is paramount. This document moves beyond rote procedural descriptions to offer a deep, mechanistically-grounded rationale for the application of core spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We detail field-proven protocols, interpret predictive data based on analogous chemical structures, and demonstrate how an integrated spectroscopic approach provides a self-validating system for molecular characterization, ensuring the highest degree of scientific integrity for researchers and drug development professionals.
Introduction and Molecular Overview
This compound is a trifunctionalized indole derivative. Its structural confirmation hinges on the precise characterization of three key regions:
-
The 6-Fluoro-1H-indole Core: A bicyclic aromatic system whose electronic environment is perturbed by an electron-withdrawing fluorine atom.
-
The C3-Acyl Linker: An ethanone group attached to the electron-rich C3 position of the indole ring, a common site for electrophilic substitution. 3-acylindoles are a significant class of compounds in medicinal chemistry.[1][2]
-
The α-Chloro Ketone Moiety: A reactive chloromethyl group adjacent to the carbonyl, rendering it a versatile handle for further synthetic transformations. α-haloketones are valuable building blocks in organic synthesis.[3]
The strategic application of complementary spectroscopic techniques is essential to verify the connectivity and chemical environment of each of these components. This guide provides the theoretical basis and practical workflows for this analytical imperative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
Proton (¹H) NMR Spectroscopy
Expertise & Rationale: ¹H NMR allows for the direct observation of all non-exchangeable protons in the molecule. For this compound, the key diagnostic signals will be the indole ring protons (whose chemical shifts and coupling patterns are influenced by the fluorine substituent), the broad singlet of the N-H proton, and the sharp singlet of the chloromethyl (-CH₂Cl) protons. The integration of these signals provides a quantitative proton count, validating the presence of each molecular fragment.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for indole-containing compounds as it allows for the clear observation of the N-H proton.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the complex aromatic region.
-
Data Acquisition:
-
Tune and shim the instrument to ensure magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
Employ a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate all signals to determine the relative proton ratios.
-
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted chemical shifts (δ) and multiplicities for the target molecule, based on data from analogous indole and α-chloro ketone structures.[3][4]
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Indole N-H | 11.5 - 12.5 | Broad Singlet | - | 1H | Exchangeable proton, often broad. Downfield due to aromaticity and hydrogen bonding potential. |
| H-2 | 8.0 - 8.5 | Singlet / Doublet | J ≈ 2-3 Hz | 1H | Adjacent to the electron-withdrawing acyl group and nitrogen, causing significant deshielding. |
| H-4 | 7.8 - 8.2 | Doublet of Doublets | J ≈ 8-9 Hz, J ≈ 5-6 Hz | 1H | Ortho to the electron-withdrawing acyl group and coupled to H-5. |
| H-5 | 7.0 - 7.3 | Triplet of Doublets | J ≈ 9 Hz, J ≈ 2-3 Hz | 1H | Coupled to H-4 and H-7, with additional coupling to fluorine. |
| H-7 | 7.4 - 7.7 | Doublet of Doublets | J ≈ 9-10 Hz, J ≈ 2-3 Hz | 1H | Ortho to the fluorine atom, showing characteristic C-H/C-F coupling. |
| -CH₂Cl | 4.7 - 5.0 | Singlet | - | 2H | Strongly deshielded by both the adjacent carbonyl group and the electronegative chlorine atom. |
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Rationale: ¹³C NMR spectroscopy provides a map of the carbon skeleton. While it is less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments and identifying key functional groups like carbonyls. The presence of the fluorine atom will induce C-F coupling, which can be observed as split signals for the carbons in its vicinity, providing further structural confirmation.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.
-
Data Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, resulting in a singlet for each unique carbon.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Predicted ¹³C NMR Data and Interpretation
The table below outlines the expected chemical shifts for the carbon atoms. Note the characteristic downfield shift for the carbonyl carbon and the large C-F coupling constant for C-6.[5][6]
| Assignment | Predicted δ (ppm) | Expected C-F Coupling | Rationale |
| C=O | 190 - 195 | No | The carbonyl carbon is highly deshielded and appears far downfield. |
| C-6 | 155 - 165 | Yes (¹JCF ≈ 240-250 Hz) | Directly bonded to fluorine, resulting in a large one-bond coupling constant and significant deshielding. |
| C-3a, C-7a | 125 - 140 | Yes | Bridgehead carbons within the aromatic system. |
| C-2, C-4, C-5, C-7 | 100 - 125 | Yes (for C-5, C-7) | Aromatic carbons of the indole ring. Their shifts are influenced by the substituents. |
| C-3 | 110 - 120 | No | The site of acylation. |
| -CH₂Cl | 45 - 50 | No | Aliphatic carbon shifted downfield by the attached chlorine atom. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key diagnostic peaks will be the N-H stretch of the indole, the strong C=O stretch of the ketone, and the C-F and C-Cl stretches. The position of the carbonyl peak is particularly informative, as its conjugation with the indole ring lowers its frequency compared to a simple aliphatic ketone.
Experimental Protocol: FT-IR Acquisition (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.
Predicted FT-IR Data and Interpretation
The characteristic vibrational frequencies provide a molecular fingerprint.[7][8][9]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (Indole) | 3300 - 3450 | Medium, Sharp | Characteristic of the secondary amine in the indole ring. |
| Aromatic C-H Stretch | 3000 - 3150 | Medium | Stretching vibrations of the C-H bonds on the indole ring. |
| C=O Stretch (Ketone) | 1640 - 1680 | Strong, Sharp | Lower frequency due to conjugation with the indole aromatic system. This is a key diagnostic peak. |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Multiple bands corresponding to the vibrations of the aromatic rings. |
| C-F Stretch | 1200 - 1250 | Strong | A strong absorption characteristic of the aryl-fluoride bond. |
| C-Cl Stretch | 700 - 800 | Medium | Stretching vibration of the alkyl-chloride bond. |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. For this compound, the most critical diagnostic feature will be the isotopic pattern of the molecular ion peak. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[10][11] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.
Experimental Protocol: LC-MS (ESI) Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution directly or inject it via the LC system.
-
Acquire data in positive ion mode (ESI+), as the indole nitrogen is readily protonated.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the protonated molecular ion, [M+H]⁺.
-
Examine the isotopic pattern of this peak to confirm the presence of chlorine. The expected exact mass for C₁₀H₇ClFNO is 211.02. The protonated ion [C₁₀H₈ClFNO]⁺ will have an exact mass of approximately 212.03.
-
Predicted Mass Spectrometry Data and Interpretation
| Ion | Predicted m/z | Relative Intensity | Interpretation |
| [M+H]⁺ (with ³⁵Cl) | ~212.03 | 100% | Molecular ion containing the ³⁵Cl isotope. |
| [M+2+H]⁺ (with ³⁷Cl) | ~214.03 | ~32% | Molecular ion containing the ³⁷Cl isotope. The ~3:1 intensity ratio is a hallmark of a monochlorinated compound.[10] |
| [M-CH₂Cl+H]⁺ | ~162 | Variable | A common fragment resulting from the loss of the chloromethyl group. |
| [Indole-F+H]⁺ | ~122 | Variable | Fragmentation of the acyl group leading to the fluoro-indole cation. |
Integrated Spectroscopic Workflow and Data Validation
No single technique provides absolute proof of structure. The trustworthiness of the characterization comes from the convergence of all data points. The workflow below illustrates this integrated approach, where each technique validates the findings of the others.
Caption: Integrated workflow for spectroscopic characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acylation of indoles via photoredox catalysis: a route to 3-acylindoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | 943126-72-5 | Benchchem [benchchem.com]
- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 13C NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. technoarete.org [technoarete.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone is a halogenated indole derivative that represents a class of compounds of significant interest in pharmaceutical development and chemical synthesis. As a functionalized indole, it serves as a versatile building block for more complex molecular architectures. The precise characterization of such molecules is a cornerstone of quality control, reaction monitoring, and impurity profiling in the drug development pipeline.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]
This guide provides a comprehensive, in-depth framework for the analysis of this compound using Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS). Moving beyond a simple recitation of parameters, we will delve into the rationale behind methodological choices, from sample preparation to the interpretation of complex fragmentation patterns. The protocols described herein are designed to be self-validating, incorporating orthogonal checks like isotopic pattern analysis to ensure the highest degree of confidence in analytical outcomes.
Physicochemical Properties & Predicted Mass Spectrometric Behavior
A foundational understanding of the analyte's properties is critical for method development. The structure of this compound contains several features that dictate its behavior in an ESI source. The indole nitrogen and the carbonyl oxygen are both potential sites for protonation, making positive-ion ESI the logical modality for analysis.[4] Furthermore, the presence of a chlorine atom imparts a highly characteristic isotopic signature that is invaluable for confirmation.
| Property | Value | Rationale & Implication |
| Molecular Formula | C₁₀H₇ClFNO | Defines the elemental composition. |
| Monoisotopic Mass | 211.0200 Da | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). |
| Protonated Molecule [M+H]⁺ | 212.0279 Da | The primary ion expected in the full scan (MS1) spectrum under positive-ion ESI conditions. |
| Isotopic Signature | [M+H]⁺ and [M+2+H]⁺ | The chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will produce an A+2 peak at m/z 214.0250 with an intensity of approximately 32% relative to the monoisotopic peak. This is a key validation point. |
Comprehensive Experimental Workflow
The end-to-end process, from sample handling to data interpretation, must be meticulously controlled to ensure reproducible and accurate results. The workflow is logically structured to isolate the analyte, ionize it efficiently, and probe its structure through controlled fragmentation.
Caption: High-level workflow for MS analysis.
Sample Preparation Protocol
The objective is to prepare a sample that is clean, soluble, and optimized for ionization. The use of high-purity reagents is non-negotiable to avoid the introduction of interfering species or adducts.
Materials:
-
This compound sample
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
LC-MS Grade Formic Acid (≥99%)
-
Calibrated pipettes
-
Vortex mixer
-
0.22 µm PTFE syringe filters
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution using a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration in the range of 1-10 µg/mL.
-
Acidification: To the final working solution, add formic acid to a final concentration of 0.1%. This step is critical as it provides a source of protons (H⁺), significantly enhancing the formation of the desired [M+H]⁺ ion in the ESI source.[4]
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial. This removes any particulates that could clog the LC system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
The LC system separates the analyte from any potential impurities, while the MS serves as the detector. A gradient elution is employed to ensure good peak shape and efficient elution of the compound.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid modifier for protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with acid modifier. |
| Gradient | 5% B to 95% B over 5 min | A standard gradient to ensure elution and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | |
| Ionization Mode | ESI, Positive | Targets the protonated molecule. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temp. | 150 °C | A lower temperature to prevent thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent from droplets to form gas-phase ions. |
| Scan Range (MS1) | m/z 50 - 500 | Covers the expected mass of the precursor and potential low-mass fragments. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation. |
| Collision Energy | Ramped 10-40 eV | A ramp of collision energies ensures that a wide range of fragments (both stable and less stable) are produced for comprehensive structural analysis. |
Mass Spectral Data Interpretation
Full Scan MS (MS1) Analysis: The Molecular Signature
The initial full scan spectrum serves as the primary confirmation of the analyte's identity. The key is to look for a specific pattern of ions, not just a single peak. This provides a layer of self-validation.
Expected Observations in the MS1 Spectrum:
-
Protonated Molecule [M+H]⁺: The base peak should appear at m/z 212.0279. High-resolution mass spectrometry (HRMS) should confirm this mass to within 5 ppm, validating the elemental formula C₁₀H₈ClFNO⁺.[5]
-
Chlorine Isotope Peak [M+2+H]⁺: A peak at m/z 214.0250 with an intensity of ~32% of the base peak must be present. The presence and correct ratio of this peak is definitive evidence of a monochlorinated compound.
-
Sodium Adduct [M+Na]⁺: It is common to observe a sodium adduct at m/z 234.0099, especially if glassware or solvents are not scrupulously clean.[6] This further confirms the molecular weight of the neutral molecule.
| Ion Species | Formula | Calculated m/z | Expected Relative Intensity |
| [M(³⁵Cl)+H]⁺ | C₁₀H₈³⁵ClFNO⁺ | 212.0279 | 100% |
| [M(³⁷Cl)+H]⁺ | C₁₀H₈³⁷ClFNO⁺ | 214.0250 | ~32% |
| [M(³⁵Cl)+Na]⁺ | C₁₀H₇³⁵ClFNONa⁺ | 234.0099 | Variable |
Tandem MS (MS/MS) Analysis: Deconstructing the Molecule
By selecting the [M+H]⁺ ion (m/z 212.0) and subjecting it to collision-induced dissociation (CID), we break the molecule apart in a controlled manner to elucidate its structure.[7][8] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. For this compound, several key fragmentation pathways are predicted.
Caption: Predicted fragmentation pathways for [M+H]⁺.
Key Predicted Fragmentation Pathways:
-
Loss of Chloromethyl Radical (- •CH₂Cl): Alpha-cleavage between the carbonyl carbon and the chloromethyl carbon is a highly probable pathway for ketones.[9] This results in the formation of a stable, resonance-stabilized acylium ion.
-
Precursor: m/z 212.0
-
Loss: •CH₂Cl (49.5 Da)
-
Fragment A: m/z 176.0 (C₉H₆FNO⁺) - This is often the base peak in the MS/MS spectrum.
-
-
Neutral Loss of HCl (-HCl): Halogenated compounds frequently undergo the elimination of hydrogen halides.[10] This pathway would lead to the formation of an ion at m/z 175.1.
-
Precursor: m/z 212.0
-
Loss: HCl (36.5 Da)
-
Fragment D: m/z 175.1 (C₁₀H₆FNO⁺)
-
-
Subsequent Loss of Carbon Monoxide (-CO): Acylium ions, such as Fragment A, readily lose carbon monoxide, a small, stable neutral molecule. This is a classic fragmentation for carbonyl-containing compounds.[11]
-
Precursor: Fragment A (m/z 176.0)
-
Loss: CO (28.0 Da)
-
Fragment C: m/z 148.0 (C₉H₆FN⁺)
-
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment | Fragmentation Pathway |
| 212.0 | 176.0 | •CH₂Cl | C₉H₆FNO⁺ | Alpha-cleavage of the C-C bond adjacent to the carbonyl. |
| 212.0 | 175.1 | HCl | C₁₀H₆FNO⁺ | Elimination of hydrogen chloride. |
| 176.0 | 148.0 | CO | C₉H₆FN⁺ | Decarbonylation of the primary acylium ion. |
Practical Applications in Drug Development
This detailed analytical method provides a robust platform for several critical activities in the pharmaceutical industry:[12][13]
-
Identity Confirmation: Unequivocally confirms the structure of the synthesized compound, fulfilling a primary regulatory requirement.
-
Purity Analysis: The LC-MS method can separate and detect impurities. Their mass spectra can then be analyzed using the same fragmentation principles to propose their structures, which is vital for product safety.[1]
-
Reaction Monitoring: The method can be used to track the consumption of starting materials and the formation of the product in real-time, allowing for process optimization.
-
Stability Studies: By analyzing samples subjected to stress conditions (e.g., heat, light, humidity), this method can identify and characterize degradation products.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that relies on a logical and systematic approach. By leveraging the principles of electrospray ionization and collision-induced dissociation, a wealth of information can be obtained. The combination of accurate mass measurement of the protonated molecule, confirmation via the characteristic chlorine isotopic pattern, and detailed structural elucidation through tandem MS/MS fragmentation provides an exceptionally high degree of analytical certainty. This guide offers the foundational methodology and interpretive framework necessary for researchers and drug development professionals to confidently characterize this important chemical entity.
References
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | 943126-72-5 | Benchchem [benchchem.com]
- 12. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]
Physical and chemical properties of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
An In-depth Technical Guide to 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
Introduction
This compound, with CAS Number 883546-72-3, is a fluorinated indole derivative that serves as a highly valuable intermediate in synthetic organic chemistry.[1] Its structure combines the reactive indole nucleus with a functionalized chloroacetyl group, making it a versatile building block for the synthesis of more complex heterocyclic compounds. The presence of a fluorine atom on the indole ring can significantly modulate the physicochemical and biological properties of its downstream products, a strategy frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2]
This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and analytical characterization. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for its effective application in their work.
Compound Identification and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. The properties of this compound are summarized below. The indole core, a privileged scaffold in drug discovery, combined with the reactive α-chloro ketone moiety, defines its chemical utility.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone | [1] |
| CAS Number | 883546-72-3 | [1] |
| Molecular Formula | C₁₀H₇ClFNO | [1] |
| Molecular Weight | 211.62 g/mol | Inferred from Formula |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [2] |
| Storage | Recommended storage at 2-8°C, sealed in a dry environment. | [1] |
Synthesis and Reactivity
The construction and chemical behavior of this compound are governed by the principles of electrophilic aromatic substitution on the electron-rich indole ring.
Synthetic Pathway: Friedel-Crafts Acylation
The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of 6-fluoro-1H-indole.[3][4] This reaction involves the introduction of an acyl group (in this case, a chloroacetyl group) onto the C3 position of the indole, which is the most nucleophilic site. The reaction proceeds via the formation of a highly electrophilic acylium ion from chloroacetyl chloride, facilitated by a strong Lewis acid catalyst such as aluminum trichloride (AlCl₃).[5][6]
Experimental Protocol: Synthesis
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane as the solvent.
-
Catalyst Addition: Cool the flask to 0°C in an ice bath and slowly add anhydrous aluminum trichloride (AlCl₃) (1.2 equivalents) with stirring.
-
Acyl Chloride Addition: Add chloroacetyl chloride (1.1 equivalents) dropwise to the suspension, ensuring the temperature remains below 5°C. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Indole Addition: Dissolve 6-fluoro-1H-indole (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[7]
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[8]
Chemical Reactivity
The molecule possesses two primary sites of reactivity: the α-chloro ketone and the indole ring itself. This dual reactivity is key to its utility as a synthetic intermediate.
-
α-Chloro Ketone: The carbon atom bearing the chlorine is highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, azides), providing a gateway to a wide array of functionalized indole derivatives.
-
Indole N-H: The nitrogen of the indole ring can be deprotonated by a suitable base and subsequently alkylated or acylated.
-
Indole Ring: While the C3 position is acylated, the rest of the ring can still undergo further electrophilic substitution under specific conditions, although it is deactivated by the electron-withdrawing acetyl group.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural confirmation of this compound. The expected spectral characteristics are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number and environment of hydrogen atoms.[9]
-
Indole N-H: A broad singlet typically appearing far downfield (> 8.0 ppm).
-
Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (7.0-8.0 ppm). The fluorine at C6 will cause splitting (coupling) of the adjacent protons (H5 and H7), resulting in complex doublet or triplet of doublets patterns.
-
Indole C2-H: A singlet or a doublet appearing downfield (~7.5-8.5 ppm).
-
Methylene Protons (-CH₂Cl): A sharp singlet appearing around 4.5-5.0 ppm, deshielded by the adjacent carbonyl and chlorine atom.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum identifies the different carbon environments.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around 190-200 ppm.[11]
-
Aromatic Carbons: Signals will appear in the 100-140 ppm range. The carbon directly attached to the fluorine (C6) will show a large one-bond C-F coupling constant. Other carbons in the ring will show smaller, multi-bond C-F couplings.[12]
-
Methylene Carbon (-CH₂Cl): A signal around 45-50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹. The conjugation with the indole ring lowers the frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹).[10][11]
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1200-1250 cm⁻¹.[10]
-
C-Cl Stretch: An absorption in the fingerprint region, around 700-800 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The spectrum should show a molecular ion peak corresponding to the molecular weight (211.62). A characteristic feature will be the M+2 peak at approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[13]
-
Fragmentation: Common fragmentation patterns would include the loss of the chlorine atom, the loss of the chloroacetyl group, and other fragmentations characteristic of the indole ring.
Safety and Handling
As with any α-haloketone, this compound should be handled with care.[14] It is classified as a substance that may be harmful if swallowed and can cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a fume hood.[15] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[15]
-
First Aid: In case of skin contact, wash off immediately with plenty of water. For eye contact, rinse thoroughly with pure water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Recommended storage temperature is 2-8°C.[1]
Conclusion
This compound is a strategically important synthetic intermediate. Its well-defined reactivity, centered on the α-chloro ketone moiety and the indole nucleus, allows for its elaboration into a diverse range of more complex molecules. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic characteristics, as outlined in this guide, is crucial for its effective and safe utilization in research and development, particularly within the field of medicinal chemistry.
References
- 1. 2-Chloro-1-(6-fluoro-1H-indol-3-yl)ethan-1-one | 883546-72-3 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone | 943126-72-5 | Benchchem [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Here are three chemistry problems: Organohalogen Analysis An organoh.. [askfilo.com]
- 14. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
CAS Number: 883546-72-3
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, a fluorinated indole derivative of significant interest in medicinal chemistry. The strategic placement of a fluorine atom on the indole scaffold and a reactive chloromethyl ketone at the C3 position makes this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules. This document details a probable synthetic route via Friedel-Crafts acylation, discusses its physicochemical properties based on analogous structures, and explores its potential applications in drug discovery, particularly in the development of novel therapeutic agents. The guide is intended to be a valuable resource for researchers engaged in the design and synthesis of new indole-based compounds.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] The introduction of a fluorine atom into the indole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving membrane permeability.
This compound is a synthetic compound that combines the advantageous properties of a 6-fluoroindole core with a reactive 2-chloroethanone side chain at the pharmacologically significant C3 position. This side chain serves as a versatile handle for further chemical modifications, making it a valuable building block for creating libraries of diverse indole derivatives for biological screening.
Physicochemical Properties
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C₁₀H₇ClFNO | Calculated |
| Molecular Weight | 211.62 g/mol | Calculated |
| Appearance | Likely a solid at room temperature. | Based on the properties of similar indole derivatives.[2] |
| Solubility | Expected to be soluble in common organic solvents like DMF and DMSO.[3] | Inferred from analogous compounds. |
| Purity | Commercially available with ≥95% purity (HPLC). | Based on supplier data for the non-fluorinated analog.[2] |
Synthesis and Mechanism
The most probable and efficient synthetic route to this compound is the Friedel-Crafts acylation of 6-fluoroindole with chloroacetyl chloride.[4][5] This electrophilic aromatic substitution reaction preferentially occurs at the electron-rich C3 position of the indole ring.
Proposed Synthetic Pathway
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. 2-chloro-1-(1H-indol-3-yl)ethanone | CymitQuimica [cymitquimica.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
A Technical Guide to 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, a halogenated indole derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. While specific literature on this exact molecule is emerging, this document synthesizes established principles of indole chemistry, α-haloketone reactivity, and Friedel-Crafts acylation to present a scientifically grounded guide for researchers. We will explore a proposed synthetic pathway, predict its physicochemical and spectroscopic properties, delve into its characteristic reactivity, and discuss its potential applications in drug discovery, supported by data from structurally related compounds. Detailed, actionable experimental protocols are provided to empower researchers in their laboratory work with this promising intermediate.
Introduction: The Indole Nucleus and the Promise of Halogenated Intermediates
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The functionalization of the indole ring, particularly at the C-3 position, is a critical strategy for modulating the pharmacological properties of these molecules. The introduction of a chloroacetyl group at this position, as in this compound, creates a bifunctional molecule with two key reactive sites: the electrophilic carbon of the α-chloro ketone and the indole ring itself. The presence of a fluorine atom at the C-6 position further modulates the electronic properties of the indole ring, potentially influencing its reactivity and the biological activity of its derivatives.
This guide will serve as a valuable resource for researchers in drug development and organic synthesis by providing a detailed examination of the synthesis, properties, and potential of this versatile intermediate.
Molecular Structure and Nomenclature
The unambiguous identification of a chemical entity is paramount for scientific discourse. The molecule of interest is systematically named according to IUPAC nomenclature.
IUPAC Name: this compound
Synonyms: 3-(2-chloroacetyl)-6-fluoro-1H-indole
Molecular Formula: C₁₀H₇ClFNO
Molecular Weight: 211.62 g/mol
Chemical Structure:
Caption: Molecular structure of this compound.
Proposed Synthesis: A Friedel-Crafts Approach
The most direct and plausible route for the synthesis of this compound is through the Friedel-Crafts acylation of 6-fluoroindole.[1] To circumvent potential side reactions such as N-acylation and to enhance the regioselectivity for C-3 acylation, the indole nitrogen can be protected with a phenylsulfonyl group.[2][3] This protecting group can be readily removed under basic conditions to yield the target compound.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-(Phenylsulfonyl)-6-fluoroindole
-
To a stirred solution of 6-fluoroindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add powdered sodium hydroxide (1.5 eq).
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)-6-fluoroindole.
Step 2: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous DCM at 0 °C, add chloroacetyl chloride (1.5 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 1-(phenylsulfonyl)-6-fluoroindole (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with DCM, wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-Chloro-1-(6-fluoro-1-(phenylsulfonyl)indol-3-yl)ethanone.
Step 3: Deprotection
-
Dissolve the crude product from the previous step in a mixture of methanol and tetrahydrofuran (THF).
-
Add a 2M aqueous solution of sodium hydroxide (NaOH, 5.0 eq).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with 1M hydrochloric acid.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain this compound.
Physicochemical and Spectroscopic Properties (Predicted)
The following properties are predicted based on the structure and data from analogous compounds such as 3-acetylindole.[4][5]
| Property | Predicted Value |
| Physical State | Likely a solid at room temperature |
| Melting Point | 180-190 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone), sparingly soluble in non-polar solvents, and insoluble in water. |
Predicted Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.0-12.5 (s, 1H, indole N-H)
-
δ 8.2-8.4 (d, 1H, H-2)
-
δ 7.8-8.0 (dd, 1H, H-4)
-
δ 7.5-7.7 (dd, 1H, H-7)
-
δ 7.0-7.2 (ddd, 1H, H-5)
-
δ 4.9-5.1 (s, 2H, -CH₂Cl)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 188-192 (C=O)
-
δ 158-162 (d, J = 240-250 Hz, C-6)
-
δ 135-138 (C-7a)
-
δ 130-133 (C-2)
-
δ 122-125 (d, J = 10-15 Hz, C-4)
-
δ 120-123 (C-3a)
-
δ 115-118 (C-3)
-
δ 110-113 (d, J = 25-30 Hz, C-5)
-
δ 98-102 (d, J = 25-30 Hz, C-7)
-
δ 45-48 (-CH₂Cl)
-
-
IR (KBr, cm⁻¹):
-
3200-3400 (N-H stretching)
-
1640-1660 (C=O stretching)
-
1500-1600 (C=C aromatic stretching)
-
1200-1300 (C-F stretching)
-
700-800 (C-Cl stretching)
-
-
Mass Spectrometry (EI):
-
m/z (%): 211/213 (M⁺, isotope pattern for Cl), 162 (M⁺ - CH₂Cl), 134 (M⁺ - COCH₂Cl)
-
Reactivity and Chemical Transformations
This compound is a bifunctional molecule, with reactivity centered on the α-chloro ketone moiety and the indole nucleus.
Caption: Key reactive sites and potential transformations of the target molecule.
Reactions at the α-Chloro Ketone Moiety
The α-chloro ketone is a potent electrophile, making it susceptible to nucleophilic substitution at the α-carbon.[6][7][8][9] This reactivity is the cornerstone of its utility as a synthetic intermediate.
-
Nucleophilic Substitution: A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion to form various derivatives. This is a common strategy for introducing diverse functional groups.
-
Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas provides a direct route to substituted thiazoles, a privileged scaffold in medicinal chemistry.
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.
Reactions involving the Indole Nucleus
-
N-Alkylation/Acylation: The indole nitrogen can be alkylated or acylated under basic conditions.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring can undergo further electrophilic substitution, although the chloroacetyl group at C-3 is deactivating.
Potential Applications in Drug Discovery and Organic Synthesis
The structural motifs accessible from this compound are prevalent in many biologically active compounds. Its utility as a synthetic intermediate is therefore of significant interest to the drug discovery community.
-
Synthesis of Indole-3-glyoxylamide Derivatives: Reaction with amines leads to the formation of indole-3-glyoxylamides, a class of compounds known for a wide range of biological activities, including anticancer, antiviral, and antiprion properties.[10][11][12][13][14]
-
Antimicrobial Agents: The indole nucleus is a common feature in antimicrobial agents.[15] Derivatization of the title compound could lead to new antibacterial and antifungal candidates.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted indole core. The reactivity of the chloroacetyl group allows for the facile introduction of various pharmacophores to target the ATP-binding site of kinases.
Safety and Handling
As with any α-haloketone, this compound should be handled with care, as it is expected to be a lachrymator and a skin and respiratory tract irritant.[16][17][18][19][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a promising and versatile building block for organic synthesis and medicinal chemistry. Its synthesis via a protected Friedel-Crafts acylation of 6-fluoroindole is a viable and scalable route. The dual reactivity of the α-chloro ketone moiety and the indole nucleus provides a rich platform for the generation of diverse and complex molecular architectures. This technical guide provides a solid foundation for researchers to explore the full potential of this valuable intermediate in the quest for new therapeutic agents and novel chemical entities.
References
- 1. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Low-temperature study of 3-acetylindole at 110 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. fishersci.com [fishersci.com]
- 20. WERCS Studio - Application Error [assets.thermofisher.com]
The Strategic Fluorination of Indole-3-ethanones: A Technical Guide to Unlocking Novel Biological Activities
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its derivatization offers a fertile ground for the discovery of novel therapeutic agents. This technical guide delves into the strategic incorporation of fluorine into the indole-3-ethanone framework, a modification that can profoundly influence the biological activity of the resulting compounds. We will explore the rationale behind fluorination, provide detailed methodologies for synthesis and biological evaluation, and discuss the potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to design and develop next-generation therapeutics.
The Power of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[5][6][7][8][9] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant improvements in:
-
Metabolic Stability: Fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[1][5][6][9]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity.[6][7][9]
-
Lipophilicity and Permeability: Strategic placement of fluorine can modulate a molecule's lipophilicity, improving its ability to cross cell membranes.[1][5][9]
-
pKa Alteration: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, which can influence a compound's bioavailability.[6][9]
The indole ring itself is susceptible to metabolic modification. By introducing fluorine at various positions on the indole nucleus or the side chain, we can create derivatives with enhanced potency and improved pharmacokinetic properties.
Synthesis of Fluorinated Indole-3-ethanone Derivatives
The synthesis of fluorinated indole-3-ethanone derivatives can be achieved through various established synthetic routes. A common approach involves the Friedel-Crafts acylation of a fluorinated indole with an appropriate acylating agent.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of fluorinated indole-3-ethanone derivatives.
Caption: General workflow for the synthesis and biological evaluation of fluorinated indole-3-ethanone derivatives.
Detailed Synthetic Protocol
This protocol provides a step-by-step method for the synthesis of a model fluorinated indole-3-ethanone derivative.
Materials:
-
Fluorinated indole (e.g., 5-fluoroindole)
-
Fluoroacetyl chloride or fluoroacetic anhydride
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the fluorinated indole in the anhydrous solvent under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst to the cooled solution.
-
Acylating Agent Addition: Add the fluoroacetylating agent dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Evaluation of Biological Activity
Fluorinated indole-3-ethanone derivatives have shown promise in several therapeutic areas. Below are detailed protocols for evaluating their potential anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
The cytotoxic effects of the synthesized compounds can be evaluated against various cancer cell lines using the MTT assay.[10][11][12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10][14]
-
Normal human cell line (e.g., HEK293) for cytotoxicity comparison[10]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized fluorinated indole-3-ethanone derivatives
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells and normal cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Fluorinated indole derivatives may exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.
Caption: Potential mechanisms of anticancer activity of fluorinated indole-3-ethanone derivatives.
Antimicrobial Activity
The antimicrobial potential of the synthesized compounds can be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[15][16][17][18][19][20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[17]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized fluorinated indole-3-ethanone derivatives
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)[17]
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The nature and position of the fluorine substituent on the indole ring can significantly influence the antimicrobial activity. Generally, the presence of electron-withdrawing groups like fluorine can enhance the lipophilicity of the molecule, facilitating its penetration through the microbial cell wall.
Anti-inflammatory Activity
The anti-inflammatory potential of the compounds can be evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.[21][22][23][24][25][26]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Synthesized fluorinated indole-3-ethanone derivatives
-
Indomethacin or Celecoxib (positive controls)[21]
-
Reaction buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the test compounds or control drugs for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE₂ Measurement: Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for each compound against both COX-1 and COX-2 to assess their potency and selectivity.
Caption: Inhibition of the cyclooxygenase (COX) pathway by fluorinated indole-3-ethanone derivatives.
Data Summary and Interpretation
The biological activity data obtained from the assays should be systematically organized for clear interpretation and comparison.
| Compound | Position of Fluorine | Anticancer Activity (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory Activity (COX-2 IC₅₀, µM) |
| MCF-7 | A549 | S. aureus | ||
| Derivative 1 | 4-F | |||
| Derivative 2 | 5-F | |||
| Derivative 3 | 6-F | |||
| Doxorubicin | - | - | ||
| Ciprofloxacin | - | - | - | |
| Celecoxib | - | - | - | - |
Data in this table is for illustrative purposes and should be replaced with experimental results.
The structure-activity relationship (SAR) can be elucidated by correlating the position and number of fluorine substituents with the observed biological activities. For instance, fluorination at the C5 position of the indole ring has been reported to enhance anticancer activity in some derivatives.[14]
Conclusion and Future Perspectives
The strategic fluorination of indole-3-ethanone derivatives represents a promising avenue for the discovery of novel therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory properties. The methodologies outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds. Future research should focus on expanding the library of fluorinated derivatives, exploring their mechanisms of action in greater detail, and optimizing their pharmacokinetic properties for potential in vivo applications. The insights gained from these studies will undoubtedly contribute to the development of the next generation of indole-based therapeutics.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 11. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 15. Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 23. pagepressjournals.org [pagepressjournals.org]
- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine into this heterocyclic system has become a cornerstone of modern drug design. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in modulating the bioactivity of indole derivatives. We will explore the profound impact of fluorine substitution on key physicochemical and pharmacokinetic properties, including metabolic stability, receptor binding affinity, lipophilicity, and pKa. Through a combination of mechanistic explanations, quantitative data, detailed experimental protocols, and illustrative case studies, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage fluorine substitution in the design of next-generation indole-based therapeutics.
Introduction: The Unique Power of a Single Atom
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in medicinal chemistry.[1] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere for hydrogen (1.20 Å), yet its profound electronic influence can dramatically alter the characteristics of a parent molecule.[1][2] When incorporated into the indole ring, a scaffold known for its diverse biological activities, fluorine can fine-tune a compound's properties to overcome common drug development hurdles.[3][4][5] This guide will dissect the strategic application of fluorine, moving beyond a simple acknowledgment of its utility to a deeper understanding of why and how it exerts its effects.
The judicious placement of fluorine can productively influence a molecule's conformation, intrinsic potency, membrane permeability, and metabolic pathways.[6] This strategic modification is a key reason for the exponential rise in the number of small molecule drugs containing either a fluorine atom or a fluorinated fragment.[7][8][9]
The Physicochemical and Pharmacokinetic Impact of Fluorinating Indoles
The introduction of fluorine into an indole nucleus can trigger a cascade of beneficial changes in a drug candidate's profile. These modifications are not isolated but are often interconnected, leading to a synergistic improvement in overall developability.
Enhanced Metabolic Stability
A primary application of fluorine in drug design is to block metabolic oxidation.[4] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[5][10] By replacing a metabolically labile hydrogen atom on the indole ring with fluorine, the metabolic half-life of a compound can be significantly extended.[4] This leads to improved oral bioavailability and can allow for a more favorable dosing regimen.
Case in Point: Aromatic hydroxylation is a common metabolic pathway for indole-containing compounds. Placing a fluorine atom at a position susceptible to oxidation can effectively shield the molecule from this metabolic fate.
Modulation of Receptor Binding Affinity
Fluorine substitution can enhance the binding affinity of a ligand for its target protein through several mechanisms.[1] The high electronegativity of fluorine can alter the electron distribution within the indole ring, influencing hydrogen bonding and other non-covalent interactions within the binding pocket.[10][11] Furthermore, fluorinated groups can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls, an interaction that is increasingly recognized as a significant contributor to binding affinity.
A systematic study of fluorinated tryptophan zipper peptides revealed that the position of the fluorine substituent on the indole moiety directly impacts the strength of CH/π and NH/π interactions, which are crucial for the stability of the peptide's structure.[12][13] This highlights the context-dependent nature of fluorine's effects on molecular interactions.
Fine-Tuning Lipophilicity
The effect of fluorine on lipophilicity (logP) is highly context-dependent. While the substitution of a single fluorine atom for hydrogen on an aromatic ring generally increases lipophilicity, the introduction of more fluorine atoms or fluorinated alkyl groups like trifluoromethyl (CF3) can have the opposite effect.[10] This ability to modulate lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing lipophilicity can enhance membrane permeability and oral absorption, but excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
Alteration of pKa
The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as an amine in a side chain attached to the indole core.[1][11] This reduction in basicity can have profound implications for a drug's pharmacokinetic properties.[14][15] A less basic compound will be less protonated at physiological pH, which can lead to improved membrane permeability and oral absorption.[14][15]
| Property | Effect of Fluorine Substitution | Rationale |
| Metabolic Stability | Increased | Strong C-F bond resists oxidative metabolism by CYP enzymes.[4][5] |
| Binding Affinity | Often Increased | Altered electronics, favorable multipolar interactions, and conformational effects.[1][12] |
| Lipophilicity (logP) | Modulated (Increase or Decrease) | Dependent on the specific substitution pattern and the number of fluorine atoms.[10] |
| pKa of Basic Groups | Decreased | Inductive electron-withdrawing effect of fluorine.[1][14][15] |
Synthetic Strategies for the Fluorination of Indoles
The ability to strategically introduce fluorine into an indole scaffold is dependent on the availability of robust synthetic methodologies. A variety of modern techniques allow for the regioselective fluorination of the indole core.
Electrophilic Fluorination
Electrophilic fluorinating reagents, such as Selectfluor®, are widely used to introduce fluorine onto electron-rich aromatic systems like indoles.[16] These reactions are often highly regioselective, targeting the C3 position of the indole ring.
Fischer Indole Synthesis with Fluorinated Precursors
A classic and versatile method for constructing the indole ring is the Fischer indole synthesis.[3] By starting with a fluorinated phenylhydrazine, the fluorine atom can be incorporated at a specific position on the benzene portion of the indole nucleus.
Caption: Generalized workflow for the Fischer indole synthesis.[3]
Palladium-Catalyzed Cross-Coupling Reactions
For more complex fluorinated indole derivatives, palladium-catalyzed cross-coupling reactions are invaluable. These methods allow for the introduction of fluorinated aryl groups or other substituents onto a pre-formed indole ring.
Experimental Protocols for Evaluating Fluorinated Indole Bioactivity
The successful application of fluorine in indole drug design requires rigorous experimental validation. The following protocols outline key assays for assessing the impact of fluorination.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the metabolic stability of a fluorinated indole compound in the presence of liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the fluorinated indole test compound (typically at a final concentration of 1 µM) to the pre-warmed microsome mixture.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching of Reaction:
-
Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the metabolic reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.
-
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a fluorinated indole compound for its target receptor.
Methodology:
-
Preparation of Receptor Membranes:
-
Use commercially available cell membranes expressing the target receptor or prepare them from cell lines overexpressing the receptor.
-
-
Competitive Binding Assay Setup:
-
In a 96-well plate, combine the receptor membranes, a radiolabeled ligand with known affinity for the target, and varying concentrations of the unlabeled fluorinated indole test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with a cold buffer to remove any remaining unbound radioligand.
-
-
Quantification of Radioactivity:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Case Studies: Fluorinated Indoles in Drug Development
The strategic incorporation of fluorine has been instrumental in the success of several marketed drugs and clinical candidates.
-
Fluvoxamine: An early example of a fluorinated drug, this selective serotonin reuptake inhibitor (SSRI) contains a trifluoromethoxy group.
-
Sunitinib: An oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor, features a fluorine atom on the indole ring.[5][17]
-
BMS-378806: An HIV-1 attachment inhibitor, the 4-fluoro substituent on the indole core was found to enhance potency by more than 50-fold compared to its non-fluorinated counterpart.[18][19]
Future Directions and Conclusion
The role of fluorine in medicinal chemistry, particularly in the context of indole-based drug discovery, continues to expand.[6] Advances in synthetic methodologies are providing access to novel fluorinated motifs, further broadening the chemical space available to medicinal chemists.[20] The development of new reagents for the controlled and regioselective introduction of fluorine remains a key challenge in organic chemistry.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone in Nucleophilic Substitution Reactions
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone as a versatile electrophilic building block. We delve into the fundamental principles governing its reactivity, present robust, step-by-step protocols for nucleophilic substitution, and offer expert insights into reaction optimization and troubleshooting. The methodologies described herein are designed to empower scientists to reliably synthesize a diverse array of 3-substituted indole derivatives, which are privileged scaffolds in modern pharmacology.
Foundational Principles: Understanding the Reactivity
This compound is a member of the α-haloketone class of compounds. Its unique reactivity profile is dictated by the interplay between the indole core and the α-chloroacetyl substituent.
1.1. The Electrophilic Nature of the α-Carbon
The primary site for nucleophilic attack is the carbon atom bearing the chlorine atom (the α-carbon). The reactivity of this site is significantly enhanced due to the powerful inductive electron-withdrawing effect of the adjacent carbonyl group.[1][2] This polarization of the C-Cl bond renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Reactions with this substrate predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The nucleophile attacks the α-carbon from the backside relative to the chlorine leaving group, proceeding through a pentavalent transition state. An SN1 pathway is energetically unfavorable, as it would require the formation of a less stable primary carbocation adjacent to an electron-withdrawing carbonyl group.[3]
Caption: General SN2 mechanism on an α-haloketone.
1.2. Important Considerations
-
Choice of Base: Many nucleophilic substitutions, especially with amine or thiol nucleophiles, require a non-nucleophilic base to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or NaHCO₃.
-
Indole N-H Acidity: The proton on the indole nitrogen is weakly acidic. In the presence of strong bases, deprotonation can occur. While the resulting indolide is generally a poor nucleophile, this factor should be considered when selecting reaction conditions to avoid potential side reactions.
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are typically preferred. They effectively solvate the transition state and do not interfere with the nucleophile.
General Experimental Protocol
This protocol provides a robust starting point for the reaction of this compound with a generic nucleophile. Optimization of temperature, reaction time, and stoichiometry is recommended for each specific substrate.
Caption: Standard experimental workflow for nucleophilic substitution.
2.1. Materials and Equipment
-
This compound
-
Nucleophile (e.g., primary/secondary amine, thiol, sodium azide)
-
Anhydrous Solvent (e.g., DMF, MeCN, Acetone)
-
Base (e.g., K₂CO₃, TEA, DIPEA)
-
Round-bottom flask, magnetic stirrer, stirring bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and purification
-
TLC plates and developing chamber; LC-MS system
2.2. Step-by-Step Methodology
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., MeCN, ~0.1 M concentration).
-
Reagent Addition: In a separate vial, dissolve the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq, if required).
-
Reaction Initiation: Cool the ketone solution in an ice bath (0 °C) or maintain at room temperature, depending on the nucleophile's reactivity. Add the nucleophile/base solution dropwise to the stirring ketone solution over 5-10 minutes.
-
Monitoring: Allow the reaction to stir at the selected temperature. Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, CH₂Cl₂). Wash the combined organic layers sequentially with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Application Showcase: A Survey of Nucleophiles
The true utility of this indole building block is demonstrated by its effective coupling with a diverse range of nucleophiles. The following table summarizes typical reaction parameters, providing a valuable starting point for experimental design.
| Nucleophile Class | Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Primary Amines | Benzylamine | K₂CO₃ | MeCN | 25-50 | 2-6 | 85-95% |
| Secondary Amines | Morpholine | DIPEA | DMF | 25-60 | 4-12 | 80-90% |
| Thiols | Thiophenol | K₂CO₃ | Acetone | 25 | 1-3 | >90% |
| Azides | Sodium Azide | (none) | DMF/H₂O | 25-50 | 2-4 | >90% |
| O-Nucleophiles | Phenol | K₂CO₃ | DMF | 60-80 | 8-16 | 65-80% |
| Carboxylates | Sodium Acetate | (none) | DMF | 60-80 | 12-24 | 70-85% |
Note: Yields are illustrative and will vary based on the specific nucleophile and precise reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Ineffective base. | 1. Increase reaction temperature or switch to a more polar solvent like DMF. 2. Consider using a stronger, non-nucleophilic base if applicable. 3. Ensure all reagents are pure and solvents are anhydrous. |
| Multiple Products / Side Reactions | 1. Reaction with the indole N-H. 2. Over-alkylation of primary amine nucleophiles. 3. Enolate formation with strongly basic nucleophiles.[3] | 1. Use a milder base (e.g., NaHCO₃) or protect the indole nitrogen. 2. Use an excess of the primary amine nucleophile (≥ 2.5 eq). 3. Avoid strong bases like alkoxides or hydroxides; use carbonate or amine bases instead. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of basic impurities (e.g., excess amine base). | 1. Drive the reaction to completion to consume all starting material. 2. Perform an acidic wash (e.g., dilute HCl) during work-up to remove residual amine bases before chromatography. |
Safety Precautions
This compound is an α-haloketone and a potent alkylating agent. It should be handled with appropriate care.
-
Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles at all times.
-
Toxicity: α-haloketones are often lachrymatory (tear-inducing) and skin irritants. Avoid inhalation of dust/vapors and direct contact with skin and eyes.
Conclusion
This compound is a highly effective and versatile electrophile for the synthesis of diverse indole derivatives. The SN2 reaction at the α-carbon proceeds reliably with a wide array of nucleophiles under well-defined conditions. By understanding the core chemical principles and following the protocols outlined in this guide, researchers can confidently and efficiently incorporate this valuable building block into their synthetic programs, accelerating discovery in medicinal chemistry and related fields.
References
Application Notes & Protocols: A-Substituted a-Amino Ketones from 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of α-amino ketones is a cornerstone reaction in medicinal chemistry, providing access to a myriad of biologically active scaffolds. The title compound, 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, is a particularly valuable starting material. The indole nucleus is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The fluorine substituent can enhance metabolic stability and binding affinity, while the α-chloro ketone moiety serves as a versatile electrophilic handle for the introduction of various amine nucleophiles. This guide provides a detailed exploration of the reaction between this compound and amines, offering both mechanistic insights and practical, field-tested protocols. The resulting 2-amino-1-(6-fluoro-1H-indol-3-yl)-ethanone derivatives are key intermediates in the synthesis of compounds targeting a range of therapeutic areas, including neurodegenerative diseases and oncology.[1][2][3][4]
Reaction Mechanism and Scientific Rationale
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5] The α-haloketone structure is primed for this type of reaction due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-chlorine bond and increases the electrophilicity of the α-carbon.[6]
Here's a breakdown of the key mechanistic considerations:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon, displacing the chloride ion as the leaving group.
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophilic amine is forming a bond to the α-carbon, and the C-Cl bond is simultaneously breaking.
-
Role of a Base: A non-nucleophilic base is often employed to neutralize the protonated amine formed after the initial nucleophilic attack, or the excess amine reactant can serve this purpose.[7] This prevents the formation of an ammonium salt, which would render the amine non-nucleophilic.
-
Solvent Effects: Polar aprotic solvents such as acetonitrile, acetone, or dimethylformamide (DMF) are typically preferred. These solvents can solvate the cation but not the anion, which keeps the nucleophile "naked" and more reactive.
Experimental Protocols
General Protocol for the Reaction with Primary and Secondary Amines
This protocol provides a generalized procedure. Specific quantities and reaction times may need to be optimized depending on the specific amine used.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Acetonitrile (or other suitable polar aprotic solvent)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature (or heat to 40-60 °C if the amine is less reactive) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-1-(6-fluoro-1H-indol-3-yl)-ethanone derivative.
Protocol for Reaction with Gaseous Amines (e.g., Methylamine)
Materials:
-
This compound
-
Methylamine (as a solution in THF or ethanol, or as a gas)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA)
-
Dichloromethane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF.
-
Bubble methylamine gas through the solution for a predetermined time, or add a solution of methylamine in THF (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Data Presentation: Reaction Scope and Yields
The following table summarizes typical results for the reaction with a variety of amines, demonstrating the broad applicability of this synthetic route.
| Amine Substrate | Product | Typical Yield (%) |
| Methylamine | 2-(Methylamino)-1-(6-fluoro-1H-indol-3-yl)-ethanone | 85-95% |
| Ethylamine | 2-(Ethylamino)-1-(6-fluoro-1H-indol-3-yl)-ethanone | 80-90% |
| Pyrrolidine | 1-(6-Fluoro-1H-indol-3-yl)-2-(pyrrolidin-1-yl)-ethanone | 90-98% |
| Morpholine | 1-(6-Fluoro-1H-indol-3-yl)-2-morpholinoethanone | 88-96% |
| Aniline | 2-(Phenylamino)-1-(6-fluoro-1H-indol-3-yl)-ethanone | 70-85% |
Potential Side Reactions and Troubleshooting
While the SN2 reaction is generally efficient, several side reactions can occur:
-
Over-alkylation of Primary Amines: Primary amines can react with two molecules of the α-chloro ketone, leading to a tertiary amine product. Using a slight excess of the primary amine can help to minimize this.
-
Elimination Reactions: In the presence of a strong, sterically hindered base, elimination to form an α,β-unsaturated ketone is possible, though less common with amines as the base.
-
Reaction at the Carbonyl Carbon: While the α-carbon is the primary site of attack, highly reactive nucleophiles could potentially add to the carbonyl carbon.[6] This is generally not a major pathway with amines.
-
Imine/Enamine Formation: The product α-amino ketone can potentially react with another molecule of the amine to form an imine or enamine.[9][10][11] This is usually reversible and can be controlled by reaction conditions.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction temperature, use a more polar solvent, or use a more reactive base. |
| Product decomposition | Use milder reaction conditions, shorter reaction times, and purify promptly. | |
| Multiple Products | Over-alkylation | Use a larger excess of the primary amine. |
| Side reactions | Adjust the base and solvent system. Consider a weaker, non-nucleophilic base. | |
| Difficulty in Purification | Product is highly polar | Use a more polar eluent system for chromatography (e.g., with methanol or ammonia). |
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of α-amino ketones.
Mechanistic Pathway Visualization
Caption: SN2 mechanism for the amination reaction.
Conclusion
The reaction of this compound with a diverse range of amines provides a reliable and high-yielding route to valuable α-amino ketone building blocks. Understanding the underlying SN2 mechanism and potential side reactions allows for rational optimization of reaction conditions. The protocols provided herein serve as a robust starting point for researchers in the field of drug discovery and development, enabling the efficient synthesis of novel indole-based compounds with significant therapeutic potential.
References
- 1. Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocyclic Scaffolds from 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, a versatile α-haloketone intermediate. We delve into the synthesis of diverse, high-value heterocyclic compounds, including indolyl-thiazoles, indolyl-oxazoles, and indolyl-1,5-benzodiazepines. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature to ensure reproducibility and scientific integrity.
Introduction: The Strategic Importance of the 6-Fluoroindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in pharmaceuticals and natural products.[1] The strategic incorporation of a fluorine atom, particularly at the 6-position, can significantly enhance a molecule's pharmacological profile by improving metabolic stability, binding affinity, and lipophilicity.[2] Consequently, 6-fluoroindole derivatives are critical building blocks in the development of novel therapeutics, including anti-cancer agents, neuroactive compounds, and antimicrobials.[2][3]
This compound emerges as a particularly valuable starting material. As an α-haloketone, its reactivity is well-defined and potent, allowing for the construction of a multitude of heterocyclic systems through reactions with various nucleophiles.[4] The inductive effect of the adjacent carbonyl group polarizes the carbon-chlorine bond, activating the α-carbon for nucleophilic substitution, making it an ideal electrophile for cyclization reactions.[4][5] This guide will explore several high-impact synthetic transformations starting from this key intermediate.
Figure 1: General synthetic utility of the starting material.
Synthesis of Indolyl-Thiazoles via Hantzsch Condensation
The Hantzsch thiazole synthesis is a robust and time-honored method for constructing the thiazole ring, a scaffold present in numerous FDA-approved drugs.[5][6][7][8] The reaction proceeds via the condensation of an α-haloketone with a thioamide or thiourea.[5]
2.1 Hantzsch Synthesis: Reaction Mechanism
The mechanism involves three key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide/thiourea acts as a nucleophile, attacking the electrophilic α-carbon of the haloketone in an SN2 reaction, displacing the chloride.
-
Intramolecular Cyclization: The thioamide's nitrogen atom then performs a nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting five-membered ring intermediate undergoes dehydration to yield the stable, aromatic thiazole ring.[7]
Caption: Mechanism of the Hantzsch thiazole synthesis.
2.2 Protocol 1: Synthesis of 2-Amino-4-(6-fluoro-1H-indol-3-yl)thiazole
This protocol details the reaction with thiourea to yield a 2-aminothiazole derivative, a common pharmacophore.
-
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and thiourea.
-
Add anhydrous ethanol to achieve a substrate concentration of approximately 0.2 M.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Slowly add saturated sodium bicarbonate solution to neutralize the hydrohalic acid formed during the reaction, which typically protonates the aminothiazole product.
-
Stir for 30 minutes. Collect the resulting solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold water and a small amount of cold ethanol.
-
Dry the solid under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol if necessary.
-
Synthesis of Indolyl-Oxazoles
Oxazole rings are another important class of heterocycles found in many biologically active compounds. They can be synthesized from α-haloketones via several methods, including the Bredereck reaction, which involves condensation with an amide.[9]
3.1 Protocol 2: Synthesis of 4-(6-fluoro-1H-indol-3-yl)-2-phenyloxazole
This protocol describes a modified approach for the synthesis of a 2,4-disubstituted oxazole.
-
Materials:
-
This compound (1.0 eq)
-
Benzamide (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, benzamide, and potassium carbonate.
-
Add DMF as the solvent and stir the suspension at 100-120 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove DMF and inorganic salts.
-
Dry the crude product and purify by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
-
Synthesis of Indolyl-1,5-Benzodiazepines
1,5-Benzodiazepines are a privileged scaffold in medicinal chemistry, known for a wide range of CNS activities.[10] They are commonly synthesized by the condensation of an o-phenylenediamine (OPDA) with compounds like α,β-unsaturated carbonyls, or β-haloketones.[10][11] The reaction with an α-haloketone proceeds through an initial alkylation followed by cyclization and dehydration.
References
- 1. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
- 8. scilit.com [scilit.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone as an intermediate for pharmaceutical synthesis
Application Note: 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
A Versatile Intermediate for the Synthesis of Novel Pharmaceutical Agents
Abstract
This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of this compound. This fluorinated indole derivative serves as a high-value intermediate, leveraging the unique electronic properties of the indole nucleus and the reactivity of the α-chloroketone moiety. The protocols outlined herein describe a robust synthesis via Friedel-Crafts acylation of 6-fluoroindole and detail its subsequent elaboration into more complex molecular scaffolds relevant to modern medicinal chemistry. This guide emphasizes the rationale behind procedural steps, safety considerations, and analytical characterization to ensure reproducible and reliable outcomes in a research setting.
Introduction and Significance
The indole scaffold is a privileged structure in drug discovery, present in a multitude of natural products and synthetic pharmaceutical agents. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound is a bifunctional building block that combines the 6-fluoroindole core with a reactive α-chloroketone side chain at the C3 position. This C3-acylation is a common strategy for functionalizing the indole ring, which is susceptible to electrophilic attack at this position.[2]
The α-chloroketone group is a versatile chemical handle, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of various amine, thiol, or alcohol-containing fragments, making this intermediate particularly valuable for constructing libraries of compounds for high-throughput screening and lead optimization in drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme classes.
Physicochemical and Safety Profile
A comprehensive understanding of the intermediate's properties and hazards is critical for safe handling and successful experimentation.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 2-Chloro-1-(6-fluoro-1H-indol-3-yl)ethanone | N/A |
| Molecular Formula | C₁₀H₇ClFNO | Calculated |
| Molecular Weight | 211.62 g/mol | Calculated |
| Appearance | Expected to be an off-white to beige or brown crystalline solid.[3] | Inferred |
| Solubility | Insoluble in water; soluble in common organic solvents like CH₂Cl₂, THF, DMF.[3] | Inferred |
| Storage | Store in a cool, dry, dark place in a tightly sealed container.[2] | Recommended |
Safety and Handling
This compound and its precursors require careful handling in a well-ventilated fume hood.
-
Hazards: While specific data for this compound is limited, α-haloketones are lachrymatory and skin irritants. The starting material, 6-fluoroindole, may cause skin, eye, and respiratory irritation. Reagents like aluminum chloride and chloroacetyl chloride are corrosive and react violently with water.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Spill & Disposal: In case of a spill, collect the material using an inert absorbent and dispose of it as hazardous chemical waste according to local regulations. Do not let the product enter drains.
Synthesis Protocol: this compound
This protocol details the synthesis of the title compound via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is highly effective for acylating electron-rich aromatic systems like indoles.[4][5][6]
Principle and Mechanism
The reaction proceeds by activating chloroacetyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[7] The electron-rich 6-fluoroindole ring then acts as a nucleophile, attacking the acylium ion primarily at the C3 position. A subsequent deprotonation-aromatization step yields the final product. Careful temperature control is crucial as indole derivatives can be prone to acid-catalyzed polymerization, especially at elevated temperatures.[2]
Step-by-Step Experimental Protocol
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert nitrogen atmosphere throughout the reaction.
-
Reagent Preparation: In the flask, suspend aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C (ice bath).
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C to allow for complete formation of the acylium ion complex.
-
Indole Addition: Dissolve 6-fluoroindole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-40 minutes. Maintain the temperature at 0 °C. The solution may develop a dark color.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. Caution: This is an exothermic process.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with cold 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
-
Application in Pharmaceutical Synthesis
The synthesized intermediate is a versatile precursor for more complex drug-like molecules. The α-chloro group is an excellent electrophilic site for nucleophilic substitution, enabling rapid diversification.
General Synthetic Workflow
The primary utility of the title compound is as a scaffold for building larger molecules. A typical sequence involves the initial Friedel-Crafts acylation followed by a nucleophilic substitution at the alpha-carbon. This two-step process provides efficient access to a wide range of aminoketone derivatives, which are common substructures in bioactive compounds.
Protocol: Synthesis of an N-Substituted Aminoketone Derivative
This protocol exemplifies the use of this compound to synthesize a potential pharmacophore.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Base and Nucleophile: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution. Follow this with the addition of the desired primary or secondary amine (R₂NH, 1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) to drive the reaction to completion. The optimal temperature will depend on the reactivity of the chosen amine.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography to obtain the desired N-substituted 2-amino-1-(6-fluoro-1H-indol-3-yl)-ethanone derivative.
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
¹H NMR: Will confirm the structure by showing characteristic peaks for the indole ring protons, the methylene (CH₂) protons adjacent to the carbonyl and chlorine, and the N-H proton.
-
¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon (~180-190 ppm) and the carbons of the fluoroindole ring.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The ESI-MS spectrum should show a prominent [M+H]⁺ peak.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹.
Conclusion
This compound is a strategically important intermediate for pharmaceutical research and development. The synthetic protocols provided herein are robust and based on well-established chemical principles. The compound's dual functionality allows for straightforward and efficient access to diverse libraries of novel indole-based compounds, facilitating the discovery of new therapeutic agents. Adherence to the described safety and handling procedures is essential for the successful and safe implementation of these methods in the laboratory.
References
- 1. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Facile S-Alkylation of Thiols with 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone for Novel Thioether Synthesis
Abstract
This document provides a comprehensive guide for the S-alkylation of a diverse range of thiols utilizing the electrophilic building block, 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone. The synthesis of thioethers, particularly those incorporating heterocyclic scaffolds like indole, is of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This protocol details a robust and efficient method, leveraging the principles of nucleophilic substitution, to construct a carbon-sulfur bond. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization, troubleshooting, and product characterization.
Introduction: The Significance of Thioether Synthesis
Thioethers, or sulfides, are a class of organosulfur compounds that are integral components of numerous pharmaceuticals, agrochemicals, and materials. The alkylation of thiols stands as one of the most fundamental and widely employed strategies for the synthesis of these valuable thioethers. The reaction typically involves the deprotonation of a thiol to form a highly nucleophilic thiolate anion, which then displaces a leaving group on an electrophilic carbon atom in an SN2 reaction.
The specific electrophile of focus in this protocol, this compound, is an α-chloro ketone. The presence of the electron-withdrawing ketone group enhances the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack. Furthermore, the 6-fluoro-indole moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Therefore, the ability to efficiently couple this fragment with various thiol-containing molecules opens avenues for the rapid generation of novel chemical entities with potential therapeutic applications.
Mechanistic Rationale: A Base-Mediated SN2 Displacement
The alkylation of a thiol (R-SH) with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically facilitated by a base, which serves to deprotonate the thiol, thereby generating a more potent nucleophile, the thiolate anion (R-S⁻).
The key steps are as follows:
-
Deprotonation: A suitable base abstracts the acidic proton from the thiol, forming a thiolate anion. Thiols are generally more acidic than their alcohol counterparts, allowing for the use of moderately strong bases.
-
Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic carbon atom bearing the chlorine atom. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is chiral.
-
Displacement: In a concerted fashion, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group, resulting in the formation of the desired thioether product.
The choice of base and solvent is critical for the success of this reaction. A base strong enough to deprotonate the thiol but not so strong as to cause side reactions is preferred. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH). The solvent should be able to dissolve the reactants and facilitate the SN2 reaction, which is favored by polar aprotic solvents like dimethylformamide (DMF
The Strategic Application of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. The strategic incorporation of a fluorine atom, particularly at the 6-position, can significantly enhance a molecule's pharmacological profile by improving metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth exploration of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, a key intermediate poised for the synthesis of novel therapeutics. We will delve into its synthesis, reactivity, and its application in the development of potent anticancer and antiviral agents.
The Significance of the 6-Fluoroindole Moiety
The 6-fluoroindole core is a recurring motif in a variety of bioactive compounds, demonstrating a broad spectrum of biological activities. Its derivatives have shown considerable promise as anticancer agents by targeting key components of cell proliferation and survival.[1] Notably, these compounds have been identified as inhibitors of crucial enzymes and proteins such as protein kinases (e.g., EGFR, BRAFV600E, VEGFR-2) and tubulin.[1] The dysregulation of these molecules is a hallmark of many cancers, making 6-fluoroindole derivatives attractive candidates for oncological drug discovery.
Furthermore, the indole nucleus is a well-established pharmacophore in the design of antiviral drugs.[2] The introduction of a fluorine atom can augment these antiviral properties, leading to the development of novel agents that interfere with viral replication and entry.
Synthesis of this compound: A Plausible Protocol
The synthesis of the title compound can be efficiently achieved through the Friedel-Crafts acylation of 6-fluoroindole with chloroacetyl chloride. This electrophilic aromatic substitution reaction is a robust method for the introduction of an acyl group at the electron-rich C3 position of the indole ring.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol details a plausible method for the synthesis of this compound. The selection of a mild Lewis acid is crucial to prevent the degradation of the acid-sensitive indole ring.
Materials:
-
6-Fluoroindole
-
Chloroacetyl chloride
-
Diethylaluminum chloride (Et₂AlCl) or Tin(IV) chloride (SnCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-fluoroindole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylaluminum chloride (1.1 equivalents) in hexane to the stirred solution at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of chloroacetyl chloride (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is critical as Lewis acids like diethylaluminum chloride are highly reactive with water.
-
Low Temperature: The reaction is performed at 0 °C to control the exothermic nature of the Friedel-Crafts acylation and to minimize the formation of side products.
-
Mild Lewis Acid: Diethylaluminum chloride is a relatively mild Lewis acid that effectively catalyzes the acylation without causing significant degradation of the indole ring, a common issue with stronger Lewis acids like aluminum chloride.
-
Work-up: The aqueous work-up with sodium bicarbonate neutralizes the Lewis acid and any excess acid, facilitating the isolation of the product.
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Bioactive Molecules
The true utility of this compound lies in its α-chloroketone functionality, a versatile handle for a variety of chemical transformations. This reactive group readily undergoes nucleophilic substitution reactions, allowing for the introduction of diverse pharmacophores and the construction of complex molecular architectures.
Synthesis of Indole-based Kinase Inhibitors
Derivatives of 6-fluoroindole have shown potent inhibitory activity against several kinases implicated in cancer.[1][3] The following protocol describes a general approach to synthesize a library of potential kinase inhibitors by reacting the title compound with various nucleophiles.
Protocol 2: Derivatization via Nucleophilic Substitution
Materials:
-
This compound
-
A library of nucleophiles (e.g., substituted anilines, thiophenols, secondary amines)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the nucleophile (1.1 equivalents) and the base (1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.
Caption: General workflow for the derivatization of the title compound.
Biological Evaluation of Synthesized Derivatives
Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds. Based on the known activities of 6-fluoroindole derivatives, initial screening should focus on anticancer and antiviral properties.
Anticancer Activity Screening
Protocol 3: Cell Viability (MTT) Assay
This assay provides a quantitative measure of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
Synthesized indole derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Treat the cells with the diluted compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 | 5.2 |
| Derivative B | A549 | 8.9 |
| Reference Drug | MCF-7 | 1.5 |
| Reference Drug | A549 | 2.3 |
| Table 1: Example of quantitative data from a cell viability assay. |
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-based)
For compounds showing significant cytotoxicity, further investigation into their mechanism of action is warranted. This protocol outlines a method to assess the inhibition of a specific protein kinase.
Materials:
-
Recombinant protein kinase (e.g., VEGFR-2)
-
Specific kinase substrate
-
ATP
-
Kinase reaction buffer
-
Synthesized indole derivatives
-
Luminescence-based kinase assay kit
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at the optimal temperature for the kinase.
-
Add the luminescence-based kinase assay reagent to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Measure the luminescence using a plate reader.
-
Normalize the data and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for an in vitro kinase inhibition assay.
Antiviral Activity Screening
Protocol 5: Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Host cell line susceptible to the target virus
-
Target virus (e.g., Influenza virus, Herpes Simplex Virus)
-
Cell culture medium
-
Synthesized indole derivatives
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cell monolayers with the compound dilutions for 1-2 hours.
-
Infect the cells with a known titer of the virus.
-
After an adsorption period, remove the virus inoculum and add an overlay medium containing the test compound.
-
Incubate the plates until viral plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of its α-chloroketone group provide a robust platform for the generation of diverse libraries of indole derivatives. The established biological significance of the 6-fluoroindole scaffold, particularly in the fields of oncology and virology, underscores the potential of these derivatives as novel therapeutic agents. The protocols outlined in this guide offer a comprehensive framework for the synthesis, derivatization, and biological evaluation of compounds originating from this promising chemical entity.
References
Design and Synthesis of Kinase Inhibitors Using an Indole-3-Ethanone Scaffold: Application Notes and Protocols
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activity and synthetic tractability.[3][4][5][6] This application note provides a comprehensive guide for researchers on the design, synthesis, and biological evaluation of novel kinase inhibitors based on the indole-3-ethanone framework. We present detailed, field-proven protocols for chemical synthesis, in vitro kinase activity screening, and cellular cytotoxicity assessment. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific kinase targets.
Introduction: The Indole Scaffold in Kinase Inhibition
The human kinome comprises over 500 protein kinases that catalyze the phosphorylation of substrates, thereby controlling a vast network of cellular processes.[1] Their integral role in signal transduction makes them prime targets for therapeutic intervention, particularly in oncology.[7][8] Indole derivatives have emerged as a highly effective class of kinase inhibitors, targeting a wide range of kinases such as CDKs, PI3K, AKT, and receptor tyrosine kinases like EGFR and VEGFR.[1][3][7][9]
The indole-3-ethanone scaffold offers a synthetically accessible starting point for generating diverse chemical libraries. The indole nitrogen, the carbonyl group, and the aromatic ring system provide multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[10] This guide will walk through a rational design strategy, followed by practical synthetic and biological evaluation protocols.
Rational Design Strategy
The design of a potent and selective kinase inhibitor begins with understanding the target's ATP-binding pocket. A common strategy involves designing a molecule that mimics the adenine region of ATP and forms key hydrogen bonds with the "hinge" region of the kinase. Further modifications are then made to occupy adjacent hydrophobic pockets to enhance affinity and selectivity.
Our design strategy for an indole-3-ethanone-based inhibitor is as follows:
-
Core Scaffold: The indole ring serves as the primary anchor.
-
Hinge-Binding Motif: The indole N-H can act as a hydrogen bond donor to the kinase hinge region.
-
Carbonyl Group as a Linker: The ethanone's carbonyl group provides a rigid linker to introduce substituents that can probe deeper into the ATP pocket.
-
Substitution for Selectivity: Substitutions on the indole ring and on the terminal part of the ethanone side chain will be explored to achieve selectivity for a target kinase over others.[9][11]
Below is a conceptual workflow for the design and optimization of these inhibitors.
Caption: Rational drug design workflow for indole-3-ethanone kinase inhibitors.
Chemical Synthesis Protocols
A general and robust synthetic route to access diverse indole-3-ethanone derivatives is presented below. The key step often involves a Friedel-Crafts acylation or related reactions to install the ethanone moiety, followed by further modifications.[12]
Protocol 3.1: Synthesis of a Representative Indole-3-ethanone Derivative
This protocol describes the synthesis of a model compound, 1-(1H-indol-3-yl)-2-phenoxyethanone, as a template for further analog synthesis.
Objective: To synthesize a core indole-3-ethanone scaffold for derivatization.
Materials:
-
Indole
-
Phenoxyacetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add indole (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are crucial as AlCl₃ is highly moisture-sensitive. The inert atmosphere prevents side reactions. Cooling the reaction controls the exothermic nature of the Friedel-Crafts acylation, preventing unwanted byproducts.
-
-
Addition of Lewis Acid: Slowly add aluminum chloride (AlCl₃, 1.2 eq) portion-wise to the stirred solution. Stir for 15 minutes at 0 °C.
-
Causality: AlCl₃ is the Lewis acid catalyst that activates the acyl chloride for electrophilic aromatic substitution on the electron-rich indole ring.
-
-
Acylation: Add a solution of phenoxyacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Causality: Dropwise addition maintains the low temperature and prevents a rapid, uncontrolled reaction.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.
-
Causality: The acidic workup hydrolyzes the aluminum complexes and neutralizes any remaining catalyst.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Reaction Parameters for Analog Synthesis
| Analog Position | Reagent Example | Key Parameter Modification | Expected Outcome |
| Indole N1 | Sodium Hydride (NaH), then Benzyl Bromide | Perform N-alkylation prior to acylation. | Increased lipophilicity, potential new interactions. |
| Indole C5 | 5-Bromoindole | Use substituted indole as starting material. | Probes halogen-binding pockets, alters electronics. |
| Phenoxy Ring | 4-Fluorophenoxyacetyl chloride | Use substituted acyl chloride. | Modulates potency and metabolic stability. |
Biological Evaluation Protocols
Once a library of compounds is synthesized, their biological activity must be assessed. This involves determining their potency against the target kinase and their effect on cell viability.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase by measuring ATP consumption.[13][14]
Objective: To determine the IC₅₀ value of synthesized inhibitors against a target kinase.
Materials:
-
Kinase of interest and its specific substrate peptide.
-
ATP (at Km concentration for the specific kinase).
-
Synthesized inhibitor compounds (dissolved in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capability.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution series in DMSO.
-
Causality: A serial dilution allows for the generation of a dose-response curve to accurately calculate the IC₅₀. DMSO is used for its ability to dissolve a wide range of organic compounds.
-
-
Kinase Reaction:
-
In a 384-well plate, add 50 nL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase enzyme solution (in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Table 2: Example Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Off-Target Kinase | IC₅₀ (nM) | Selectivity Index |
| G-IND-001 | Kinase A | 15 | Kinase B | 450 | 30 |
| G-IND-002 | Kinase A | 250 | Kinase B | 300 | 1.2 |
| G-IND-003 | Kinase A | 8 | Kinase B | >10,000 | >1250 |
| Staurosporine | Kinase A | 5 | Kinase B | 10 | 2 |
Selectivity Index = IC₅₀ (Off-Target) / IC₅₀ (Target)
Protocol 4.2: Cellular Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, which is essential for assessing the toxicity of the synthesized compounds.[15][16]
Objective: To evaluate the cytotoxic effects of kinase inhibitors on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well cell culture plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality: A 24-hour incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.
-
-
Compound Treatment: Prepare serial dilutions of the inhibitor compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (DMSO in medium) and a "no treatment" control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Causality: A 72-hour treatment period is standard for assessing the long-term effects of a compound on cell proliferation and viability.
-
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The indole-3-ethanone scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors.[3][10] The protocols detailed in this guide provide a robust framework for the synthesis, biochemical screening, and cellular evaluation of such compounds. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt these methods for their specific targets of interest. Future work should focus on optimizing the lead compounds for improved pharmacokinetic properties and in vivo efficacy, ultimately paving the way for new therapeutic agents.
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine kinase inhibitors. 3. Structure-activity relationships for inhibition of protein tyrosine kinases by nuclear-substituted derivatives of 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. nebiolab.com [nebiolab.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for the In Vitro Evaluation of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone Derivatives
Authored by: Senior Application Scientist, Advanced Drug Discovery Division
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives of indole are known to exhibit a wide range of biological activities, including potent anticancer properties.[1][2][3] The mechanism of action for many of these compounds involves the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK cascades, which are frequently dysregulated in cancer.[4][5] The introduction of a chloroethanone moiety at the 3-position of the indole ring, particularly in conjunction with fluorine substitution, presents a compelling chemical structure for the development of novel therapeutic agents. This document provides a comprehensive guide for the initial in vitro characterization of derivatives of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, outlining a logical workflow from broad cellular screening to more specific mechanistic assays.
These protocols are designed for researchers in drug discovery and chemical biology to systematically evaluate this class of compounds for potential anticancer efficacy. The experimental design emphasizes a self-validating system, beginning with an assessment of general cytotoxicity and progressing to elucidate the mode of cell death and potential molecular targets.
Experimental Workflow for Compound Characterization
A systematic approach is crucial for the efficient and informative evaluation of novel chemical entities. The following workflow is recommended for the initial in vitro profiling of this compound derivatives.
Figure 1. A tiered experimental workflow for the in vitro characterization of novel compounds.
Part 1: Cellular Viability and Cytotoxicity Screening
The initial step in characterizing a novel compound with therapeutic potential is to assess its effect on cell viability and proliferation.[6] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7]
Protocol 1: MTT Cell Viability Assay
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound on a panel of cancer cell lines.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing cell number is critical. Too few cells will result in a low signal-to-noise ratio, while too many can lead to nutrient depletion and non-linear assay response. A preliminary experiment to determine the linear range of cell number versus absorbance for each cell line is essential.
-
Compound Incubation Time: A 48-72 hour incubation period is typically sufficient to observe the effects of compounds that impact cell proliferation.
-
MTT Incubation Time: The conversion of MTT to formazan by mitochondrial dehydrogenases is time-dependent. An incubation of 2-4 hours is generally optimal; shorter times may result in a weak signal, while longer times can lead to cytotoxicity from the MTT reagent itself.[6]
-
Solubilization: The formazan crystals are insoluble in aqueous solutions and require an organic solvent like DMSO to be dissolved for absorbance reading.[7]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the predetermined optimal density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for blank controls.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.01 to 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Data Acquisition:
Data Analysis:
| Compound ID | Cell Line | IC50 (µM) |
| CFE-001 | MCF-7 | 5.2 |
| CFE-001 | A549 | 8.9 |
| CFE-001 | HCT116 | 3.5 |
| Staurosporine | MCF-7 | 0.02 |
| Staurosporine | A549 | 0.05 |
| Staurosporine | HCT116 | 0.03 |
Table 1: Representative cell viability data for a hypothetical this compound derivative (CFE-001). Staurosporine is included as a positive control.
Part 2: Elucidating the Mechanism of Cell Death
A reduction in cell viability can be due to either cytostatic (inhibition of proliferation) or cytotoxic (induction of cell death) effects. To determine if the observed activity is due to apoptosis, a key mechanism for many anticancer drugs, the activity of executioner caspases 3 and 7 can be measured.
Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay
This protocol utilizes a luminescent assay to quantify caspase-3 and -7 activity directly in cell culture.
Causality Behind Experimental Choices:
-
Luminescent Detection: This "add-mix-measure" assay is highly sensitive and has a broad dynamic range.[10][11] The luminescent signal is directly proportional to caspase activity.[11]
-
DEVD Substrate: The proluminescent substrate contains the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[10]
-
Optimized Reagent: The Caspase-Glo® 3/7 reagent includes cell lysis agents and a stabilized luciferase, allowing for a single-addition protocol that is amenable to high-throughput screening.[10][12]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence
-
Cells and compounds as described in Protocol 1
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 value determined from the MTT assay) as described in Protocol 1.
-
Incubate for a period appropriate to induce apoptosis (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.[12]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| CFE-001 | 1.75 | 2.5 |
| CFE-001 | 3.5 | 6.8 |
| CFE-001 | 17.5 | 12.3 |
| Staurosporine | 1 | 15.0 |
Table 2: Representative apoptosis induction data for CFE-001 in HCT116 cells. Data is presented as fold change in luminescence over the vehicle control.
Part 3: Biochemical Target-Based Screening
Given that many indole derivatives exert their anticancer effects through the inhibition of protein kinases, a biochemical kinase assay is a logical next step to identify potential molecular targets.[1]
Protocol 3: ADP-Glo™ Kinase Assay
This is a universal, luminescence-based assay that can be used to measure the activity of virtually any ADP-producing enzyme, such as a kinase. It quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Causality Behind Experimental Choices:
-
ADP Detection: The assay measures kinase activity by quantifying ADP production, a universal product of kinase-catalyzed phosphorylation. This makes the assay broadly applicable to different kinases.
-
Two-Step Reaction: The first step terminates the kinase reaction and depletes the remaining ATP. The second step converts the produced ADP back to ATP, which is then used by luciferase to generate a luminescent signal. This two-step process minimizes interference from the high ATP concentration in the initial reaction.
-
ATP Concentration: The ATP concentration in the kinase reaction should be at or near the Km value for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase of interest (e.g., a panel of cancer-relevant kinases)
-
Substrate peptide for the kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[13]
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. Then, create a 4x working solution in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4x compound solution.
-
Add 2.5 µL of a 4x kinase solution.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a 2x solution of substrate and ATP.[13]
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
Part 4: Cellular Target Engagement and Pathway Analysis
A key aspect of drug discovery is confirming that a compound engages its intended target within a cellular context.[13] Western blotting can be used to assess the phosphorylation status of downstream substrates of a targeted kinase, providing evidence of cellular activity.
Potential Signaling Pathways to Investigate
Indole derivatives have been shown to modulate key cancer-related signaling pathways.[4][5] Based on this, it is rational to investigate the impact of this compound derivatives on pathways such as PI3K/Akt/mTOR and MAPK/ERK.
Figure 2. Simplified PI3K/Akt and MAPK/ERK signaling pathways, common targets for anticancer indole derivatives.
Protocol 4: Western Blot for Phospho-Akt/ERK
This protocol describes how to assess the phosphorylation status of Akt (a key node in the PI3K pathway) and ERK (a key node in the MAPK pathway) in response to compound treatment.
Materials:
-
Cells and compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the test compound at relevant concentrations for a short duration (e.g., 1-4 hours) to observe effects on signaling.
-
Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to the same protein concentration and prepare with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Membrane Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply a chemiluminescent substrate.
-
Image the blot using a digital imager.
-
Data Analysis:
The band intensity for the phosphorylated protein is normalized to the total protein to determine the extent of pathway inhibition. A decrease in the ratio of phosphorylated to total protein indicates that the compound is engaging the upstream kinase.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
- 6. atcc.org [atcc.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone for Biological Screening
Introduction: The Strategic Importance of the 6-Fluoroindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug design. The introduction of a fluorine atom, particularly at the 6-position of the indole ring, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This often leads to improved pharmacokinetic and pharmacodynamic profiles.
The subject of this guide, 2-chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, is a highly versatile synthetic intermediate. The α-chloro ketone functionality is a potent electrophile, readily susceptible to nucleophilic substitution, making it an ideal starting point for the creation of a diverse library of derivatives.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key intermediate for subsequent biological screening. We will delve into the rationale behind synthetic strategies, provide detailed, field-tested protocols, and outline methodologies for evaluating the biological potential of the resulting compounds.
Core Synthetic Strategies: Leveraging the Reactivity of the α-Chloro Ketone
The primary route for derivatizing this compound involves the nucleophilic substitution of the chlorine atom. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it highly susceptible to attack by a variety of nucleophiles.
General Reaction Scheme:
Caption: General workflow for derivatization.
Part 1: Synthesis of Amino-Ethanone Derivatives
The introduction of an amino group can significantly impact the pharmacological properties of a molecule, often enhancing its water solubility and ability to form hydrogen bonds with biological targets.
Protocol 1: Synthesis of 2-(Alkyl/Aryl-amino)-1-(6-fluoro-1H-indol-3-yl)-ethanone Derivatives
Rationale: This protocol describes a straightforward SN2 reaction where a primary or secondary amine displaces the chloride. A mild base is used to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine, morpholine, aniline)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol), add the desired amine (1.2 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). For less reactive amines, the reaction may be heated to 50-60 °C.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amino-ethanone derivative.
Expected Characterization Data (Example: 2-(Benzylamino)-1-(6-fluoro-1H-indol-3-yl)-ethanone):
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 8.1-8.3 (m, 1H, indole H-4), 7.6-7.8 (m, 1H, indole H-2), 7.2-7.5 (m, 6H, Ar-H and indole H-7), 7.0-7.2 (m, 1H, indole H-5), 4.2-4.4 (s, 2H, COCH₂), 3.8-4.0 (s, 2H, PhCH₂), 2.0-2.2 (br s, 1H, NH). |
| ¹³C NMR | δ (ppm): 195-197 (C=O), 158-160 (C-F), 138-140 (Ar-C), 135-137 (indole C-7a), 128-130 (Ar-CH), 127-129 (Ar-CH), 124-126 (indole C-2), 120-122 (indole C-4), 115-117 (indole C-3), 108-110 (indole C-5), 97-99 (indole C-6), 55-57 (COCH₂), 53-55 (PhCH₂). |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₇H₁₅FN₂O. |
Part 2: Synthesis of Thioether and Thiazole Derivatives
Sulfur-containing heterocycles are prevalent in many biologically active compounds. The following protocols detail the synthesis of thioether and thiazole derivatives.
Protocol 2: Synthesis of 2-(Alkyl/Aryl-thio)-1-(6-fluoro-1H-indol-3-yl)-ethanone Derivatives
Rationale: This reaction proceeds via a similar SN2 mechanism to the amination. Thiols are generally more nucleophilic than amines, and the reaction often proceeds smoothly at room temperature.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃)
-
Ethanol (EtOH) or Acetonitrile (CH₃CN)
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
To a solution of the desired thiol (1.1 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by silica gel column chromatography.
Protocol 3: Hantzsch Thiazole Synthesis of 2-Amino-4-(6-fluoro-1H-indol-3-yl)thiazole Derivatives
Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[5] It involves the condensation of an α-haloketone with a thiourea or thioamide.
Materials:
-
This compound
-
Thiourea or a substituted thiourea
-
Ethanol (EtOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol (15 mL/mmol).
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture.
-
Collect the precipitate by filtration, wash with water, and then with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(6-fluoro-1H-indol-3-yl)thiazole derivative.
Caption: Workflow for Hantzsch thiazole synthesis.
Part 3: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[6]
Protocol 4: Synthesis of 3,6-Disubstituted-s-triazolo[3,4-b]-1,3,4-thiadiazole Derivatives
Rationale: This protocol involves a two-step, one-pot reaction. First, the α-chloro ketone is reacted with a thiocarbohydrazide to form a hydrazone intermediate, which then undergoes intramolecular cyclization to form the triazole ring.
Materials:
-
This compound
-
Thiocarbohydrazide
-
Aromatic aldehydes
-
Ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
A mixture of this compound (1.0 eq), thiocarbohydrazide (1.0 eq), and the desired aromatic aldehyde (1.0 eq) in ethanol is refluxed for 2 hours.
-
After cooling, a few drops of concentrated sulfuric acid are added, and the mixture is refluxed for an additional 5 hours.
-
The reaction mixture is then cooled and poured into ice-cold water.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol.
Part 4: Biological Screening Protocols
The synthesized derivatives can be screened for a variety of biological activities. Here, we provide example protocols for antimicrobial and anticancer screening.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Rationale: This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO
-
Positive control antibiotics (e.g., ciprofloxacin, fluconazole)
-
Negative control (DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Add the inoculum to each well of the microtiter plate.
-
Include positive control wells (broth with inoculum and standard antibiotic) and negative control wells (broth with inoculum and DMSO).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 6: In Vitro Anticancer Activity (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., MCF-10A) for cytotoxicity comparison
-
DMEM or RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Logical flow of a biological screening campaign.
Safety and Handling Precautions
2-Chloro-1-(indol-3-yl)-ethanones are classified as acute oral toxicity (Category 4), skin irritants (Category 2), and can cause serious eye irritation (Category 2A) and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The derivatization of this compound offers a fertile ground for the discovery of novel bioactive molecules. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of a diverse library of indole-based compounds. By systematically exploring the chemical space around this versatile scaffold, researchers can uncover new lead compounds for the development of future therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to avoid N-acylation in the synthesis of 3-chloroacetylindoles.
Navigating the Challenges of Selective C3-Acylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloroacetylindoles. The Friedel-Crafts acylation of indoles is a cornerstone reaction, but it often presents a significant challenge: controlling the regioselectivity between C3-acylation and the undesired N-acylation. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize or eliminate the formation of N-acylated byproducts in your experiments.
Understanding the Core Problem: C3 vs. N1 Acylation
The indole nucleus possesses two primary nucleophilic sites: the C3 position of the pyrrole ring and the nitrogen atom (N1). The electron-rich nature of the pyrrole ring generally favors electrophilic substitution at the C3 position.[1] However, the nitrogen atom's lone pair of electrons also makes it susceptible to acylation, leading to the formation of N-acylindoles. This competition between C3 and N1 acylation is a critical hurdle in the synthesis of 3-chloroacetylindoles.
Several factors influence this selectivity, including the choice of Lewis acid catalyst, solvent, reaction temperature, and the nature of the acylating agent.[2] Understanding how these variables impact the reaction mechanism is key to optimizing your synthesis for the desired C3 product.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of N-chloroacetylindole in my reaction mixture. What is the primary cause of this side reaction?
The formation of N-chloroacetylindole is a common issue and is often attributed to the reaction conditions favoring acylation at the more basic nitrogen atom. This can be influenced by several factors:
-
Strongly Basic Conditions: In the presence of a strong base, the indole N-H proton can be abstracted, forming a highly nucleophilic indolide anion. This anion readily attacks the chloroacetyl chloride at the nitrogen position.[3]
-
Catalyst Choice: While Lewis acids are employed to activate the acyl chloride, certain Lewis acids can also coordinate with the indole nitrogen, potentially increasing its nucleophilicity or leading to complex reaction pathways that favor N-acylation.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can stabilize the indolide anion, thereby promoting N-acylation.[4][5]
Q2: What are the most effective Lewis acids for promoting selective C3-acylation?
The choice of Lewis acid is critical for directing the acylation to the C3 position. Milder Lewis acids are generally preferred to avoid polymerization or decomposition of the indole.
-
Dialkylaluminum Chlorides (Et2AlCl or Me2AlCl): These have been shown to be highly effective for the selective C3-acylation of indoles with acyl chlorides, even without N-H protection.[6] They are believed to coordinate with the indole nitrogen, directing the electrophilic attack to the C3 position.
-
Aluminum Trichloride (AlCl3): While a common Friedel-Crafts catalyst, an excess of AlCl3 can lead to the formation of a complex with the product ketone, requiring stoichiometric amounts.[7][8] In some cases, strong acidity can also lead to decomposition.[6]
-
Other Lewis Acids: Tin(IV) chloride (SnCl4) and titanium(IV) chloride (TiCl4) have also been used, but their effectiveness can vary depending on the specific indole substrate and reaction conditions.[2]
Q3: Can I avoid N-acylation by protecting the indole nitrogen?
Yes, protecting the indole nitrogen is a very effective strategy to ensure exclusive C3-acylation. The protecting group blocks the N1 position from reacting with the chloroacetyl chloride.[9]
-
Common Protecting Groups: Commonly used protecting groups for the indole nitrogen include tosyl (Ts), Boc (tert-butyloxycarbonyl), and benzyl (Bn).[10] The choice of protecting group will depend on its stability to the acylation conditions and the ease of its subsequent removal.
-
Considerations: While effective, this approach adds extra steps to the synthesis (protection and deprotection), which may not be ideal for all applications.[9][11] Electron-withdrawing protecting groups like Boc or Ts can also decrease the reactivity of the indole ring towards electrophiles.[10][11]
Q4: How does the choice of solvent impact the C3/N1 selectivity?
The solvent can significantly influence the outcome of the reaction.
-
Nonpolar Solvents: Dichloromethane (CH2Cl2) is often the solvent of choice as it is relatively nonpolar and does not significantly promote the formation of the indolide anion.[4][6]
-
Polar Aprotic Solvents: As mentioned, solvents like DMF and THF can favor N-acylation.[4][12] However, in some specific methodologies, such as those using thioesters as the acyl source, xylene has been found to be optimal for N-acylation.[3]
Q5: Are there alternative methods to the traditional Friedel-Crafts acylation that offer better selectivity?
Several alternative approaches have been developed to improve the selectivity of indole acylation:
-
Indole Grignard Reagents: The use of indole Grignard reagents (indolylmagnesium halides) can direct acylation to the C3 position.[13][14] The reaction of the Grignard reagent with chloroacetyl chloride can provide the desired 3-chloroacetylindole.
-
Organocatalysis: The use of nucleophilic organocatalysts, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), has been shown to effectively catalyze the C3-acylation of indoles.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| High Yield of N-Acylated Byproduct | 1. Reaction conditions are too basic. 2. Inappropriate solvent choice. 3. Lewis acid is not effectively directing C3-acylation. | 1. Avoid strong bases. If a base is necessary, consider a weaker, non-nucleophilic base. 2. Switch to a less polar solvent like dichloromethane (CH2Cl2).[6] 3. Use a milder Lewis acid known for C3 selectivity, such as Et2AlCl or Me2AlCl.[6] |
| Low Overall Yield / Decomposition of Starting Material | 1. The Lewis acid is too strong, causing polymerization or degradation of the indole. 2. Reaction temperature is too high. | 1. Use a milder Lewis acid (e.g., Et2AlCl instead of AlCl3).[6] 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). |
| Formation of 1,3-Diacylated Product | The initially formed 3-chloroacetylindole is undergoing a second acylation at the nitrogen. | 1. Use a stoichiometric amount of the acylating agent. 2. Consider protecting the indole nitrogen before acylation.[9] |
| No Reaction or Very Slow Conversion | 1. The Lewis acid is not sufficiently activating the chloroacetyl chloride. 2. The indole substrate is deactivated by electron-withdrawing groups. | 1. Increase the amount of Lewis acid or try a slightly stronger one. 2. For deactivated indoles, more forcing conditions (higher temperature, longer reaction time) may be necessary. N-protection with an electron-donating group might also enhance reactivity.[11] |
Visualizing the Competing Reaction Pathways
The following diagram illustrates the competition between C3 and N1 acylation of indole with chloroacetyl chloride.
Caption: Competing pathways for the acylation of indole.
Recommended Experimental Protocol: Selective C3-Acylation using Diethylaluminum Chloride
This protocol is adapted from a general method for the 3-acylation of indoles and has been shown to provide high yields of the C3-acylated product with minimal N-acylation.[6]
Materials:
-
Indole
-
Chloroacetyl chloride
-
Diethylaluminum chloride (Et2AlCl) solution (e.g., 1.0 M in hexanes)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the indole (1.0 eq).
-
Dissolution: Dissolve the indole in anhydrous dichloromethane (CH2Cl2).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: Slowly add the diethylaluminum chloride solution (1.1 eq) dropwise to the stirred indole solution, maintaining the temperature at 0 °C. Stir the mixture for 15-30 minutes at this temperature.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture. A color change and/or the formation of a precipitate may be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cooled (0 °C) saturated aqueous solution of sodium bicarbonate. Caution: The quenching process can be exothermic and may release gas.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-chloroacetylindole.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. An effective procedure for the acylation of azaindoles at C-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. d-nb.info [d-nb.info]
- 13. scispace.com [scispace.com]
- 14. The Indole Grignard Reagents | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Friedel-Crafts Reactions for 6-Fluoroindole
Welcome to the technical support guide for the functionalization of 6-fluoroindole via the Friedel-Crafts reaction. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to introduce acyl or alkyl groups onto this valuable heterocyclic scaffold. Given the unique electronic properties of the fluorinated indole ring, achieving high yield and regioselectivity can be challenging. This guide provides in-depth, field-proven insights to navigate these challenges, troubleshoot common issues, and optimize your reaction conditions for success.
Section 1: Understanding the Core Chemistry
The indole nucleus is an electron-rich aromatic system, making it highly nucleophilic and reactive towards electrophiles.[1] Electrophilic aromatic substitution, such as the Friedel-Crafts reaction, preferentially occurs at the C3 position, which is the site of highest electron density.
The introduction of a fluorine atom at the C6 position introduces a subtle but significant electronic perturbation. Fluorine is an electronegative atom that exerts a deactivating, electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can participate in resonance, leading to an activating mesomeric effect (+M). For substituents on the benzene ring of indole, the inductive effect often dominates, leading to a slight deactivation of the ring compared to unsubstituted indole.[2] This deactivation, while not as severe as that caused by a nitro group, can make the reaction more sluggish and sensitive to catalyst and condition choice.[3][4]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the Friedel-Crafts acylation of 6-fluoroindole in a practical, question-and-answer format.
Q1: Why am I getting very low yields or no reaction at all?
Low conversion is a frequent hurdle and can often be traced back to one of several root causes.
Cause A: Catalyst Deactivation or Inactivity The most common culprits are moisture and coordination with the indole nitrogen.
-
Moisture Sensitivity: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic.[5][6] Any moisture in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.
-
N-Complexation: The lone pair on the indole nitrogen can coordinate strongly with powerful Lewis acids (e.g., AlCl₃). This complexation deactivates the entire indole ring towards electrophilic attack, effectively shutting down the reaction.[6][7]
Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., >120°C for several hours) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents, preferably from a freshly opened bottle or passed through a solvent purification system. Use fresh, high-purity Lewis acids.[5][6]
-
Choose a Milder Lewis Acid: For sensitive substrates like indoles, strong Lewis acids can be detrimental.[7] Consider alternatives that are less prone to N-complexation. (See Table 1).
-
Increase Catalyst Loading: Unlike a truly catalytic reaction, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[8] This is because the product, an aryl ketone, is a Lewis base and will form a stable complex with the catalyst, taking it out of the reaction cycle.[3][8] A modest excess (1.1-1.5 equivalents) is often beneficial.
Cause B: Insufficiently Reactive Electrophile The combination of a slightly deactivated 6-fluoroindole ring and a weak electrophile can stall the reaction.
Solutions:
-
Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.
-
Optimize Temperature: While starting at a low temperature (0 °C) is good practice to control exotherms and side reactions, a sluggish reaction may require gentle warming to room temperature or slightly above to overcome the activation energy.[3] Monitor carefully by TLC to avoid decomposition.
Q2: My reaction is producing a complex mixture of products. How can I improve C3 selectivity?
While C3 is the kinetically and thermodynamically favored position for acylation on the indole ring, side reactions can lead to a messy product profile.
Cause A: N-Acylation The indole nitrogen is also a nucleophilic site. Under certain conditions, particularly with free (N-H) indoles, acylation can occur at the N1 position.
Solutions:
-
Use Milder, N-Coordinating Lewis Acids: Dialkylaluminum chlorides (Et₂AlCl or Me₂AlCl) have been shown to promote selective C3 acylation of N-H indoles without requiring N-protection.[9] These reagents are thought to transiently coordinate to the indole nitrogen, directing the acylation to the C3 position.
-
Consider N-Protection: While adding steps, protecting the indole nitrogen (e.g., as a tosyl, Boc, or phenylsulfonyl derivative) completely blocks N-acylation and can sometimes improve solubility and handling. However, the electron-withdrawing nature of these groups further deactivates the ring, potentially requiring harsher conditions.
Cause B: Substrate Decomposition Indoles are sensitive to strong acids and can polymerize or decompose, especially at elevated temperatures.[7] The combination of a strong Lewis acid and the generated HCl can create a harsh environment.
Solutions:
-
Switch to a Milder Catalyst: This is the most effective solution. Metal triflates (e.g., Sc(OTf)₃, Y(OTf)₃, In(OTf)₃) are excellent alternatives. They are often water-tolerant, can be used in catalytic amounts, and are less acidic, minimizing substrate degradation.[10]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the Lewis acid portion-wise at low temperature (0 °C or below) to control the initial exotherm.
-
Use a Non-Polar Solvent: Solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are standard. Avoid protic solvents.
Section 3: Frequently Asked Questions (FAQs)
-
What is the best Lewis acid for acylating 6-fluoroindole? There is no single "best" acid, as the optimal choice depends on the specific acylating agent and reaction scale. However, for a sensitive substrate like 6-fluoroindole, a good starting point is to move away from AlCl₃. Milder options offer better control and reproducibility.
Table 1: Comparison of Lewis Acids for Indole Acylation
Lewis Acid Typical Amount Advantages Disadvantages AlCl₃, FeCl₃ Stoichiometric High reactivity, low cost. Strong acidity causes decomposition; hygroscopic; promotes N-complexation.[7] ZnCl₂ Stoichiometric Milder than AlCl₃, good for some substrates. Can still be harsh; yields may be moderate. Et₂AlCl Stoichiometric Excellent for direct C3 acylation of N-H indoles.[9] Pyrophoric, requires careful handling. In(OTf)₃, Sc(OTf)₃, Y(OTf)₃ Catalytic (1-10 mol%) Mild, often water-tolerant, reusable, minimizes side reactions.[10] Higher cost. | Bi(OTf)₃ | Catalytic | Inexpensive, effective, and relatively non-toxic. | May require higher temperatures or longer reaction times. |
-
How does solvent choice impact the reaction? The solvent must be inert to the strong Lewis acids used. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are most common. For some reactions, carbon disulfide (CS₂) or nitrobenzene can be used, but their toxicity and reactivity limit their general use.[6] Using an ionic liquid like [BMI]BF₄ with a catalyst like Y(OTf)₃ can offer a greener alternative and accelerate the reaction, especially under microwave irradiation.[10]
-
Should I protect the indole nitrogen? For many modern methods using milder Lewis acids (e.g., metal triflates or dialkylaluminum chlorides), N-protection is not necessary.[9][10] However, if you are using a strong Lewis acid like AlCl₃ and are facing issues with N-acylation or decomposition, protecting the nitrogen with a group like phenylsulfonyl (PhSO₂) can be a viable, albeit longer, route.
Section 4: Optimized Protocol: Acylation of 6-Fluoroindole with Acetyl Chloride using In(OTf)₃
This protocol provides a robust and reproducible method for the C3-acetylation of 6-fluoroindole, leveraging a mild, catalytic Lewis acid to minimize side reactions.
Materials:
-
6-Fluoroindole (1.0 eq)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.1 eq)
-
Acetyl Chloride (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-fluoroindole (1.0 eq) and In(OTf)₃ (0.1 eq).
-
Dissolution: Add anhydrous CH₂Cl₂ via syringe and stir the mixture under a positive pressure of nitrogen until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add acetyl chloride (1.2 eq) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench by slowly pouring the mixture into a beaker containing saturated NaHCO₃ solution with stirring. Caution: Gas evolution (CO₂).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-acetyl-6-fluoroindole.
Section 5: Visualizing the Process
Diagram 1: The Friedel-Crafts Acylation Mechanism
This diagram illustrates the key steps in the Lewis acid-catalyzed acylation of 6-fluoroindole at the C3 position.
Caption: Key mechanistic steps of the Friedel-Crafts acylation on 6-fluoroindole.
Diagram 2: Troubleshooting Workflow for Low Yield
A logical decision tree to diagnose and solve low-yield problems in your Friedel-Crafts reaction.
Caption: A decision tree for troubleshooting low yields in Friedel-Crafts reactions.
Section 6: References
-
BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support. 3
-
BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. BenchChem Technical Support. 5
-
BenchChem. (2025). Troubleshooting low conversion rates in Friedel-Crafts acylation. BenchChem Technical Support. 6
-
You, S.-L. (2011). Asymmetric Friedel-Crafts Alkylation of Indoles: The Control of Enantio- and Regioselectivity. Synlett, 2011(6), 884-896. --INVALID-LINK--
-
Ghosh, A., et al. (2021). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters, 23(15), 5899-5904. --INVALID-LINK--
-
Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487. --INVALID-LINK--
-
Hasaninejad, A., et al. (2016). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 21(9), 1199. --INVALID-LINK--
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. --INVALID-LINK--
-
Wikipedia. (n.d.). Friedel–Crafts reaction. --INVALID-LINK--
-
American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025. --INVALID-LINK--
-
Yoshino, H., et al. (2000). Friedel-Crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. SciSpace. --INVALID-LINK--
-
Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. --INVALID-LINK--
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. --INVALID-LINK--
References
- 1. Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 10. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Purification of crude 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone by column chromatography
Technical Support Center: Purification of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
A Senior Application Scientist's Guide to Successful Column Chromatography
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with the column chromatography of this specific haloacetylated indole. The guidance provided herein is based on established chromatographic principles and extensive field experience with similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered before starting the purification process.
Q1: What are the key chemical properties of this compound that I should consider for purification?
A1: Understanding the molecule's structure is critical. Key features include:
-
Indole Ring: The indole nucleus is electron-rich and can be sensitive to highly acidic conditions, potentially leading to degradation on standard silica gel.[1] The N-H proton is weakly acidic and can engage in hydrogen bonding.
-
α-Haloketone Moiety: The chloroacetyl group is strongly electron-withdrawing and introduces significant polarity. This group is also a reactive electrophile, though generally stable under standard chromatographic conditions.
-
Fluorine Substituent: The fluorine atom on the benzene ring slightly increases the compound's polarity.
Overall, the compound is a moderately polar, potentially acid-sensitive solid. Its purification requires a careful balance of mobile phase polarity to ensure efficient elution without causing degradation.
Q2: What is the best stationary phase for this purification?
A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate starting point. However, given the potential for indole degradation on acidic surfaces, you should be prepared to use alternatives if you observe significant streaking or product loss.[1] Viable alternatives include:
-
Deactivated Silica Gel: Neutralizing the acidic silanol groups by adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system is a highly effective strategy.[1]
-
Neutral Alumina: This can be a good alternative for particularly acid-sensitive compounds, though its separation characteristics differ from silica.[1]
Q3: How do I select the initial mobile phase (eluent)?
A3: The ideal eluent system should provide a target retention factor (Rf) of 0.25-0.35 for the desired compound on a TLC plate. This Rf range typically ensures good separation on a column.[2] Start by screening solvent systems of varying polarities.
| Solvent System (v/v) | Polarity | Typical Use Case |
| Hexane / Ethyl Acetate | Low to High | The most common and versatile system. Start with a low polarity mix (e.g., 80:20) and increase the ethyl acetate proportion.[3][4] |
| Dichloromethane / Methanol | Medium to High | Excellent for more polar compounds that do not move sufficiently in Hexane/EtOAc.[3] Use methanol sparingly (<10%) to avoid dissolving the silica gel.[3] |
| Hexane / Acetone | Low to High | An alternative to Hexane/EtOAc with different selectivity. |
Q4: Should I perform a "wet" or "dry" loading of my crude sample?
A4: The loading method depends on the solubility of your crude material.
-
Wet Loading: Ideal if your compound is readily soluble in a minimal amount of the initial, low-polarity mobile phase. Dissolve the sample and carefully pipette it onto the top of the column bed.[5]
-
Dry Loading: This is the preferred method if your compound has poor solubility in the eluent or requires a stronger solvent (like pure dichloromethane) for dissolution.[5] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel (10-20x the mass of your sample), and evaporate the solvent completely to obtain a free-flowing powder.[5] This powder is then carefully added to the top of the column. This technique often results in sharper bands and better separation.
Troubleshooting Guide: Common Purification Issues
This section provides a detailed, problem-oriented approach to resolving specific issues you may encounter during the column chromatography process.
Problem 1: Poor or No Separation of Product from Impurities
-
Symptoms:
-
TLC analysis of collected fractions shows co-elution of the product and one or more impurities.
-
The product spot on the initial TLC plate is not well-resolved from other spots (ΔRf < 0.2).
-
-
Probable Causes:
-
Incorrect Mobile Phase: The polarity of the eluent is not optimized to differentiate between the components of the mixture.
-
Column Overload: Too much crude material has been loaded onto the column, exceeding its separation capacity.
-
Poor Column Packing: The column was not packed uniformly, leading to channeling of the solvent and band broadening.
-
Sample Loading Issues: The initial band of the sample was too wide, either from using too much solvent during wet loading or from disturbing the silica bed.[5]
-
-
Solutions & Experimental Protocols:
-
Re-optimize the Mobile Phase:
-
Protocol: Perform a thorough TLC analysis. Spot your crude mixture on a TLC plate and develop it in various solvent systems. Aim for a system where your product has an Rf of 0.25-0.35 and is clearly separated from impurities. Try different solvent combinations (e.g., switch from Ethyl Acetate to Acetone as the polar component) to exploit different selectivity.
-
-
Reduce the Sample Load:
-
Protocol: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.[1] If you overloaded the column, you will need to combine the impure fractions, evaporate the solvent, and re-purify on a larger column or with multiple smaller columns.
-
-
Improve Column Packing and Loading:
-
Protocol: Ensure the silica gel slurry is homogeneous and allowed to settle without air bubbles. Protect the top of the packed bed with a thin layer of sand. When loading the sample, use the absolute minimum volume of solvent required for dissolution.[5] For dry loading, ensure the sample is evenly distributed on top of the sand layer.
-
-
Problem 2: Product is Degrading on the Column
-
Symptoms:
-
A colored streak appears on the column as the product band moves down.
-
TLC analysis of eluted fractions shows the appearance of a new spot that was not present in the original crude mixture.
-
Overall yield is significantly lower than expected.
-
-
Probable Causes:
-
Acid-Sensitivity of the Indole Ring: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups. The electron-rich indole nucleus can be susceptible to acid-catalyzed decomposition or polymerization.[1]
-
-
Solutions & Experimental Protocols:
-
Perform a Silica Gel Stability Test (2D TLC):
-
Protocol: Spot the crude mixture in one corner of a square TLC plate. Develop the plate in a suitable eluent. After development, remove the plate, rotate it 90 degrees, and re-develop it in the same eluent. If the compound is unstable, you will see new spots that are not on the diagonal. This confirms degradation on the silica surface.[2]
-
-
Deactivate the Silica Gel:
-
Protocol: Prepare your mobile phase (e.g., 70:30 Hexane/EtOAc) and add 0.5-1% triethylamine (Et₃N) by volume. Before loading your sample, flush the packed column with 2-3 column volumes of this basic eluent to neutralize the acidic sites. Run the entire chromatography with the Et₃N-containing eluent.[1]
-
-
Switch to an Alternative Stationary Phase:
-
Protocol: If deactivation is insufficient, consider using neutral or basic alumina as your stationary phase. Note that the elution order and required mobile phase polarity may differ significantly from silica gel, so preliminary TLC analysis on alumina plates is essential.[1]
-
-
Problem 3: Product Will Not Elute from the Column (or Elutes Very Slowly)
-
Symptoms:
-
The product remains at the top of the column even after passing many column volumes of eluent.
-
The product spot has an Rf of 0.0 on the TLC plate in the chosen eluent.
-
-
Probable Causes:
-
Insufficient Mobile Phase Polarity: The eluent is too non-polar to displace the highly polar compound from the active sites of the stationary phase.[2][6]
-
Strong Adsorption: The compound may have functional groups (like the indole N-H and the ketone carbonyl) that bind very strongly to the silica gel.
-
-
Solutions & Experimental Protocols:
-
Increase Eluent Polarity (Gradient Elution):
-
Protocol: Do not discard the column. Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you started with 80:20 Hexane/EtOAc, switch to 60:40, then 50:50, and so on. This is known as a "step gradient."
-
If using a Hexane/EtOAc system is still insufficient, you can switch to a more powerful eluent system like Dichloromethane/Methanol. Start with 99:1 DCM/MeOH and slowly increase the methanol percentage.[3]
-
-
Use a More Polar "Kicker" Solvent:
-
Protocol: For very polar compounds, a small amount of methanol (1-5%) added to a solvent like ethyl acetate or dichloromethane can be highly effective at eluting strongly-bound molecules.[3]
-
-
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the standard workflow and a decision-making process for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. uhplcs.com [uhplcs.com]
Technical Support Center: Strategies for Removing Di-acylated Byproducts in Indole Synthesis
Introduction:
Indole and its derivatives are cornerstone structural motifs in a vast array of biologically active compounds and pharmaceutical agents.[1][2][3] Their synthesis is a critical step in drug discovery and development. However, like many organic syntheses, the path to a pure indole product is often complicated by the formation of undesired byproducts. A particularly persistent challenge is the emergence of di-acylated species, which can complicate purification and compromise final product purity.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with di-acylated byproducts in indole synthesis. We will delve into the mechanistic origins of these impurities, offer preventative strategies, and provide detailed protocols for their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are di-acylated byproducts in the context of indole synthesis?
A1: Di-acylated byproducts are molecules where two acyl groups have been introduced onto the indole ring system. In many common indole syntheses, the desired product is a mono-acylated indole. However, under certain reaction conditions, a second acylation event can occur, leading to these impurities. The most common positions for acylation are the N-1 and C-3 positions. Therefore, a typical di-acylated byproduct would be a 1,3-diacylindole. The formation of these byproducts is often observed during Friedel-Crafts acylation reactions of indoles.[4]
Q2: Why is it crucial to remove di-acylated byproducts from my final product?
A2: For applications in drug development, even small amounts of impurities can have significant consequences. Di-acylated byproducts can:
-
Alter Biological Activity: The presence of an additional acyl group can dramatically change the molecule's interaction with its biological target, potentially leading to reduced efficacy or off-target effects.
-
Complicate Downstream Reactions: If the indole is an intermediate, the di-acylated byproduct can lead to the formation of incorrect isomers in subsequent synthetic steps.[5]
-
Introduce Regulatory Hurdles: For pharmaceutical applications, stringent purity requirements are mandated by regulatory agencies. The presence of significant impurities can lead to delays or rejection of a drug candidate.
Q3: What are the primary indole synthesis methods where di-acylation is a common issue?
A3: While di-acylation can theoretically occur in any synthesis involving acylation of the indole ring, it is most prevalent in:
-
Friedel-Crafts Acylation: This is the most direct method for introducing an acyl group onto the indole ring. However, the reaction conditions, particularly the use of strong Lewis acids, can promote over-acylation.[4][6]
-
Fischer Indole Synthesis: While the primary reaction involves the cyclization of a phenylhydrazone[7], if the starting materials or reaction conditions involve acylating agents, side reactions leading to acylated byproducts can occur. Certain substitution patterns can make the Fischer indole synthesis fail, leading to byproducts.[8]
-
Bischler-Mohlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an aniline derivative.[9] The reaction mechanism is complex, and side reactions, including those involving acylation, can occur under the often harsh reaction conditions.[10][11]
-
Larock Indole Synthesis: This palladium-catalyzed reaction is versatile for producing substituted indoles.[12][13] However, side product formation can be influenced by reaction conditions and the stoichiometry of reagents.[14]
Troubleshooting Guide: Identification and Removal of Di-acylated Byproducts
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: My TLC/LC-MS analysis shows a significant spot/peak corresponding to a di-acylated byproduct.
Probable Cause: The reaction conditions are favoring a second acylation event. This is often due to:
-
Excess Acylating Agent: Using a large excess of the acylating agent (e.g., acyl chloride or anhydride) increases the probability of di-acylation.
-
Strong Lewis Acid Catalyst: Catalysts like AlCl₃ can strongly activate both the acylating agent and the indole ring, leading to over-reactivity.[6]
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less favorable second acylation.
Solutions:
1. Optimization of Reaction Conditions
The most effective strategy is to prevent the formation of the byproduct in the first place.
| Parameter | Recommendation | Rationale |
| Acylating Agent Stoichiometry | Use 1.0 - 1.2 equivalents of the acylating agent. | Minimizes the availability of the reagent for a second acylation. |
| Lewis Acid | Opt for milder Lewis acids like ZnCl₂, BF₃·OEt₂, or dialkylaluminum chlorides.[6][15] | These provide sufficient activation for the desired mono-acylation without promoting extensive di-acylation. |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | Reduces the likelihood of overcoming the activation barrier for the second acylation. |
| Solvent | Use polar aprotic solvents like DMSO or AcOH.[15] | These can help to moderate the reactivity of the reagents. |
2. Post-Reaction Purification Strategies
If the di-acylated byproduct has already formed, the following purification techniques are recommended.
Caption: Decision workflow for selecting a purification method.
This is a highly effective method for separating compounds with different polarities.[16]
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the eluent. The less polar mono-acylated indole will typically elute before the more polar di-acylated byproduct.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
Troubleshooting Chromatography:
-
Streaking or Degradation on Column: If your indole appears to be degrading on the silica gel, consider deactivating the silica with triethylamine (~1% in the eluent) or switching to a less acidic stationary phase like alumina.[16]
If the crude product is a solid, recrystallization can be an excellent method for obtaining highly pure material.[17]
Experimental Protocol: Recrystallization
-
Solvent Selection: On a small scale, test various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) to find one in which the desired mono-acylated indole is soluble at high temperatures but sparingly soluble at low temperatures, while the di-acylated byproduct remains in solution.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.
-
Filtration: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum. A study on the purification of indole from wash oil demonstrated that crystallization at 283 K for 10 minutes can yield a product with 99.5 wt% purity.[18][19]
This technique is useful for a preliminary cleanup to remove highly polar or non-polar impurities.[17]
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with:
-
A mild acid (e.g., 1M HCl) to remove any basic impurities.
-
A saturated sodium bicarbonate solution to remove acidic residues.
-
Brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Problem 2: I am unable to separate the mono- and di-acylated products using standard chromatography.
Probable Cause: The polarity difference between your mono- and di-acylated products is insufficient for effective separation with standard silica gel chromatography.
Solutions:
1. Advanced Chromatographic Techniques
-
Reverse-Phase HPLC: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) offers higher resolution.[20] A mobile phase of acetonitrile and water is commonly used.[20]
-
Affinity Chromatography: In specific cases, if the indole derivatives have properties that allow for it, affinity chromatography can provide excellent separation.[21]
2. Chemical Conversion
In some instances, it may be easier to chemically convert the di-acylated byproduct back to the mono-acylated product.
Experimental Protocol: Selective Deacylation
-
Reaction Setup: Dissolve the mixture of mono- and di-acylated products in a suitable solvent (e.g., methanol or ethanol).
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) or a catalytic amount of sodium methoxide (NaOMe). The N-acyl group is generally more labile than the C-3 acyl group.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the di-acylated product is consumed.
-
Workup and Purification: Neutralize the reaction mixture, extract the product into an organic solvent, and purify using standard methods.
Analytical Techniques for Detection and Quantification
Accurate detection and quantification of di-acylated byproducts are essential for process optimization and quality control.
| Technique | Application |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of reaction progress and purity of fractions. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and impurity levels. A single-run RP-HPLC method can be used for the determination of multiple indolic compounds.[22] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of products and byproducts by their mass-to-charge ratio.[23] |
| Gas Chromatography (GC) | Suitable for volatile indole derivatives. GC analysis can be used to determine the composition of components in a mixture.[18][24] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and any isolated byproducts. |
Conclusion
The formation of di-acylated byproducts is a common challenge in indole synthesis that can be effectively managed through a combination of preventative measures and robust purification strategies. By carefully controlling reaction conditions and employing the appropriate purification techniques, researchers can obtain high-purity indole derivatives essential for advancing drug discovery and development.
This guide provides a foundational framework for addressing these challenges. For further, in-depth technical support, please do not hesitate to contact our team of application scientists.
References
- 1. nbinno.com [nbinno.com]
- 2. bioquicknews.com [bioquicknews.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 6. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. | Sigma-Aldrich [merckmillipore.com]
- 23. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
Senior Application Scientist Note: Stability data for 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone is not extensively available in public literature. This guide is therefore constructed based on established principles of chemical reactivity for its core functional groups—the α-chloro ketone and the fluoro-indole moiety. It provides predictive insights and a robust framework for researchers to empirically determine the compound's stability in their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this molecule is primarily dictated by two functional groups:
-
The α-Chloro Ketone Group: This is the most reactive site on the molecule. The carbon atom attached to the chlorine is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom itself. This makes it susceptible to nucleophilic substitution reactions.[1]
-
The Indole Ring: The indole nucleus is an electron-rich aromatic system. While relatively stable, it can be susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents. The C2-C3 double bond is a common site for oxidative cleavage.[2] The nitrogen proton is weakly acidic (pKa ≈ 17) and can be removed by strong bases.[3]
Q2: How is the compound expected to degrade in the presence of nucleophilic solvents like water or methanol?
A2: In protic or nucleophilic solvents, the primary degradation pathway is expected to be the nucleophilic substitution of the chloride atom. For example, in methanol, this would lead to the formation of 2-methoxy-1-(6-fluoro-1H-indol-3-yl)-ethanone. In aqueous solutions, the corresponding hydroxy derivative, 2-hydroxy-1-(6-fluoro-1H-indol-3-yl)-ethanone, would be the likely degradation product. The rate of this degradation is expected to increase with temperature and pH.
Q3: What role does the fluorine atom play in the molecule's stability?
A3: The fluorine atom at the 6-position of the indole ring is an electron-withdrawing group. This has a dual effect: it can slightly decrease the electron density of the indole ring, potentially making it less susceptible to oxidation. Generally, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and is not expected to be a point of instability itself.
Q4: Which solvents are recommended for short-term storage and handling?
A4: For short-term storage and preparation of stock solutions, high-purity, anhydrous aprotic solvents are recommended. These include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF) These solvents are non-nucleophilic and will minimize the risk of substitution reactions at the α-chloro position.
Troubleshooting Guide
This section addresses common issues researchers may face when working with this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Rapid loss of parent compound peak in HPLC analysis of a sample in methanol or aqueous buffer. | Solvent-Mediated Degradation: The α-chloro ketone is likely undergoing nucleophilic substitution by the solvent (methanolysis or hydrolysis). | Action: Immediately switch to an aprotic solvent like acetonitrile or DMSO for sample preparation and dilution. Explanation: Protic solvents act as nucleophiles, attacking the electrophilic carbon and displacing the chloride ion. Aprotic solvents lack acidic protons and are poor nucleophiles, thus preserving the compound's integrity. |
| Appearance of a new, more polar peak in the chromatogram over time. | Formation of the Hydroxy/Alkoxy Degradant: This new peak is likely the result of chloride substitution. The resulting alcohol or ether is more polar than the parent chloro-compound. | Action: Use LC-MS to determine the mass of the new peak. The expected mass would correspond to [M-Cl+OH+H]⁺ or [M-Cl+OCH₃+H]⁺. Explanation: Confirming the identity of the degradant is crucial for understanding the stability profile and validating the analytical method's ability to separate the parent drug from its byproducts.[4] |
| Solution turns yellow or brown upon storage, especially when exposed to light. | Oxidative Degradation of the Indole Ring: Indole moieties can be sensitive to light and air, leading to oxidation and the formation of colored oligomeric species.[5] | Action: Store stock solutions in amber vials at -20°C or -80°C. Purge the vial headspace with an inert gas like argon or nitrogen before sealing. Explanation: Minimizing exposure to light and oxygen is critical for preventing oxidative degradation pathways that are common for indole-containing compounds.[6] |
| Inconsistent results in bioassays. | On-Plate Degradation or Reaction with Media Components: The compound may be unstable in the aqueous, buffered conditions of cell culture media or may react with media components (e.g., thiols like cysteine). | Action: Prepare concentrated stock solutions in DMSO and perform the final dilution into assay media immediately before use. Include a time-course stability study in the assay medium as part of the experimental validation. Explanation: The α-chloro ketone is a reactive electrophile and can covalently modify proteins and other nucleophiles. Understanding its stability and reactivity in the final assay environment is key to interpreting biological data correctly. |
Predicted Stability Summary in Common Solvents
The following table provides a predicted relative stability profile. This should be empirically verified using the protocol outlined below.
| Solvent Class | Example Solvents | Predicted Stability | Rationale |
| Aprotic Polar | Acetonitrile, DMSO, DMF | Good to Excellent | Non-nucleophilic and can effectively solvate the compound without promoting substitution reactions. Recommended for stock solutions. |
| Aprotic Non-Polar | Dichloromethane (DCM), THF | Good | Unlikely to cause degradation, but the compound's solubility may be lower compared to polar aprotic solvents. |
| Protic Polar | Methanol, Ethanol, Water | Poor to Fair | These solvents are nucleophilic and can directly participate in the degradation of the α-chloro ketone via solvolysis. Stability is expected to be time, temperature, and pH-dependent. |
| Aqueous Buffers | PBS, Tris | Poor | Prone to hydrolysis. The rate is highly pH-dependent; degradation is typically faster under basic conditions which increase the nucleophilicity of water.[7] |
Experimental Workflow for Stability Assessment
This section provides a detailed protocol for conducting a forced degradation study to determine the stability of this compound in various solvents. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][6][8]
Caption: Workflow for assessing compound stability.
Detailed Protocol: Forced Degradation Study
1. Objective: To quantitatively assess the stability of this compound in four representative solvents (Acetonitrile, DMSO, Methanol, Water) under accelerated conditions (heat) over 24 hours.
2. Materials & Equipment:
-
This compound
-
HPLC-grade Acetonitrile (ACN), anhydrous
-
HPLC-grade Dimethyl sulfoxide (DMSO), anhydrous
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC or UPLC system with a UV/PDA detector (detection at ~280 nm is a good starting point for indoles) and preferably a mass spectrometer (MS).[9]
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Incubator or oven set to 40°C.
3. Procedure:
-
Step 3.1: Preparation of Stock Solution
-
Accurately weigh ~5.0 mg of the compound.
-
Dissolve in anhydrous acetonitrile in a 5.0 mL volumetric flask to create a 1.0 mg/mL stock solution. This is your primary stock.
-
-
Step 3.2: Preparation of Working Solutions
-
Label four separate 10 mL volumetric flasks: "ACN," "DMSO," "MeOH," and "Water."
-
Pipette 100 µL of the primary stock solution into each flask.
-
Bring each flask to the 10 mL mark with its respective solvent. This creates the final 10 µg/mL working solutions.
-
Immediately transfer an aliquot from each working solution into a labeled amber HPLC vial. This is your Time 0 (T0) set. Analyze these samples immediately.
-
-
Step 3.3: Incubation
-
Transfer additional aliquots of each working solution into separate, tightly capped amber HPLC vials for each future time point (e.g., 2h, 4h, 8h, 24h).
-
Place all time-point vials into a 40°C incubator.
-
-
Step 3.4: Sample Analysis
-
At each designated time point (2, 4, 8, and 24 hours), remove one set of vials (ACN, DMSO, MeOH, Water) from the incubator and allow them to cool to room temperature.
-
Analyze each sample by HPLC using a validated stability-indicating method. A generic starting method could be a gradient elution from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 15 minutes.[10][11]
-
Record the peak area of the parent compound in each chromatogram.
-
4. Data Analysis:
-
For each solvent and time point, calculate the percentage of the compound remaining using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot "% Remaining" versus "Time" for each solvent to visualize the degradation kinetics.
-
Examine the chromatograms for the appearance and growth of new peaks (degradants). If using LC-MS, analyze the mass spectra of these new peaks to aid in their identification.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. indole acidity [quimicaorganica.org]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
Welcome to the technical support center for the synthesis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Understanding the Core Chemistry: Friedel-Crafts Acylation of 6-Fluoro-1H-indole
The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of 6-fluoro-1H-indole with chloroacetyl chloride. This is an electrophilic aromatic substitution reaction where an acyl group is introduced onto the indole ring, preferentially at the electron-rich C3 position.[1]
The reaction is typically catalyzed by a Lewis acid, which activates the chloroacetyl chloride, making it a more potent electrophile.[2] However, the indole nucleus, particularly the nitrogen atom, can also be acylated, leading to the formation of an undesired N-acylated byproduct. Furthermore, the electron-withdrawing nature of the fluorine atom at the 6-position can deactivate the indole ring, making the reaction more challenging compared to the acylation of unsubstituted indole.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and provides a systematic approach to resolving them.
Issue 1: Low or No Product Yield
A low yield of the desired C3-acylated product is one of the most common challenges. This can be attributed to several factors:
-
Sub-optimal Reaction Conditions: The choice of Lewis acid, solvent, and temperature are critical. Strong Lewis acids like aluminum chloride (AlCl₃) can lead to the decomposition of the acid-sensitive indole starting material.[4]
-
Formation of Byproducts: The primary competing reaction is the acylation of the indole nitrogen (N-acylation). Di-acylation (at both N1 and C3) can also occur.
-
Incomplete Reaction: The deactivating effect of the 6-fluoro substituent can slow down the reaction rate.
Troubleshooting Steps:
-
Optimize the Lewis Acid:
-
Recommendation: Employ milder Lewis acids. Diethylaluminum chloride (Et₂AlCl) has been shown to be highly effective for the C3-acylation of indoles, minimizing substrate decomposition and favoring C-acylation over N-acylation.[4] Other milder Lewis acids to consider include zinc chloride (ZnCl₂) and ferric chloride (FeCl₃).[5]
-
Rationale: Milder Lewis acids are less prone to complexing strongly with the indole nitrogen and causing subsequent degradation.
-
-
Control the Reaction Temperature:
-
Recommendation: Initiate the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
-
Rationale: Low temperatures can help to control the exothermic nature of the reaction and minimize the formation of degradation products.
-
-
Ensure Anhydrous Conditions:
-
Recommendation: Use anhydrous solvents and freshly opened or purified reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Lewis acids are highly moisture-sensitive and will be deactivated by water, leading to a stalled reaction.
-
Issue 2: Formation of Multiple Products (Low Purity)
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of products. The most likely impurities are the N-acylated isomer and unreacted starting material.
Troubleshooting Steps:
-
TLC Analysis:
-
Recommendation: Use a solvent system of ethyl acetate/hexane (e.g., 20-30% ethyl acetate in hexane) to monitor the reaction progress. The C3-acylated product is typically more polar than the starting 6-fluoro-1H-indole and less polar than the N-acylated byproduct.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.
-
-
Purification Strategy:
-
Recommendation: Column chromatography is the most effective method for separating the desired product from its isomers and other impurities.
-
Solvent System for Chromatography: A gradient elution with ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is generally effective.
-
Issue 3: Product Degradation During Work-up or Purification
The target molecule can be sensitive to both acidic and basic conditions, as well as prolonged exposure to heat.
Troubleshooting Steps:
-
Gentle Work-up:
-
Recommendation: Quench the reaction with a saturated aqueous solution of sodium bicarbonate or a mild acid like ammonium chloride. Avoid using strong acids or bases during the work-up procedure.
-
Rationale: This will neutralize the Lewis acid and any remaining acylating agent without causing significant product degradation.
-
-
Avoid Excessive Heat:
-
Recommendation: Concentrate the product under reduced pressure at a low temperature (e.g., < 40 °C).
-
Rationale: This will prevent thermal decomposition of the product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reactants and Lewis acid?
A1: Typically, a slight excess of the chloroacetyl chloride (1.1 to 1.5 equivalents) and the Lewis acid (1.1 to 1.5 equivalents) relative to the 6-fluoro-1H-indole is recommended. This ensures complete consumption of the starting indole.
Q2: Can I use a different solvent instead of dichloromethane?
A2: Dichloromethane is a common solvent for Friedel-Crafts reactions due to its inertness and ability to dissolve the reactants and the Lewis acid complex. Other anhydrous, non-protic solvents like 1,2-dichloroethane or carbon disulfide can be used, but reaction conditions may need to be re-optimized.
Q3: How can I confirm the structure of my product and identify any byproducts?
A3: Spectroscopic methods are essential for structure elucidation.
-
¹H NMR: The proton on the indole nitrogen (N-H) of the C3-acylated product will typically appear as a broad singlet between δ 8.0 and 9.0 ppm. The methylene protons of the chloroacetyl group will appear as a singlet around δ 4.5-5.0 ppm.
-
¹³C NMR: The carbonyl carbon of the ketone will be observed in the range of δ 185-195 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be present around 1640-1680 cm⁻¹.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
Q4: My reaction mixture has turned dark and tarry. What went wrong?
A4: The formation of a dark, tarry mixture is often a sign of indole polymerization or degradation, usually caused by overly harsh reaction conditions (e.g., use of a strong Lewis acid like AlCl₃ at elevated temperatures). To mitigate this, switch to a milder Lewis acid like Et₂AlCl and maintain a low reaction temperature.
IV. Detailed Experimental Protocol
This protocol is based on the highly successful method for C3-acylation of indoles developed by Okauchi et al. and is adapted for the synthesis of this compound.[4]
Materials:
-
6-Fluoro-1H-indole
-
Chloroacetyl chloride
-
Diethylaluminum chloride (1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 6-fluoro-1H-indole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Lewis Acid: To the stirred solution, add diethylaluminum chloride (1.2 eq, 1.0 M solution in hexanes) dropwise via syringe. Stir the mixture for 15-20 minutes at 0 °C.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (20% ethyl acetate in hexane).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine), then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) to afford this compound as a solid.
V. Data Presentation
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Strong Lewis acid causing degradation | Use a milder Lewis acid (e.g., Et₂AlCl, ZnCl₂) |
| N-acylation byproduct formation | Use a milder Lewis acid, optimize temperature | |
| Deactivation by 6-fluoro group | Increase reaction time, slight excess of reagents | |
| Wet reagents/solvents | Use anhydrous conditions, inert atmosphere | |
| Multiple Products | N-acylation, di-acylation | Optimize Lewis acid and temperature |
| Unreacted starting material | Increase reaction time or temperature slightly | |
| Product Degradation | Harsh work-up conditions | Use mild quench (NaHCO₃ or NH₄Cl) |
| High temperature during concentration | Use rotary evaporator at low temperature (<40 °C) |
VI. Visualizations
Caption: A troubleshooting workflow for addressing low yield in the synthesis.
Caption: A summary of the experimental workflow for the synthesis.
VII. References
-
BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation of Indole with Trichloroacetyl Chloride. Retrieved from --INVALID-LINK--
-
Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Advanced Academic Studies, 6(1), 56-58. Retrieved from --INVALID-LINK--
-
Min, S., Kim, S., & Lee, S. (2010). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Bulletin of the Korean Chemical Society, 31(4), 834-836.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--
-
SiliCycle. (n.d.). SiliaPlate TLC Practical Guide. Retrieved from --INVALID-LINK--
-
Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--
-
Ottoni, O., de V. F. Neder, A., Dias, A. K. B., Cruz, R., & Aquino, L. B. (2001). Acylation of Indole Under Friedel-Crafts Conditions-An Improved Method to Obtain 3-acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from --INVALID-LINK--
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from --INVALID-LINK--
-
CORE. (n.d.). Extraction and Planar Chromatographic Separation Techniques in the Analysis of Natural Products. Retrieved from --INVALID-LINK--
-
Jasra, R. V., & Badheka, D. B. (2005). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, 44B, 309-313. Retrieved from --INVALID-LINK--
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Chromatography [chem.rochester.edu]
- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 5. allstudyjournal.com [allstudyjournal.com]
Technical Support Center: Chloroacetylation of Electron-Rich Indoles
Welcome to our dedicated technical support center for the chloroacetylation of electron-rich indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your synthetic endeavors.
Introduction: The Challenge of Selectivity
The chloroacetylation of indoles is a cornerstone of synthetic chemistry, providing a crucial handle for further functionalization in the development of pharmaceuticals and bioactive molecules. However, the high electron density of the indole nucleus, which makes it reactive, also presents a significant challenge in controlling the selectivity of the reaction. Side reactions are common, leading to mixtures of products, reduced yields, and purification difficulties. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the chloroacetylation of electron-rich indoles.
Issue 1: Poor Yield of the Desired C3-Chloroacetylated Indole
Question: My reaction is resulting in a low yield of the desired 3-chloroacetylindole. What are the likely causes and how can I improve the yield?
Answer: Low yields in the chloroacetylation of electron-rich indoles can stem from several factors, primarily related to reaction conditions and the stability of the starting material and product.
-
Sub-optimal Lewis Acid: The choice and amount of Lewis acid are critical. Strong Lewis acids like AlCl₃ can sometimes lead to the decomposition of electron-rich indoles, especially at elevated temperatures.[1] Weaker Lewis acids may not sufficiently activate the chloroacetyl chloride.
-
Reaction Temperature: Higher temperatures can promote side reactions and decomposition.[2] It's crucial to maintain the recommended temperature for your specific substrate.
-
Moisture: Lewis acids are highly sensitive to moisture, which can quench the catalyst and inhibit the reaction.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield of C3-chloroacetylated indole.
Recommendations:
-
Catalyst Screening: If using a strong Lewis acid like AlCl₃ leads to decomposition, consider milder alternatives such as zinc oxide or dialkylaluminum chlorides.[1][4]
-
Temperature Control: Initiate the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.
-
Anhydrous Conditions: Use freshly distilled anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of N-Chloroacetylated Indole
Question: I am observing a significant amount of the N-chloroacetylated side product in my reaction mixture. How can I favor C3-acylation over N-acylation?
Answer: The formation of N-chloroacetylated indole is a common side reaction, particularly with indoles that have an unsubstituted N-H. The nitrogen atom of the indole ring is a competing nucleophile.
-
Reaction Mechanism: In the absence of a strong Lewis acid, or with a less reactive acylating agent, the more nucleophilic nitrogen can attack the chloroacetyl chloride.
-
Protecting Groups: The most effective way to prevent N-acylation is to protect the indole nitrogen with a suitable protecting group prior to the chloroacetylation step.[5][6][7]
Strategies to Promote C3-Selectivity:
| Strategy | Rationale | Recommended Conditions |
| N-Protection | Blocks the nucleophilic nitrogen, directing acylation to the C3 position. | Use of protecting groups like Boc, Ts, or SEM.[6][7] |
| Choice of Lewis Acid | A suitable Lewis acid will preferentially coordinate with the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and favoring Friedel-Crafts acylation at the C3 position.[8] | Diethylaluminum chloride (Et₂AlCl) has been shown to be effective for C3-acylation without N-protection.[1] |
| Use of a Base | Deprotonation of the N-H with a strong base followed by reaction with chloroacetyl chloride can lead to N-acylation.[9][10] Therefore, avoiding strong bases is crucial for C3-acylation. | Use a Lewis acid-catalyzed Friedel-Crafts approach. |
Reaction Pathway Diagram:
Caption: Reaction pathways for C3- vs. N-chloroacetylation of indole.
Issue 3: Formation of Di-acylated Products
Question: I am observing the formation of a di-chloroacetylated product. How can I prevent this over-acylation?
Answer: The formation of di-acylated products, typically at the C2 and C3 positions or C3 and another position on the benzene ring, can occur with highly activated indoles or under harsh reaction conditions.
-
Stoichiometry: Using an excess of chloroacetyl chloride or the Lewis acid can drive the reaction towards di-acylation.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can also lead to the formation of multiple acylation products.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride and the Lewis acid.
-
Monitor the Reaction: Closely monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-acylated products.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-acylated product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid to use for the chloroacetylation of an electron-rich indole?
The optimal Lewis acid can be substrate-dependent. While AlCl₃ is a common choice for Friedel-Crafts acylations, it can cause decomposition with sensitive indoles.[1] Milder Lewis acids like ZnCl₂, FeCl₃, or BF₃·OEt₂ are often good starting points. For N-H indoles where C3-selectivity is desired, diethylaluminum chloride has been reported to be effective.[1]
Q2: Should I protect the indole nitrogen before chloroacetylation?
If your indole has an N-H and you are aiming for C3-acylation, protecting the nitrogen is highly recommended to prevent N-acylation.[6] Common protecting groups include tert-butyloxycarbonyl (Boc), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).[6][7] The choice of protecting group will depend on the stability of your molecule to the deprotection conditions.
Q3: Can I use chloroacetic anhydride instead of chloroacetyl chloride?
Yes, chloroacetic anhydride can be used as an alternative acylating agent. It is generally less reactive than chloroacetyl chloride and may require a catalyst or higher temperatures. This could be advantageous in cases where chloroacetyl chloride leads to excessive side reactions.
Q4: My indole substrate is polymerizing under the reaction conditions. What can I do?
Polymerization is a common issue with electron-rich indoles in the presence of strong acids. This is often caused by the protonation of the indole ring, which can initiate polymerization. To mitigate this:
-
Use a milder Lewis acid.
-
Ensure strictly anhydrous conditions.
-
Maintain a low reaction temperature.
-
Consider using a less acidic catalyst system.
Q5: Are there alternative methods to Friedel-Crafts for introducing a chloroacetyl group onto an indole?
While Friedel-Crafts acylation is the most direct method, other strategies can be employed. For instance, a Vilsmeier-Haack reaction can be used to introduce a formyl group at the C3 position, which can then be further elaborated.[11][12][13] However, for the direct introduction of the chloroacetyl group, Friedel-Crafts remains the most common approach.
Part 3: Experimental Protocols
Protocol 1: General Procedure for C3-Chloroacetylation of an N-Protected Electron-Rich Indole
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
N-protected indole (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Anhydrous Lewis acid (e.g., AlCl₃, 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous Lewis acid.
-
Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.
-
Add chloroacetyl chloride dropwise to the stirred suspension. Allow the mixture to stir for 15-30 minutes at 0 °C.
-
Dissolve the N-protected indole in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, carefully quench the reaction by slowly pouring it over a mixture of crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting Protocol for N-H Indoles with Competing N-Acylation
This protocol utilizes a milder Lewis acid to favor C3-acylation.
Materials:
-
N-H indole (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Diethylaluminum chloride (Et₂AlCl) solution (1.0 M in hexanes, 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the N-H indole in anhydrous DCM and cool to 0 °C.
-
Slowly add the diethylaluminum chloride solution dropwise. Stir for 30 minutes at 0 °C.
-
In a separate flask, dissolve chloroacetyl chloride in anhydrous DCM.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 2. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some N-substituted indole derivatives and their biological activities [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Characterization of Impurities in 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guidance and frequently asked questions to ensure the quality, safety, and efficacy of your final active pharmaceutical ingredient (API).[1]
The presence of impurities in an API can significantly impact its safety and efficacy, making rigorous impurity profiling a critical aspect of pharmaceutical development.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control and characterization of impurities in drug substances.[2][3] This guide will equip you with the necessary knowledge and methodologies to identify, quantify, and control impurities effectively.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and analysis of this compound, providing step-by-step solutions based on established scientific principles.
Issue 1: An Unexpected Peak is Observed in the HPLC Chromatogram of the Crude Reaction Mixture.
Question: During the in-process control analysis of my this compound synthesis, I'm seeing a significant unknown peak in the HPLC chromatogram. How can I identify this impurity?
Answer:
The appearance of unexpected peaks is a common challenge in organic synthesis. A systematic approach is crucial for efficient identification.[4] The synthesis of this compound typically involves the Friedel-Crafts acylation of 6-fluoro-1H-indole with chloroacetyl chloride.[5][6] Potential impurities can arise from side reactions, unreacted starting materials, or degradation products.
Here is a logical workflow for the identification of this unknown impurity:
Caption: Workflow for Unknown Impurity Identification.
Step-by-Step Protocol for Impurity Identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: This is the first and most crucial step. An LC-MS analysis will provide the molecular weight of the unknown impurity.[3] The isotopic pattern can be particularly informative for chloro-containing compounds, as chlorine has two abundant isotopes (³⁵Cl and ³⁷Cl) in an approximately 3:1 ratio.[7][8] This will result in a characteristic M and M+2 peak pattern in the mass spectrum.
-
Propose Potential Structures: Based on the molecular weight and the reaction chemistry, you can hypothesize potential structures. Common impurities in Friedel-Crafts acylations include:
-
Di-acylated products: Reaction at another position on the indole ring.
-
Isomers: Acylation at a different position (e.g., C2, C4, C5, or C7) of the indole nucleus.
-
Unreacted Starting Materials: 6-fluoro-1H-indole.
-
Products of side reactions: For instance, reaction of chloroacetyl chloride with itself or the solvent.
-
-
Isolation of the Impurity: If the structure cannot be definitively determined from the LC-MS data, the impurity needs to be isolated for further characterization. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most common technique for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once isolated, NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[9][10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will provide detailed information about the connectivity of atoms in the molecule.
-
Confirmation: The proposed structure can be confirmed by synthesizing a reference standard of the suspected impurity and comparing its retention time and spectral data with the isolated unknown.
Issue 2: The Level of a Known Impurity Exceeds the ICH Threshold.
Question: I have identified an impurity in my batch of this compound, and its level is above the 0.15% qualification threshold set by ICH Q3A guidelines. What are my next steps?
Answer:
Exceeding the ICH qualification threshold for an impurity is a significant event in drug development that requires immediate attention.[2] The primary concern is the potential impact of the impurity on the safety of the final drug product.[1]
Here is a decision-making workflow for addressing an impurity above the qualification threshold:
Caption: Decision Workflow for High Impurity Levels.
Actionable Steps:
-
Process Optimization: The most desirable approach is to modify the synthetic process to reduce the formation of the impurity.[3] This could involve:
-
Optimizing Reaction Conditions: Systematically varying parameters such as temperature, reaction time, and the stoichiometry of reactants. For the Friedel-Crafts acylation, for instance, a lower temperature might reduce the formation of side products.
-
Changing the Catalyst or Solvent: The choice of Lewis acid and solvent can significantly influence the impurity profile.
-
Improving the Work-up and Purification Procedure: Developing a more effective crystallization or chromatographic purification method to remove the impurity.
-
-
Impurity Qualification: If process optimization fails to reduce the impurity to an acceptable level, a qualification study is necessary.[2] This involves:
-
Structural Characterization: As detailed in the previous section, the exact structure of the impurity must be known.
-
Toxicological Assessment: A comprehensive toxicological evaluation is required to demonstrate that the impurity is not harmful at the observed concentration. This may involve in vitro and in vivo studies.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the characterization and control of impurities in the synthesis of this compound.
Q1: What are the most likely process-related impurities in the synthesis of this compound?
A1: The synthesis of this compound via Friedel-Crafts acylation can lead to several process-related impurities. Based on the reaction mechanism, the following are the most probable:
| Impurity Type | Potential Structure/Description | Reason for Formation |
| Isomeric Impurities | Acylation at C2, C4, C5, or C7 of the indole ring. | The indole nucleus has multiple nucleophilic sites. |
| Di-acylated Impurities | A second chloroacetyl group attached to the indole ring. | Excess chloroacetyl chloride or harsh reaction conditions. |
| Starting Material Carryover | 6-fluoro-1H-indole | Incomplete reaction. |
| Hydrolyzed Product | 2-Hydroxy-1-(6-fluoro-1H-indol-3-yl)-ethanone | Hydrolysis of the chloro group during work-up or storage. |
Q2: Which analytical techniques are most suitable for routine quality control of this compound?
A2: For routine quality control, a combination of techniques is recommended to ensure the comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the API and its organic impurities.[3][11][12][13][14][15] A validated, stability-indicating HPLC method should be used.
-
Gas Chromatography (GC): GC is employed for the determination of residual solvents.[3]
-
Mass Spectrometry (MS): While not always a routine QC test, MS is invaluable for the identification of unknown impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is primarily used for structural elucidation but can also be used for quantitative purposes (qNMR).[9]
Q3: How do I develop a robust HPLC method for impurity profiling?
A3: Developing a robust, stability-indicating HPLC method is a systematic process. The goal is to achieve adequate separation of the main peak from all potential impurities and degradation products.
Experimental Protocol for HPLC Method Development:
-
Column and Mobile Phase Screening:
-
Start with a C18 column, as it is a versatile stationary phase.
-
Screen different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Evaluate both isocratic and gradient elution modes. A gradient is often necessary to resolve impurities with a wide range of polarities.[11]
-
-
Optimization of Chromatographic Conditions:
-
Fine-tune the mobile phase composition, gradient slope, flow rate, and column temperature to achieve optimal resolution (>1.5) between all peaks.
-
The detection wavelength should be chosen to provide good sensitivity for both the API and the impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Forced Degradation Studies:
-
Subject the API to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
The HPLC method must be able to separate the API from all degradation products, demonstrating its stability-indicating nature.
-
-
Method Validation:
-
Validate the final method according to ICH Q2(R1) guidelines. This includes assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11]
-
By following the guidance provided in this technical support center, researchers and drug development professionals can effectively characterize and control impurities in the synthesis of this compound, ensuring the development of a safe and high-quality pharmaceutical product.
References
- 1. One moment, please... [fbpharmtech.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. bepls.com [bepls.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsdronline.com [ijpsdronline.com]
- 15. longdom.org [longdom.org]
Scaling up the synthesis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up this important pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep understanding of the reaction's principles, potential pitfalls, and strategies for success.
Foundational Principles: The Chemistry of Indole Acylation
The synthesis of this compound is achieved through a classic electrophilic aromatic substitution: the Friedel-Crafts acylation.[1][2] The indole ring system is an electron-rich heterocycle, making it highly nucleophilic and reactive towards electrophiles. The reaction preferentially occurs at the C3 position, which is the most electron-rich and sterically accessible site.
The core of the reaction involves the activation of chloroacetyl chloride by a Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion electrophile.[3][4] This electrophile is then attacked by the nucleophilic C3 position of the 6-fluoroindole ring.
A critical aspect of this reaction is that the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1][5] Consequently, a stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion, as the catalyst is not regenerated.[1][5] This complexation also deactivates the aromatic ring, which conveniently prevents undesirable polyacylation reactions.[3][5]
Reaction Mechanism Visualization
The following diagram illustrates the step-by-step mechanism for the Friedel-Crafts acylation of 6-fluoroindole.
Caption: Mechanism of Friedel-Crafts Acylation on 6-Fluoroindole.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis. As with any chemical reaction, optimization may be necessary based on your specific laboratory conditions and reagent quality.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Molar Equivalents |
| 6-Fluoroindole | 135.14 | 5.0 g | 1.0 |
| Chloroacetyl chloride | 112.94 | 4.6 g (3.3 mL) | 1.1 |
| Aluminum chloride (anhydrous) | 133.34 | 5.4 g | 1.1 |
| Dichloromethane (DCM, anhydrous) | - | 100 mL | - |
| Hydrochloric acid (2M aq.) | - | ~50 mL | - |
| Saturated NaHCO₃ solution | - | ~50 mL | - |
| Saturated NaCl solution (Brine) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Add 6-fluoroindole (1.0 eq) and anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Lewis Acid Addition: Carefully add anhydrous aluminum chloride (1.1 eq) to the solution in small portions, ensuring the internal temperature does not rise above 5°C. The mixture may become a thick slurry.
-
Acylating Agent Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 20-30 minutes, again maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for one hour. Then, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, quench the reaction by adding crushed ice portion-wise. This is a highly exothermic step. Following the ice, slowly add 2M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Troubleshooting Guide & FAQs
Encountering issues during synthesis is a common part of research. This section addresses potential problems in a direct question-and-answer format.
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
-
Possible Cause 1: Inactive Lewis Acid. Aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it, preventing the formation of the necessary acylium ion.
-
Solution: Use a freshly opened bottle of anhydrous AlCl₃ or a properly stored batch. Ensure your glassware is completely dry and the reaction is run under an inert atmosphere (nitrogen or argon).
-
-
Possible Cause 2: Insufficient Reagent Stoichiometry. Because the AlCl₃ complexes with the ketone product, less than one equivalent will result in an incomplete reaction.[1][5]
-
Solution: Ensure you are using at least 1.1 molar equivalents of both AlCl₃ and chloroacetyl chloride relative to the 6-fluoroindole.
-
Q2: The reaction mixture turned dark brown or black, and I isolated a tar-like substance instead of a clean product. Why?
-
Possible Cause: Indole Polymerization. Indoles are sensitive to strong acids and high temperatures.[6] Uncontrolled temperature spikes during the addition of the highly reactive AlCl₃ can lead to rapid, acid-catalyzed polymerization of the indole starting material.
-
Solution 1: Strict Temperature Control. This is the most critical parameter. Add the AlCl₃ and chloroacetyl chloride very slowly, in small portions or dropwise, ensuring the internal temperature never exceeds 5-10°C. A well-maintained ice bath is essential.
-
Solution 2: Efficient Stirring. Ensure the reaction mixture is stirring vigorously. Poor mixing can create localized "hot spots" where the temperature rises, initiating polymerization.
-
Q3: My TLC/HPLC analysis shows multiple spots, indicating side products. What are they and how can I avoid them?
-
Possible Cause 1: N-Acylation. While C3 acylation is electronically favored, some acylation on the indole nitrogen can occur, especially if the C3 position becomes sterically hindered or under different reaction conditions.
-
Solution: The described Friedel-Crafts conditions (AlCl₃ in DCM) strongly favor C3 acylation. If N-acylation is a persistent issue, a different synthetic strategy involving N-protection might be considered, but this is usually not necessary.
-
-
Possible Cause 2: Di-acylation. This is highly unlikely in Friedel-Crafts acylation because the newly introduced acyl group is electron-withdrawing and deactivates the ring to further substitution.[3][5] If observed, it may point to an entirely different side reaction or an impurity in the starting materials.
-
Solution: Verify the purity of your 6-fluoroindole. Ensure the reaction is properly quenched once the starting material is consumed to prevent potential side reactions under prolonged exposure to the reaction conditions.
-
Q4: I'm having difficulty purifying the final product. What are my options?
-
Possible Cause: Persistent Impurities. Oily impurities or closely-related side products can hinder crystallization and co-elute during chromatography.
-
Solution 1: Trituration. Before attempting recrystallization, try triturating the crude solid with a non-polar solvent like cold hexane or diethyl ether. This can often wash away less polar impurities, leaving a cleaner solid.
-
Solution 2: Optimize Recrystallization. Systematically screen different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a good solvent (like ethyl acetate or acetone) and then slowly add a poor solvent (like hexane) until turbidity persists, then heat to re-dissolve and cool slowly.
-
Solution 3: Adjust Chromatography Conditions. If using column chromatography, try a different eluent system with a shallower polarity gradient to improve the separation of closely-eluting spots.
-
Scaling-Up FAQs
Q: What are the primary safety hazards when scaling up this synthesis?
A: The main hazard is thermal runaway. The quenching of the AlCl₃ complex with water is extremely exothermic. On a large scale, this heat generation can be difficult to control and may cause the solvent to boil violently. Always perform the quench with significant cooling (e.g., an ice/brine bath) and add the quenching agent very slowly with maximum stirring. Handling large quantities of corrosive chloroacetyl chloride and powdered AlCl₃ also requires appropriate personal protective equipment (PPE) and engineering controls like a fume hood.
Q: Is column chromatography a viable purification method for multi-gram or kilogram scales?
A: Generally, no. Column chromatography is not practical or economical for large-scale production.[7] The primary focus for scaling up should be the development of a robust and repeatable crystallization procedure that yields the product in the desired purity.[7]
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Property | Expected Value |
| Molecular Formula | C₁₀H₇ClFNO |
| Molecular Weight | 211.62 g/mol |
| Appearance | Off-white to light brown solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2 (br s, 1H, NH), ~7.8-7.0 (m, 4H, Ar-H), ~4.5 (s, 2H, CH₂Cl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~185 (C=O), ~160 (d, C-F), ~136-110 (Ar-C), ~46 (CH₂Cl) |
| Mass Spec (ESI-MS) | m/z: 212.02 [M+H]⁺ |
Note: Specific NMR shifts may vary slightly depending on the solvent and concentration.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the LC-MS Analysis of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone and Its Derivatives
Introduction: The Analytical Imperative for Halogenated Indole Intermediates
In modern drug development, halogenated heterocyclic compounds are indispensable building blocks. 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone is a key synthetic intermediate whose purity and degradation profile can significantly impact the quality and safety of the final active pharmaceutical ingredient (API). The presence of reactive chloro- and fluoro-moieties, combined with the indole core, presents a unique analytical challenge. Accurate and robust analytical methods are therefore not merely a quality control checkpoint but a critical component of process chemistry and stability studies.[1][2]
This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of this compound and its potential process-related impurities and degradants. We will move beyond a simple recitation of parameters to explain the causality behind experimental choices, empowering researchers to develop and adapt these methods for their specific needs. The core objective is to establish a self-validating analytical system grounded in established scientific principles for confident structural elucidation and quantification.[3][4]
Foundational Principles: Chromatographic and Mass Spectrometric Considerations
The successful LC-MS analysis of this compound class hinges on a synergistic optimization of both the chromatographic separation and the mass spectrometric detection.
Liquid Chromatography: Taming the Separation
The primary goal of the LC method is to achieve baseline separation of the main component from its derivatives, which may include starting materials, by-products, or degradation products. Given the aromatic indole ring system, reversed-phase chromatography is the most logical and effective approach.[2][5]
Causality Behind Column Selection: The choice of stationary phase is critical. A standard C18 column is the workhorse for such analyses due to its strong hydrophobic interactions with the indole core. However, the presence of the polar ketone and the electronegative halogens can sometimes lead to peak tailing on traditional silica-based C18 columns. A phenyl-hexyl stationary phase can be a superior alternative, offering orthogonal selectivity through π-π interactions with the indole's aromatic system, which often improves peak shape and resolution from closely related impurities.
Mobile Phase Optimization: The mobile phase must be tailored for both optimal separation and ionization efficiency.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for this class of compounds due to its lower viscosity (allowing for higher efficiency) and its superior ability to elute aromatic compounds.
-
Aqueous Phase & Additive: The addition of a small amount of acid, typically 0.1% formic acid, to the aqueous mobile phase is crucial. This serves a dual purpose: it suppresses the ionization of any residual free silanols on the column packing, thereby improving peak symmetry, and it provides a source of protons to facilitate efficient [M+H]⁺ ion formation in the mass spectrometer source.[6]
Mass Spectrometry: Unveiling the Molecular Identity
Mass spectrometry provides the high sensitivity and selectivity required for impurity profiling and structural confirmation.[1][2]
Ionization Mode: Electrospray Ionization (ESI) is the preferred technique for this molecule. The presence of the indole nitrogen and the carbonyl oxygen makes it readily susceptible to protonation. Therefore, ESI in positive ion mode ([M+H]⁺) is the most effective approach for achieving high sensitivity.
The Halogen Signature: A key identifying feature of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern in the mass spectrum, where the [M+2]⁺ ion has an intensity of about one-third that of the molecular ion peak [M]⁺. This signature is a powerful tool for confirming the presence of chlorine-containing compounds and distinguishing them from non-chlorinated derivatives.[7][8]
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective quantitative methods. By selecting the protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic product ions. For this compound, predictable fragmentation pathways include:
-
Loss of the chloromethyl group: Cleavage of the bond between the carbonyl carbon and the adjacent CH₂Cl group.
-
Cleavage of the indole ring: Characteristic fragmentation of the indole scaffold.
-
Neutral loss of HCl: A potential rearrangement followed by the loss of hydrogen chloride.
Comparative Methodologies & Performance Data
To illustrate the principles discussed, we compare two common reversed-phase LC-MS methods. Method B, utilizing a Phenyl-Hexyl column, is proposed as the optimized alternative for superior performance in impurity profiling.
| Parameter | Method A: Standard C18 | Method B: Optimized Phenyl-Hexyl | Rationale for Optimization |
| LC Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 2.1 x 100 mm | Phenyl-Hexyl offers orthogonal selectivity via π-π interactions, improving resolution of aromatic isomers and related substances. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Standard proton source for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile provides good elution strength and UV transparency. |
| Gradient | 5% to 95% B in 5 min | 20% to 80% B in 10 min | A longer, shallower gradient improves separation of closely eluting impurities. |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | Adjusted for optimal efficiency on the respective column geometries. |
| Column Temp. | 40 °C | 45 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape.[9] |
| Injection Vol. | 1 µL | 2 µL | Adjusted based on system sensitivity and desired detection limits. |
Table 1: Comparison of Chromatographic Conditions.
| Analyte | Expected [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) | Proposed Fragment Identity |
| Parent Compound | 212.03 | 176.05, 148.05 | [M+H - HCl]⁺, [M+H - CO - Cl]⁺ |
| De-chloro Derivative | 178.07 | 160.06, 132.07 | [M+H - H₂O]⁺, [M+H - CO - H₂O]⁺ |
| Hydroxy Derivative | 210.05 | 192.04, 146.06 | [M+H - H₂O]⁺, [Indole fragment]⁺ |
Table 2: Key Mass Spectrometric Data for Target Analytes.
Visualizing the Analytical Process
Diagrams provide a clear framework for understanding the experimental workflow and the underlying chemical transformations during analysis.
Caption: Overall workflow for the LC-MS analysis of the target compound.
Caption: Proposed MS/MS fragmentation pathway for the target compound.
Recommended Experimental Protocol
This protocol details the steps for implementing the optimized Phenyl-Hexyl method (Method B). This system must be validated as trustworthy by first running a system suitability test to ensure chromatographic performance.
Materials and Reagents
-
Reference Standard: this compound, >99% purity.
-
Solvents: LC-MS grade Acetonitrile and Water.
-
Additive: Optima™ LC/MS grade Formic Acid.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the diluent.
-
Sample Solution: Prepare samples at a similar concentration to the working standard using the same diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to prevent system contamination.
LC-MS System Configuration (Method B)
-
LC System: A UPLC or high-performance LC system capable of pressures up to 600 bar.
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0.0 min: 20% B
-
8.0 min: 80% B
-
8.1 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 20% B
-
12.0 min: 20% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
MS Detector: A tandem quadrupole (QqQ) or Q-TOF mass spectrometer.
-
Ionization Source: ESI, Positive Mode.
-
Key MS Parameters (Instrument Dependent - Tune as required):
-
Capillary Voltage: 3.5 kV
-
Cone/Fragmentor Voltage: 120 V (for minimal in-source fragmentation)
-
Source Temperature: 150 °C
-
Desolvation Gas Temp: 400 °C
-
Desolvation Gas Flow: 800 L/Hr
-
-
Acquisition Mode:
-
Full Scan: m/z 100-400 for initial identification and impurity profiling.
-
MS/MS: For structural confirmation, use a collision energy of ~20-30 eV on the precursor ion m/z 212.03.
-
MRM (for quantification): Monitor transitions such as 212.03 -> 176.05 and 212.03 -> 148.05.
-
System Suitability (Self-Validation)
-
Inject the working standard six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
RSD of retention time < 0.5%.
-
Tailing factor between 0.9 and 1.5.
-
-
This ensures the system is performing correctly before analyzing unknown samples.
Conclusion
The LC-MS analysis of this compound and its derivatives is a solvable, albeit nuanced, challenge. While a standard C18-based method can provide adequate results, leveraging a Phenyl-Hexyl stationary phase offers superior resolving power for closely related aromatic impurities due to its orthogonal selectivity. The distinct isotopic signature of chlorine provides an invaluable, built-in confirmation tool that should be utilized in all data analysis workflows. By combining optimized chromatography with high-resolution mass spectrometry and targeted MS/MS fragmentation, researchers can build a robust, reliable, and self-validating method essential for accelerating drug development timelines and ensuring product quality.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. rsc.org [rsc.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. chemrxiv.org [chemrxiv.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Chloroacetylindole vs. 3-Bromoacetylindole for Researchers in Drug Development
For researchers and scientists engaged in the dynamic field of drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the versatile scaffolds utilized in medicinal chemistry, the indole nucleus holds a prominent position. Its derivatives, particularly those functionalized at the 3-position, serve as key intermediates in the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth, objective comparison of the reactivity of two such intermediates: 3-chloroacetylindole and 3-bromoacetylindole. By examining their synthetic accessibility, inherent chemical properties, and performance in nucleophilic substitution reactions, this document aims to equip you with the necessary insights to make informed decisions in your research endeavors.
Executive Summary: A Tale of Two Halogens
At the heart of this comparison lies the fundamental principle of leaving group ability in nucleophilic substitution reactions. While both 3-chloroacetylindole and 3-bromoacetylindole are effective electrophiles for the alkylation of various nucleophiles, their reactivity profiles are not identical. The central thesis of this guide, supported by established chemical principles and analogous experimental data, is that 3-bromoacetylindole is the more reactive of the two compounds . This heightened reactivity can be leveraged to achieve faster reaction times or to employ milder reaction conditions, a significant advantage in the synthesis of complex or sensitive molecules. Conversely, the greater stability of 3-chloroacetylindole may be advantageous in scenarios requiring a less reactive, more selective electrophile.
Understanding the Reactivity Landscape: The Role of the Leaving Group
The reactivity of 3-haloacetylindoles in nucleophilic substitution reactions is primarily governed by the nature of the halogen atom, which functions as the leaving group. In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the halide ion. The rate of this reaction is significantly influenced by the ability of the leaving group to depart and stabilize the resulting negative charge.
A good leaving group is a weak base. This is because weak bases are stable as anions and are less likely to re-attack the electrophilic center. When comparing chloride (Cl⁻) and bromide (Br⁻), we can refer to the acidity of their conjugate acids, hydrochloric acid (HCl) and hydrobromic acid (HBr). HBr is a stronger acid than HCl, which means that Br⁻ is a weaker base than Cl⁻.[1][2][3] Consequently, bromide is a better leaving group than chloride. This fundamental principle dictates that 3-bromoacetylindole will generally exhibit greater reactivity towards nucleophiles than 3-chloroacetylindole.
This principle is well-documented in the broader context of α-haloketones. For instance, studies comparing the reactivity of α-chloroacetophenone and α-bromoacetophenone have consistently shown the bromo derivative to be significantly more reactive in SN2 reactions.[4][5]
Visualizing the Reaction Pathway
The nucleophilic substitution reaction of a 3-haloacetylindole with a generic nucleophile (Nu⁻) can be depicted as follows:
Caption: Generalized SN2 reaction pathway for a 3-haloacetylindole.
Synthesis of 3-Haloacetylindoles: A Practical Guide
The accessibility of the starting materials is a crucial factor in their practical application. Both 3-chloroacetylindole and 3-bromoacetylindole can be synthesized from readily available precursors.
Synthesis of 3-Acetylindole: The Common Precursor
A common and efficient method for the synthesis of 3-acetylindole is the Friedel-Crafts acylation of indole.[6][7][8][9][10]
Caption: Friedel-Crafts acylation of indole to produce 3-acetylindole.
Experimental Protocol: Synthesis of 3-Bromoacetylindole
3-Bromoacetylindole can be readily prepared by the bromination of 3-acetylindole.
Step-by-Step Methodology:
-
Dissolve 3-acetylindole in a suitable solvent, such as dioxane.
-
Slowly add a solution of bromine in the same solvent to the 3-acetylindole solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and the hydrobromic acid formed under reduced pressure.
-
Dissolve the residue in an organic solvent like ether and wash with a sodium bicarbonate solution and brine.
-
Dry the organic layer over a drying agent (e.g., magnesium sulfate) and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-bromoacetylindole.
Experimental Protocol: Synthesis of 3-Chloroacetylindole
3-Chloroacetylindole is typically synthesized by the Friedel-Crafts acylation of indole with chloroacetyl chloride.[11][12][13]
Step-by-Step Methodology:
-
Dissolve indole in a suitable solvent, such as dioxane or another aprotic solvent.
-
Add a base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride.
-
Allow the reaction to proceed at room temperature and monitor its completion by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization to obtain pure 3-chloroacetylindole.
Comparative Reactivity in Nucleophilic Substitution Reactions
Reactions with Amines: A Case Study with Piperidine
Both 3-chloroacetylindole and 3-bromoacetylindole react with secondary amines like piperidine to form the corresponding 3-(2-(piperidin-1-yl)acetyl)indole derivatives. These reactions are fundamental in the construction of more complex molecules with potential biological activity.[14][15][16][17][18][19][20][21]
General Reaction Scheme:
Caption: Reaction of a 3-haloacetylindole with piperidine.
Based on the superior leaving group ability of bromide, it is anticipated that the reaction of 3-bromoacetylindole with piperidine will proceed at a faster rate and/or under milder conditions compared to the reaction with 3-chloroacetylindole. This can be a significant advantage when dealing with sensitive substrates or when aiming for high-throughput synthesis.
Data-Driven Insights: A Comparative Overview
| Feature | 3-Chloroacetylindole | 3-Bromoacetylindole | Rationale |
| Relative Reactivity | Lower | Higher | Bromide is a better leaving group than chloride.[1][2][3] |
| Synthetic Accessibility | Readily synthesized from indole and chloroacetyl chloride.[11][12][13] | Readily synthesized from 3-acetylindole and bromine. | Both are accessible from common starting materials. |
| Stability | More stable | Less stable | The C-Cl bond is stronger than the C-Br bond. |
| Typical Applications | Suitable for reactions requiring a less reactive, more selective electrophile. | Preferred for reactions where high reactivity and rapid conversion are desired. | The choice depends on the specific requirements of the synthetic route. |
Conclusion and Recommendations
The choice between 3-chloroacetylindole and 3-bromoacetylindole as a synthetic intermediate should be guided by the specific requirements of the intended reaction.
-
For rapid and efficient nucleophilic substitutions , particularly with less reactive nucleophiles, 3-bromoacetylindole is the superior choice . Its enhanced reactivity, stemming from the excellent leaving group ability of bromide, can lead to shorter reaction times and higher yields.
-
For reactions requiring greater control and selectivity , or when working with highly reactive nucleophiles where side reactions are a concern, 3-chloroacetylindole may be the more prudent option . Its lower reactivity can provide a wider window for controlling the reaction outcome.
Ultimately, the decision rests on a careful consideration of the nucleophile's reactivity, the desired reaction conditions, and the overall synthetic strategy. By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can make more strategic and effective decisions in the pursuit of novel therapeutic agents.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] 3-Acylindoles via a one-pot, regioselective Friedel-Crafts reaction | Semantic Scholar [semanticscholar.org]
- 11. zenodo.org [zenodo.org]
- 12. scite.ai [scite.ai]
- 13. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]
- 14. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. maxapress.com [maxapress.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Confirmation of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
Introduction: The Imperative of Unambiguous Confirmation in Drug Development
In the landscape of pharmaceutical development, the unequivocal structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. Molecules such as 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, a halogenated indole derivative, often serve as critical intermediates or building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of reactive sites and multiple heteroatoms necessitates an analytical approach that leaves no room for ambiguity. This guide provides a comparative analysis of high-resolution mass spectrometry (HRMS) platforms and presents a validated workflow for the definitive confirmation of this target molecule, grounded in the principles of scientific integrity and field-proven experience. The validation of analytical methods is a documented process required by regulatory agencies like the FDA and EMA to ensure that testing yields precise, accurate, and reproducible results.[1][2]
The Analytical Solution: High-Resolution Mass Spectrometry (HRMS)
For the structural confirmation of novel or critical small molecules, High-Resolution Mass Spectrometry (HRMS) stands as the undisputed gold standard.[3][4] Unlike nominal mass instruments, which measure mass-to-charge ratios (m/z) to the nearest integer, HRMS platforms provide "exact mass" measurements, typically to four or more decimal places.[5] This capability allows for the determination of a molecule's elemental formula, a crucial step in its identification.[4] The confidence in this identification is built upon two pillars of HRMS performance: mass accuracy and resolving power.
-
Mass Accuracy: This refers to the closeness of the measured mass to the theoretical, calculated mass. In pharmaceutical analysis, a mass accuracy of less than 5 parts-per-million (ppm) is the generally accepted standard.[6]
-
Resolving Power: This is the ability of the mass spectrometer to distinguish between two ions of very similar m/z. High resolving power is essential to separate the analyte of interest from isobaric interferences in complex samples and to clearly define its isotopic pattern.
Comparative Analysis of HRMS Platforms
The choice of an HRMS instrument involves a trade-off between performance, cost, and operational complexity. The three leading technologies in this space are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[6][7]
| Feature | Time-of-Flight (TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Principle | Measures the time taken for an ion to travel a fixed distance. | Measures the frequency of ion oscillation in an electrostatic trap.[6] | Measures the cyclotron frequency of ions in a strong magnetic field.[6] |
| Typical Resolution | up to 60,000 | up to 240,000+[6][7] | >1,000,000[6][7] |
| Mass Accuracy | < 5 ppm | < 3 ppm (typically < 1 ppm with internal calibration) | < 1 ppm (can achieve sub-ppm accuracy)[8] |
| Pros | High acquisition speed, good for coupling with fast chromatography (UHPLC). | Excellent resolution and mass accuracy, robust, no superconducting magnet needed, high-quality raw data.[9] | Unrivaled resolution and mass accuracy, powerful for complex mixture analysis.[10] |
| Cons | Lower resolution compared to Orbitrap and FT-ICR. Data quality can be impacted by deconvolution algorithms.[9] | Slower scan speed at very high resolutions. | Requires expensive superconducting magnet, higher operational and maintenance costs.[6] |
For the routine, high-confidence confirmation of a specific synthetic intermediate like this compound, the Orbitrap-based mass spectrometer offers the optimal balance of exceptional performance and practical usability. Its high resolution and mass accuracy are more than sufficient for unambiguous formula determination, and its data quality is exceptionally high, providing clean, easily interpretable spectra.[9]
A Validated Workflow for Confirmation using UHPLC-Orbitrap HRMS
This section details a self-validating protocol for the confirmation of this compound. The objective is to produce documented evidence that the method is suitable for its intended purpose.[2]
Target Analyte Information
-
Molecular Formula: C₁₀H₇ClFNO
-
Monoisotopic Mass (Neutral): 211.01763 Da
-
Theoretical [M+H]⁺ (for ³⁵Cl): 212.02546 Da
-
Theoretical [M+H]⁺ (for ³⁷Cl): 214.02251 Da
Experimental Protocol
-
System Suitability and Calibration:
-
Causality: Before any sample analysis, the instrument's performance must be verified. This ensures that the subsequent data is reliable and meets predefined quality standards.
-
Procedure:
-
Perform the manufacturer's recommended calibration procedure using the specified calibration solution.
-
Inject a system suitability standard (e.g., a mixture of known compounds) to verify mass accuracy (< 3 ppm), chromatographic peak shape, and detector response.
-
Define and document acceptance criteria before proceeding.[11]
-
-
-
Sample Preparation:
-
Causality: The goal is to dissolve the analyte in a solvent compatible with the liquid chromatography mobile phase and electrospray ionization, minimizing sample-induced signal suppression.
-
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1 µg/mL using the same solvent for analysis.
-
-
-
UHPLC-HRMS Analysis:
-
Causality: Chromatographic separation is employed to isolate the analyte from potential impurities or matrix components, ensuring that the mass spectrum is clean and corresponds only to the compound of interest.
-
Instrumentation: A UHPLC system coupled to an Orbitrap mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ series).
-
UHPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Full Scan (MS1) Settings:
-
Resolution: 70,000
-
Scan Range: m/z 100-500
-
AGC Target: 1e6
-
-
Tandem MS (MS/MS) Settings (dd-MS²):
-
Precursor Ion: 212.0255
-
Resolution: 17,500
-
Collision Energy: Stepped HCD (20, 30, 40 eV)
-
Isolation Window: 1.5 m/z
-
-
-
Workflow Visualization
Caption: Overall experimental workflow for HRMS confirmation.
Data Analysis and Interpretation: A Four-Point Confirmation System
The identity of this compound is confirmed by meeting four stringent, self-validating criteria.
1. Accurate Mass Measurement: The primary test is matching the measured m/z of the protonated molecule to its theoretical value.
-
Acceptance Criterion: The mass error, calculated as [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6, must be < 3 ppm .
-
Example: A measured mass of 212.02531 Da would result in a mass error of -0.71 ppm, well within the acceptable range.
2. Isotopic Pattern Fidelity: The presence of a chlorine atom provides a definitive isotopic signature.
-
Acceptance Criterion: The spectrum must exhibit two peaks corresponding to the ³⁵Cl ([M+H]⁺) and ³⁷Cl ([M+2+H]⁺) isotopologues. The relative intensity ratio of the M+2 peak to the M peak should be approximately 32.5% of the M peak (a 3:1 ratio is a common approximation).[12][13] High-resolution instruments can easily resolve these peaks and verify the ratio with high fidelity.
3. Plausible MS/MS Fragmentation: Tandem mass spectrometry provides a structural fingerprint of the molecule. The fragmentation pattern must be consistent with the proposed structure.
-
Acceptance Criterion: The observed fragment ions must correspond to logical losses from the precursor ion. For indole derivatives, characteristic fragmentation pathways often involve the cleavage of side chains and the indole ring itself.[14][15][16]
-
Predicted Fragments for C₁₀H₇ClFNO:
-
Loss of the chloroacetyl side chain: [M+H - COCH₂Cl]⁺
-
Cleavage leading to the formation of a stable fluoro-indole fragment.
-
Loss of HCl from a fragment ion.
-
4. Chromatographic Retention Time:
-
Acceptance Criterion: If a certified reference material is available, the retention time of the analyte in the sample must match that of the standard under identical chromatographic conditions.
Logical Confirmation Pathway
Caption: Logical decision tree for data interpretation and confirmation.
Conclusion
The structural confirmation of this compound is a task that demands the highest level of analytical precision. High-resolution mass spectrometry, particularly when leveraging the capabilities of an Orbitrap-based platform, provides a robust and definitive solution. By systematically evaluating the evidence across four key criteria—accurate mass, isotopic pattern, fragmentation fingerprint, and chromatographic behavior—researchers and drug development professionals can achieve unambiguous confirmation. This multi-faceted approach not only satisfies stringent regulatory requirements but also upholds the scientific integrity essential for advancing pharmaceutical innovation.
References
- 1. upm-inc.com [upm-inc.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Lewis Acids in Indole Acylation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its presence in a vast array of bioactive natural products and pharmaceuticals underscores the importance of developing efficient and selective methods for its functionalization. Among the most critical transformations is the acylation of the indole nucleus, a key step in the synthesis of numerous therapeutic agents. This guide provides an in-depth comparative study of Lewis acids for indole acylation, offering experimental data, mechanistic insights, and practical protocols to inform your synthetic strategies.
The Crucial Role of Lewis Acids in Indole Acylation
Indole, an electron-rich heteroaromatic system, readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic.[1][2] The Friedel-Crafts acylation is a powerful method for introducing an acyl group at this position, typically employing an acyl chloride or anhydride as the acylating agent.[3][4][5] However, the reactivity of these acylating agents is often insufficient for efficient reaction with the indole nucleus under neutral conditions. This is where Lewis acids play a pivotal role.
Lewis acids act as catalysts by coordinating to the carbonyl oxygen of the acylating agent, thereby increasing its electrophilicity and facilitating the subsequent attack by the indole.[6][7] The choice of Lewis acid is critical and can significantly impact the reaction's yield, selectivity, and substrate scope. A well-chosen Lewis acid can lead to a highly efficient and clean reaction, while an inappropriate one may result in low yields, side reactions, or decomposition of the starting materials.[8]
Mechanistic Insights into Lewis Acid-Catalyzed Indole Acylation
The generally accepted mechanism for Lewis acid-catalyzed indole acylation proceeds through the formation of a highly electrophilic acylium ion or a polarized Lewis acid-acylating agent complex. This electrophile is then attacked by the electron-rich C3 position of the indole ring to form a resonance-stabilized cationic intermediate. Subsequent deprotonation regenerates the aromaticity of the indole ring and releases the Lewis acid catalyst, affording the 3-acylindole product.
Caption: General mechanism of Lewis acid-catalyzed indole acylation.
A Comparative Overview of Common Lewis Acids
The selection of an appropriate Lewis acid is paramount for a successful indole acylation. Below is a comparative analysis of various Lewis acids, highlighting their performance based on reported experimental data. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Aluminum-Based Lewis Acids
Aluminum-based Lewis acids, particularly dialkylaluminum chlorides, have proven to be highly effective for the 3-acylation of indoles.
-
Diethylaluminum chloride (Et₂AlCl) and Dimethylaluminum chloride (Me₂AlCl): These reagents have been shown to facilitate the acylation of indoles with a broad range of acyl chlorides in high yields, even without the need for NH-protection.[8] Et₂AlCl, in particular, has demonstrated high efficiency.[8] A key advantage of these reagents is their ability to promote the reaction under mild conditions. However, their pyrophoric nature necessitates careful handling.
-
Aluminum trichloride (AlCl₃): While a classic and powerful Lewis acid for Friedel-Crafts reactions, AlCl₃ can be too harsh for indole acylation, often leading to decomposition and the formation of complex mixtures due to its strong acidity.[8]
Boron-Based Lewis Acids
Boron-based Lewis acids are widely used in organic synthesis and have found application in indole acylation.
-
Boron trifluoride etherate (BF₃·OEt₂): This is a versatile and commonly used Lewis acid that has been successfully employed for the synthesis of 2,3-substituted indoles in quantitative yields under mild conditions with low catalyst loadings.[9][10] It is a convenient liquid, making it easy to handle.
Tin-Based Lewis Acids
Tin-based Lewis acids offer a balance of reactivity and selectivity.
-
Tin(IV) chloride (SnCl₄): This Lewis acid has been reported to give quantitative yields in the synthesis of 2,3-substituted indoles in a very short reaction time (under 10 minutes).[9] It is a strong Lewis acid, and its hygroscopic nature requires anhydrous reaction conditions.
Copper-Based Lewis Acids
Copper-based Lewis acids are attractive due to their lower cost and toxicity compared to some other metals.
-
Copper(II) triflate (Cu(OTf)₂): This catalyst has been shown to be highly efficient for the synthesis of functionalized indoles, providing quantitative yields in short reaction times with low catalyst loadings (≤1 mol%).[9][11] Its stability and ease of handling make it a practical choice for many applications.
Other Lewis Acids
-
Titanium(IV) chloride (TiCl₄): Similar to SnCl₄, TiCl₄ is a powerful Lewis acid that can afford quantitative yields of acylated indoles in a short timeframe.[9] It is also highly sensitive to moisture.
Performance Comparison of Lewis Acids for Indole Acylation
The following table summarizes the performance of various Lewis acids in the acylation of indoles as reported in the literature. Disclaimer: The reaction conditions are not identical across all entries, and this table is intended to provide a comparative overview rather than a direct, quantitative comparison.
| Lewis Acid | Acylating Agent | Indole Substrate | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Et₂AlCl | Acetyl chloride | Indole | CH₂Cl₂ | 0 to rt | 1 h | 86 | [8] |
| Me₂AlCl | Acetyl chloride | Indole | CH₂Cl₂ | 0 to rt | 1 h | 82 | [8] |
| BF₃·OEt₂ | Methyl phenyldiazoacetate with ortho-imino group | N/A | DCM | rt | < 10 min | 100 | [9][10] |
| SnCl₄ | Methyl phenyldiazoacetate with ortho-imino group | N/A | DCM | rt | < 10 min | 100 | [9] |
| Cu(OTf)₂ | Methyl phenyldiazoacetate with ortho-imino group | N/A | DCM | rt | < 10 min | 100 | [9] |
| TiCl₄ | Methyl phenyldiazoacetate with ortho-imino group | N/A | DCM | rt | < 10 min | 100 | [9] |
Experimental Protocols
Below are representative experimental protocols for the acylation of indole using different Lewis acids. These protocols are intended as a starting point and may require optimization for specific substrates and acylating agents.
General Experimental Workflow
Caption: General experimental workflow for Lewis acid-catalyzed indole acylation.
Protocol 1: Acylation of Indole using Diethylaluminum Chloride (Et₂AlCl)[8]
Materials:
-
Indole
-
Acyl chloride
-
Diethylaluminum chloride (solution in hexanes)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of indole (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under an argon atmosphere at 0 °C, add a solution of diethylaluminum chloride (1.1 mmol, 1.0 M in hexanes) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acylation of Indole using Boron Trifluoride Etherate (BF₃·OEt₂)[9][10]
Materials:
-
Substituted methyl phenyldiazoacetate with an ortho-imino group
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
Procedure:
-
To a stirred solution of the diazo compound (0.25 mmol) in anhydrous DCM (5 mL) at room temperature, add boron trifluoride etherate (1 mol%).
-
Stir the reaction mixture until the yellow color disappears (typically within 10-30 minutes).
-
Pass the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Evaporate the solvent to obtain the pure indole product.
Conclusion
The Lewis acid-catalyzed acylation of indoles is a fundamental and versatile transformation in organic synthesis. The choice of Lewis acid is a critical parameter that dictates the efficiency and success of the reaction. While powerful Lewis acids like AlCl₃ can lead to undesired side reactions, milder reagents such as dialkylaluminum chlorides, BF₃·OEt₂, SnCl₄, and Cu(OTf)₂ have demonstrated excellent performance, often providing high to quantitative yields under mild conditions. This guide provides a comparative framework to aid researchers in selecting the most appropriate Lewis acid for their specific synthetic needs, thereby accelerating the discovery and development of novel indole-based compounds. Careful consideration of the Lewis acid's reactivity, stability, cost, and handling requirements, in conjunction with the specific substrate and acylating agent, will ultimately lead to the most successful outcomes in the laboratory.
References
- 1. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 9. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 10. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
A Researcher's Guide to Cross-Referencing NMR Data for Substituted Indole-3-Ethanones: From Raw Spectra to Structural Insights
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. Within the vast landscape of heterocyclic chemistry, substituted indole-3-ethanones represent a privileged scaffold, forming the core of numerous biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for unambiguously determining the structure of these compounds. This guide provides an in-depth comparison of NMR data across a series of substituted indole-3-ethanones, offering field-proven insights into spectral interpretation and a robust experimental protocol for acquiring high-quality data.
The Indole-3-Ethanone Scaffold: A Foundation for Drug Discovery
The indole ring system is a ubiquitous motif in natural products and pharmaceuticals, prized for its ability to interact with a wide range of biological targets. The addition of an ethanone group at the C3 position introduces a key pharmacophoric element, providing a handle for further chemical modification and influencing the molecule's electronic properties and binding capabilities. Understanding how substituents on the indole ring modulate the electronic environment and, consequently, the NMR signature of the entire molecule is critical for confirming synthetic outcomes and establishing structure-activity relationships (SAR).
Decoding the Spectra: A Comparative Analysis of Substituent Effects
The chemical shifts observed in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus. By systematically comparing the spectra of a parent indole-3-ethanone with its substituted analogues, we can discern clear trends that are rooted in fundamental principles of physical organic chemistry.
The Unsubstituted Core: 1-(1H-indol-3-yl)ethanone
Before delving into the effects of substituents, it is essential to establish a baseline understanding of the NMR spectrum for the parent compound, 1-(1H-indol-3-yl)ethanone. The numbering of the indole ring system is crucial for spectral assignment.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(1H-indol-3-yl)ethanone.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-NH | ~8.3 (br s) | - |
| 2-H | ~8.0 (s) | ~135.0 |
| 4-H | ~8.2 (d) | ~121.5 |
| 5-H | ~7.2 (t) | ~122.5 |
| 6-H | ~7.2 (t) | ~122.0 |
| 7-H | ~7.4 (d) | ~112.0 |
| 3a | - | ~124.0 |
| 7a | - | ~136.5 |
| C=O | - | ~193.0 |
| CH₃ | ~2.5 (s) | ~27.0 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.
The Influence of Substituents at the C5 Position
The C5 position of the indole ring is a common site for substitution. The electronic nature of the substituent at this position—whether it is electron-donating or electron-withdrawing—profoundly influences the chemical shifts of the protons and carbons throughout the molecule. This effect is transmitted through a combination of inductive and resonance effects.[1][2]
Table 2: Comparative ¹H and ¹³C NMR Data for C5-Substituted Indole-3-Ethanones.
| Compound | Solvent | H-4 (ppm) | H-6 (ppm) | H-7 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) |
| Unsubstituted | DMSO-d₆ | 8.12 | 7.17 | 7.45 | 121.4 | 122.3 | 121.2 | 112.3 |
| 5-Methoxy (EDG) | CDCl₃ | ~7.7 | ~6.9 | ~7.3 | ~112.5 | ~154.5 | ~102.0 | ~112.8 |
| 5-Chloro (EWG) | - | ~8.2 | ~7.2 | ~7.4 | ~122.5 | ~128.0 | ~121.0 | ~113.5 |
| 5-Bromo (EWG) | - | ~8.3 | ~7.3 | ~7.4 | ~124.0 | ~115.0 | ~125.0 | ~114.0 |
| 5-Nitro (EWG) | DMSO-d₆ | ~8.6 | ~8.1 | ~7.6 | ~119.0 | ~141.5 | ~117.5 | ~112.5 |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Data compiled and approximated from multiple sources for comparative purposes.
Causality Behind the Chemical Shift Variations:
-
Electron-Donating Groups (EDGs): A methoxy group (-OCH₃) at C5 is a strong resonance donor. It increases electron density at the ortho (C4 and C6) and para (C7a) positions. This increased shielding results in an upfield shift (lower ppm values) for H-4, H-6, and the corresponding carbons. The effect is most pronounced at C-6.
-
Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br) and nitro groups (NO₂) are electron-withdrawing. Halogens exert an inductive withdrawing effect and a weaker resonance donating effect. The net result is a deshielding of the aromatic protons and carbons, leading to a downfield shift (higher ppm values). The nitro group is a powerful deactivating group through both resonance and induction, causing significant downfield shifts, particularly for the ortho proton H-4. These relationships can often be quantified through correlations with Hammett substituent constants (σ).[3][4]
A Self-Validating Experimental Protocol for High-Quality NMR Data
The integrity of your structural elucidation hinges on the quality of your NMR data. The following protocol outlines a systematic approach to sample preparation and data acquisition, designed to yield clean, high-resolution spectra.
Step-by-Step Sample Preparation
-
Material Purity: Begin with a sample that is as pure as possible. Residual solvents or reaction byproducts will complicate your spectra.
-
Choosing the Right Solvent: Select a deuterated solvent in which your compound is fully soluble.[5] Common choices for indole derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). Be aware that the chemical shifts of N-H protons are highly solvent-dependent.[6]
-
Concentration: For a standard ¹H NMR spectrum of a small molecule (< 500 g/mol ), aim for a concentration of 5-25 mg in 0.6-0.7 mL of solvent.[5] For ¹³C NMR, a higher concentration of 50-100 mg is often necessary due to the lower natural abundance of the ¹³C isotope.[5]
-
Sample Dissolution and Transfer: Dissolve the sample in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for easy filtration.[7] Use a Pasteur pipette with a small cotton or glass wool plug to filter the solution directly into the NMR tube, removing any particulate matter.[7]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used.[5] However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard optional for routine characterization.[8]
Caption: Workflow for NMR sample preparation and data acquisition.
Recommended NMR Acquisition Parameters
The choice of acquisition parameters is a balance between signal-to-noise, resolution, and experiment time. The following are recommended starting points for routine analysis of small molecules on a 400 or 500 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees. A 45° pulse provides a good compromise between signal intensity and avoiding saturation.[9]
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[10]
-
Relaxation Delay (D1): 1-2 seconds.[10]
-
Number of Scans (NS): 8 to 16 for moderately concentrated samples.
¹³C NMR Acquisition (Proton Decoupled):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').[11]
-
Pulse Angle: 30 degrees to avoid saturation of quaternary carbons with long relaxation times.[9]
-
Acquisition Time (AQ): ~1 second.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or higher, depending on the concentration and desired signal-to-noise ratio.[10]
Caption: Logical relationship between molecular structure and NMR data.
Conclusion: An Integrated Approach to Structural Verification
This guide has provided a framework for the systematic cross-referencing of NMR data for substituted indole-3-ethanones. By understanding the foundational spectral features of the parent scaffold and the predictable electronic effects of substituents, researchers can interpret NMR data with greater confidence. Adherence to a rigorous and self-validating experimental protocol is paramount for generating high-quality, reproducible data. Ultimately, the integration of empirical data with a sound theoretical understanding of structure-property relationships empowers scientists to accelerate the pace of discovery in medicinal chemistry and drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters | Semantic Scholar [semanticscholar.org]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. scienceopen.com [scienceopen.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
- 11. jchr.org [jchr.org]
A Comparative Guide to Evaluating the Anti-inflammatory Potential of Novel 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone Derivatives
This guide provides a comprehensive framework for the evaluation of novel 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone derivatives as potential anti-inflammatory agents. We will delve into the rationale behind the experimental design, present detailed protocols for in vitro and in vivo assessments, and offer a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs). The indole nucleus is a well-established scaffold in medicinal chemistry, with prominent examples like Indomethacin demonstrating significant anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who are exploring new chemical entities for treating inflammatory disorders.
Introduction: The Rationale for Targeting Indole Derivatives
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases.[3] The development of selective COX-2 inhibitors has been a significant advancement in anti-inflammatory therapy, as these agents offer a better safety profile compared to non-selective NSAIDs that also inhibit the gastroprotective COX-1 enzyme.[4] Indole derivatives have shown promise as selective COX-2 inhibitors.[5][6] The core structure of this compound presents a promising starting point for developing new anti-inflammatory drugs due to the known bioactivity of the indole ring and the potential for diverse chemical modifications.[7][8]
This guide will use a representative, hypothetical derivative, hereafter referred to as Compound X , to illustrate the evaluation process. The experimental data presented is hypothetical and serves to model the expected outcomes of such a study.
Proposed Synthesis of Compound X
The synthesis of novel derivatives from the parent compound this compound would involve standard organic chemistry reactions. For instance, a common strategy to enhance anti-inflammatory activity is the introduction of a substituted aromatic or heterocyclic ring. A plausible synthetic route is outlined below.
Caption: Proposed synthetic workflow for Compound X.
In Vitro Evaluation of Anti-inflammatory Activity
The initial screening of anti-inflammatory potential is typically performed using in vitro cell-based assays. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used model to mimic inflammation, as LPS induces the production of various pro-inflammatory mediators.[3][9]
Experimental Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay: A preliminary MTT assay is performed to determine the non-cytotoxic concentrations of Compound X.[10]
-
LPS Stimulation: Cells are pre-treated with various non-toxic concentrations of Compound X or a vehicle control for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[9]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9]
-
Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are quantified using an ELISA kit.
-
Pro-inflammatory Cytokines (TNF-α and IL-6): The concentrations of TNF-α and IL-6 in the supernatant are measured by ELISA.[11]
-
-
Data Analysis: The inhibitory effect of Compound X on the production of these mediators is calculated relative to the LPS-stimulated vehicle control.
Hypothetical In Vitro Results
The following table summarizes the hypothetical inhibitory concentrations (IC50) of Compound X compared to Indomethacin.
| Compound | NO Production IC50 (µM) | PGE2 Production IC50 (µM) | TNF-α Production IC50 (µM) | IL-6 Production IC50 (µM) |
| Compound X | 12.5 | 5.2 | 8.9 | 10.1 |
| Indomethacin | 15.8 | 3.5 | 11.2 | 13.4 |
Mechanism of Action: COX-1 and COX-2 Inhibition Assay
To determine if the anti-inflammatory activity of Compound X is mediated through the inhibition of cyclooxygenase enzymes, a COX inhibition assay is performed. This is crucial for assessing the compound's selectivity towards COX-2.[4]
Experimental Protocol: COX Inhibition Assay
Commercially available COX-1 and COX-2 inhibitor screening kits are used. The assay measures the peroxidase activity of COX, which is detected colorimetrically. Compound X and a reference drug (Celecoxib, a selective COX-2 inhibitor) are incubated with the respective enzymes, and the inhibition is calculated.
Hypothetical COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | >100 | 0.45 | >222 |
| Celecoxib | 50 | 0.05 | 1000 |
| Indomethacin | 0.1 | 1.5 | 0.067 |
These hypothetical results suggest that Compound X is a potent and selective COX-2 inhibitor.
In Vivo Evaluation of Anti-inflammatory Efficacy
Promising in vitro results should be validated in an in vivo model of acute inflammation. The carrageenan-induced paw edema model in rats is a well-established and reproducible method for this purpose.[12][13][14][15]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-200 g) are used.
-
Dosing: The animals are divided into groups and orally administered with either the vehicle, Indomethacin (10 mg/kg), or Compound X at different doses (e.g., 10, 20, and 40 mg/kg) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[16]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Hypothetical In Vivo Results
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle | - | 0 |
| Compound X | 10 | 35.2 |
| Compound X | 20 | 58.7 |
| Compound X | 40 | 72.3 |
| Indomethacin | 10 | 65.4 |
These hypothetical results indicate that Compound X exhibits a dose-dependent anti-inflammatory effect in vivo.
Visualizing the Inflammatory Pathway and Experimental Workflow
Caption: Simplified signaling pathway of LPS-induced inflammation.
References
- 1. chesci.com [chesci.com]
- 2. researchgate.net [researchgate.net]
- 3. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Anti-Inflammatory Activity and Structural Characteristics of Polysaccharides Extracted from Lobonema smithii Jellyfish | MDPI [mdpi.com]
- 10. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity In Vitro and Protective Effects Against Lipopolysaccharide-Induced Oxidative Stress and Inflammation in RAW264.7 Cells of Ulva prolifera-Derived Bioactive Peptides Identified by Virtual Screening, Molecular Docking, and Dynamics Simulations | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone for Laboratory Professionals
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, culminating in its safe and responsible disposal. The compound 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone, a member of the α-halo ketone family, is a reactive intermediate crucial in various synthetic pathways. However, its reactivity also necessitates a carefully planned disposal procedure to ensure the safety of laboratory personnel and environmental compliance. This guide provides a detailed, step-by-step approach to the proper disposal of this compound, grounded in its chemical properties and established safety protocols.
Hazard Assessment and Chemical Profile
This compound is not a commonplace chemical with an abundance of readily available safety data. However, its structure provides significant insight into its potential hazards.
-
α-Halo Ketone Reactivity : The presence of a chlorine atom on the carbon adjacent to the ketone carbonyl group makes this molecule a potent electrophile and an alkylating agent.[1][2] Alkylating agents are substances that can introduce an alkyl group into a nucleophilic molecule, including biological macromolecules like DNA.[2][3][4][5][6] This reactivity is the primary concern, as it can lead to skin irritation, allergic reactions, and potential mutagenic effects.
-
Indole Moiety : The indole ring system is a common feature in biologically active molecules. While the specific toxicity of this fluorinated and chlorinated indole derivative is not well-documented, it is prudent to handle it with the assumption of potential biological activity.
-
Halogenated Organic Compound : As a chlorinated and fluorinated organic molecule, its incineration must be managed carefully to prevent the formation of hazardous byproducts like dioxins.[7]
| Property | Identifier |
| IUPAC Name | This compound |
| Molecular Formula | C10H7ClFNO |
| Chemical Class | α-Halo Ketone, Halogenated Indole Derivative |
| Primary Hazards | Likely irritant, sensitizer, and alkylating agent. |
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Given the reactive nature of this compound, stringent adherence to safety protocols is non-negotiable.
-
Engineering Controls : All handling of this compound, including weighing, transfer, and the entire disposal procedure, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Double-gloving with nitrile gloves is recommended. Change gloves immediately if contamination is suspected.
-
Body Protection : A flame-resistant lab coat should be worn and buttoned.
-
Respiratory Protection : While working in a fume hood should be sufficient, a respirator may be necessary for spill cleanup outside of a hood.
-
Strategic Disposal Plan: A Two-Tiered Approach
The appropriate disposal method for this compound depends on the quantity of waste.
Tier 1: Bulk Quantities (Greater than a few grams)
For larger quantities of the solid compound or concentrated solutions, direct chemical neutralization in the lab is not advisable due to the potential for uncontrolled exothermic reactions.
-
Segregation and Labeling : The waste must be segregated from other chemical waste streams. It should be placed in a clearly labeled, sealed, and chemically compatible container. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" and "Reactive/Alkylating Agent"
-
The date of accumulation.
-
-
Professional Disposal : The sealed container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. The most probable ultimate disposal method will be high-temperature incineration with flue gas scrubbing to handle the halogenated components.[8]
Tier 2: Small Quantities, Spills, and Contaminated Labware
For residual amounts, spills, or for decontaminating glassware, a chemical neutralization (quenching) procedure is the preferred method before final disposal. This process converts the reactive α-halo ketone into less hazardous, more stable compounds.
Experimental Protocol: Chemical Neutralization
This protocol is designed to be performed in a chemical fume hood with appropriate PPE.
Principle: The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack. This procedure uses a two-step nucleophilic substitution to first displace the chloride with a hydroxyl group (hydrolysis) and then ensure complete quenching of any remaining electrophile with thiosulfate.
Reagents and Equipment:
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Water
-
A suitable reaction vessel (e.g., an Erlenmeyer flask) large enough to accommodate the volume with stirring
-
Stir plate and stir bar
-
pH paper or meter
Step-by-Step Procedure:
-
Preparation :
-
For contaminated glassware, rinse with a small amount of a solvent in which the compound is soluble (e.g., acetone or ethanol) to create a dilute solution for neutralization.
-
For small amounts of solid or liquid waste, dissolve it in a suitable solvent.
-
-
Initial Quenching with Bicarbonate :
-
Slowly and with stirring, add the solution of this compound to a 1 M solution of sodium bicarbonate. The volume of the bicarbonate solution should be at least 10 times the volume of the chemical waste solution.
-
The bicarbonate will act as a mild base to promote hydrolysis, replacing the chlorine with a hydroxyl group. It will also neutralize any hydrogen chloride (HCl) that is formed during the reaction.
-
Allow the mixture to stir at room temperature for at least one hour.
-
-
Secondary Quenching with Thiosulfate :
-
To ensure complete neutralization of the alkylating agent, add a 10% excess (by molar equivalent to the original amount of the α-halo ketone) of sodium thiosulfate to the reaction mixture.
-
Thiosulfate is an excellent nucleophile that will react with any remaining chloro-ethanone compound.
-
Continue stirring for an additional hour.
-
-
Verification and Final Disposal :
-
Check the pH of the solution. It should be near neutral. If it is acidic, add more sodium bicarbonate.
-
The resulting aqueous solution, now containing the hydroxylated indole derivative and inorganic salts, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's EHS guidelines for final approval.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The use of a two-step quenching process with two different nucleophiles (bicarbonate/water and thiosulfate) provides a robust method for ensuring the complete destruction of the reactive α-halo ketone. The final pH check serves as a simple and effective verification step to confirm that the neutralization reactions have gone to completion and the resulting solution is safe for final disposal.
By understanding the inherent reactivity of this compound and implementing a disposal strategy that directly addresses this reactivity, researchers can ensure a safe and compliant laboratory environment.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Definitive Guide to Personal Protective Equipment for Handling 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone
As a Senior Application Scientist, my primary goal is to ensure that your engagement with novel chemical entities is both scientifically productive and, above all, safe. This guide provides an in-depth, procedural framework for the safe handling of 2-Chloro-1-(6-fluoro-1H-indol-3-yl)-ethanone (CAS No. 883546-72-3). The protocols herein are designed to be a self-validating system, grounded in established safety principles and specific hazard data for this compound.
Hazard Analysis: Understanding the Risks
Before any handling protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. The Safety Data Sheet (SDS) for this compound identifies it as a hazardous substance with the following classifications[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications form the logical basis for the specific personal protective equipment (PPE) selections that follow. The core directive is to minimize all routes of exposure—dermal, ocular, and respiratory.[2]
| Hazard Classification | Route of Exposure | Consequence |
| Skin Irritant (H315) | Dermal (Skin) | Localized inflammation, redness, or discomfort upon contact.[1] |
| Serious Eye Irritant (H319) | Ocular (Eyes) | Significant irritation, pain, or potential damage to eye tissue.[1] |
| Respiratory Irritant (H335) | Respiratory (Inhalation) | Irritation of the nose, throat, and lungs, potentially leading to coughing or shortness of breath.[1] |
Core Protective Equipment: Your First Line of Defense
The selection of PPE is not a matter of preference but a requirement dictated by a risk assessment.[3] For this compound, a multi-layered approach is mandatory.
Eye and Face Protection
Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[1][3]
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in either solid or solution form.[3] These provide a 360-degree seal around the eyes, protecting against splashes and airborne particulates.
-
Recommended for High-Risk Tasks: When handling larger quantities (>1g) or performing vigorous operations (e.g., sonicating, vortexing), a full-face shield should be worn in addition to chemical splash goggles. The face shield offers a secondary barrier, protecting the entire face from splashes.[3][4]
Skin and Body Protection
To mitigate the risk of skin irritation (H315), complete coverage of exposed skin is non-negotiable.
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is the minimum requirement.[5] This protects against incidental spills and contact.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.[6]
-
Apparel: Long pants and fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[7][8] Perforated shoes, sandals, or fabric footwear offer inadequate protection.
Hand Protection
Proper glove selection is critical. While the SDS for this specific compound does not specify a glove type, we can make an expert determination based on its chemical class (a halogenated ketone).
-
Minimum Requirement (Incidental Contact): Disposable nitrile gloves are the minimum standard for handling small quantities.[3] Nitrile provides good resistance against a range of chemicals and is a practical choice for preventing incidental contact.[5]
-
Best Practice (Double Gloving): For all handling procedures, it is strongly recommended to wear two pairs of nitrile gloves ("double gloving"). This practice significantly reduces the risk of exposure if the outer glove is torn or compromised.
-
Glove Integrity: Gloves must be inspected for any signs of damage before use.[7] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container.[4] Always wash hands thoroughly with soap and water after removing gloves.[2]
Respiratory Protection
The H335 classification ("May cause respiratory irritation") dictates that this compound must be handled in a controlled environment to prevent inhalation of dust or vapors.[1]
-
Primary Engineering Control: All weighing and handling of this compound must be performed inside a certified chemical fume hood.[2][5] The fume hood is the primary barrier for preventing respiratory exposure.
-
When is a Respirator Needed? For routine lab-scale operations within a functional fume hood, a respirator is typically not required. However, in the event of a large spill or a failure of the ventilation system, respiratory protection would be necessary. In such emergency situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel only.[9]
Operational and Disposal Plans
A safe protocol extends beyond wearing PPE; it encompasses the entire workflow, from preparation to disposal.
Step-by-Step PPE Donning & Doffing Protocol
-
Inspect: Before entering the lab, ensure your base layer (long pants, closed-toe shoes) is appropriate.
-
Don Lab Coat: Securely fasten your lab coat.
-
Don Eye Protection: Put on your chemical splash goggles.
-
Don Gloves: Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. Don the second pair over the first.
-
Doffing (Reverse Order): Remove PPE in an order that minimizes contamination. First, remove the outer gloves. Then, remove the lab coat and face shield (if used). Remove goggles, and finally, the inner gloves. Dispose of all contaminated disposable PPE in a designated hazardous waste container.[10]
Safe Handling Workflow
The following diagram illustrates the essential steps for safely handling the chemical within a controlled environment.
Spill and Disposal Procedures
-
Spill Response: In case of a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
PPE Disposal: All disposable PPE that has come into contact with the chemical, including gloves and absorbent pads, must be disposed of as hazardous chemical waste according to local and institutional regulations.[1]
-
Chemical Disposal: Unused or waste this compound must be disposed of through a licensed chemical destruction plant.[11] Do not discharge to sewer systems or contaminate waterways.[1][11]
PPE Selection Logic
The choice of PPE is an active process based on the specific task. The following flowchart provides a decision-making framework.
References
- 1. aksci.com [aksci.com]
- 2. uwlax.edu [uwlax.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. rshughes.com [rshughes.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. fishersci.com [fishersci.com]
- 10. aaronchem.com [aaronchem.com]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
